molecular formula C8H17N5O3 B12381626 H-Gly-Arg-OH (Arg-13C6,15N4)

H-Gly-Arg-OH (Arg-13C6,15N4)

カタログ番号: B12381626
分子量: 241.18 g/mol
InChIキー: JLXVRFDTDUGQEE-QCCJAHHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Gly-Arg-OH (Arg-13C6,15N4) is a useful research compound. Its molecular formula is C8H17N5O3 and its molecular weight is 241.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Gly-Arg-OH (Arg-13C6,15N4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Arg-OH (Arg-13C6,15N4) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H17N5O3

分子量

241.18 g/mol

IUPAC名

(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1

InChIキー

JLXVRFDTDUGQEE-QCCJAHHMSA-N

異性体SMILES

C(C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N

正規SMILES

C(CC(C(=O)O)NC(=O)CN)CN=C(N)N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to H-Gly-Arg-OH (Arg-13C6,15N4): Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of the dipeptide H-Gly-Arg-OH and its stable isotope-labeled counterpart, H-Gly-Arg-OH (Arg-13C6,15N4). This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or interested in this molecule.

Chemical Properties

H-Gly-Arg-OH, also known as Glycyl-L-arginine, is a dipeptide composed of glycine (B1666218) and L-arginine.[1] Its isotopically labeled form, where the arginine residue is labeled with six Carbon-13 and four Nitrogen-15 atoms, serves as a valuable internal standard in quantitative proteomics and metabolic studies. The key chemical properties of both the unlabeled and labeled forms are summarized below.

PropertyH-Gly-Arg-OHH-Gly-Arg-OH (Arg-13C6,15N4)
Molecular Formula C8H17N5O3C2(13C)6H17N(15N)4O3
Molecular Weight 231.25 g/mol [1]~241.25 g/mol (mass shift of +10 Da)
CAS Number 18635-55-7[1]Not available
Appearance White to off-white powderSolid
Purity Typically ≥98% (HPLC)Typically ≥98% (HPLC)
Solubility Soluble in waterSoluble in water
Storage Store at ≤ -20°CStore at room temperature or as specified

Synthesis of H-Gly-Arg-OH and its Isotopic Variant

The synthesis of H-Gly-Arg-OH and its isotopically labeled form is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2][3] This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple washing.[4]

General Workflow for Fmoc-SPPS

The overall workflow for the synthesis of H-Gly-Arg-OH involves the sequential coupling of Fmoc-protected arginine (or its labeled variant) and then glycine to a solid support resin, followed by cleavage from the resin and deprotection of side chains.

Synthesis_Workflow Resin Resin Swelling Coupling1 Coupling of Fmoc-Arg(Pbf)-OH (or labeled variant) Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling of Fmoc-Gly-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product H-Gly-Arg-OH Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of H-Gly-Arg-OH.

Detailed Experimental Protocol (Adapted from a standard Fmoc-SPPS protocol)

This protocol is a general guideline for the manual synthesis of H-Gly-Arg-OH on a 0.1 mmol scale. For the synthesis of the isotopically labeled peptide, Fmoc-Arg(Pbf)-(13C6,15N4)-OH would be used in the first coupling step.

Materials and Reagents:

  • Resin: 2-Chlorotrityl chloride resin (for a C-terminal carboxylic acid).[5]

  • Amino Acids:

    • Fmoc-Arg(Pbf)-OH (or Fmoc-Arg(Pbf)-(13C6,15N4)-OH)

    • Fmoc-Gly-OH

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[5]

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.[5]

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).[3]

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.[6]

  • Equipment: Solid-phase synthesis vessel, shaker, nitrogen bubbling system, HPLC system.

Procedure:

  • Resin Preparation and Swelling:

    • Weigh out approximately 300 mg of 2-chlorotrityl chloride resin (for 0.1 mmol scale) into a solid-phase synthesis vessel.[5]

    • Swell the resin in DMF for at least 1 hour at room temperature with gentle agitation.[5]

  • First Amino Acid Coupling (Arginine):

    • In a separate vial, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH (or its labeled version) and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to pre-activate it for a few minutes.[6]

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Agitate the mixture for 2 hours at room temperature to ensure complete coupling.

  • Fmoc Deprotection:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the deprotection solution and repeat the process once more.[6]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Second Amino Acid Coupling (Glycine):

    • Repeat the coupling procedure described in step 2 using 4 equivalents of Fmoc-Gly-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure described in step 3 to remove the Fmoc group from the N-terminal glycine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin in a fume hood.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final H-Gly-Arg-OH product as a white powder.

Biological Context and Signaling Pathways

The biological significance of H-Gly-Arg-OH is intrinsically linked to its constituent amino acid, L-arginine. Arginine is a semi-essential amino acid that plays a crucial role in several metabolic and signaling pathways.[7] One of the most prominent is the L-arginine:nitric oxide (NO) pathway.[8]

The L-Arginine:Nitric Oxide Signaling Pathway

Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[9] It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS).[10] There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[9]

The synthesis of NO from L-arginine is a complex enzymatic reaction that requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).[11] The reaction produces L-citrulline as a byproduct.[12]

Nitric_Oxide_Pathway cluster_Extracellular Extracellular Space cluster_Cell Endothelial Cell cluster_Target Target Cell (e.g., Smooth Muscle) L_Arginine_ext L-Arginine CAT Cationic Amino Acid Transporter (CAT) L_Arginine_ext->CAT Transport L_Arginine_int L-Arginine CAT->L_Arginine_int NOS Nitric Oxide Synthase (eNOS/nNOS/iNOS) L_Arginine_int->NOS NO Nitric Oxide (NO) NOS->NO Synthesis L_Citrulline L-Citrulline NOS->L_Citrulline Synthesis Cofactors NADPH, O2, FAD, FMN, BH4 Cofactors->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

References

The Precision Tools of Discovery: An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Dipeptides in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) dipeptides are powerful and versatile tools that have revolutionized quantitative analysis in biological research. By incorporating heavy isotopes of elements such as carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium) into their structure, these molecules become distinguishable from their endogenous, "light" counterparts by mass spectrometry (MS). This mass difference, without altering the physicochemical properties of the dipeptide, enables highly accurate and precise quantification, making SIL dipeptides indispensable in a wide array of scientific applications, from fundamental metabolic studies to clinical biomarker validation and drug development.[1][2] This in-depth technical guide explores the core applications of stable isotope-labeled dipeptides, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Principles of Stable Isotope Labeling for Dipeptides

Stable isotope labeling is a technique that replaces one or more atoms in a molecule with their non-radioactive (stable) isotopes.[3] For dipeptides, this is typically achieved by synthesizing the dipeptide using amino acids that have been enriched with heavy isotopes. The key advantage of this approach is that the SIL dipeptide is chemically identical to the naturally occurring dipeptide, meaning it exhibits the same chromatographic behavior, ionization efficiency, and fragmentation pattern in a mass spectrometer.[4] The only difference is its mass, which allows for its use as an ideal internal standard for quantification.

Commonly Used Stable Isotopes in Dipeptide Labeling:

IsotopeNatural Abundance (%)Common Labeled Amino Acids for Dipeptide Synthesis
Carbon-13 (¹³C)1.1[U-¹³C]-Alanine, [U-¹³C]-Glycine, [U-¹³C]-Histidine
Nitrogen-15 (¹⁵N)0.37[¹⁵N]-Glycine, [¹⁵N₂]-Lysine
Deuterium (²H)0.015[d₄]-Alanine, [d₃]-Leucine

Key Applications of Stable Isotope-Labeled Dipeptides

The unique properties of SIL dipeptides make them invaluable in a variety of research areas.

Quantitative Proteomics and Metabolomics: The Gold Standard for Accuracy

The most prominent application of SIL dipeptides is as internal standards for absolute quantification of their endogenous counterparts in complex biological matrices such as plasma, urine, and tissue extracts.[5][6] This technique, often referred to as the Absolute QUantification (AQUA) strategy, provides a level of accuracy and precision that is difficult to achieve with other methods.[7]

Featured Dipeptides in Quantitative Analysis:

  • Carnosine (β-alanyl-L-histidine): A dipeptide found in high concentrations in muscle and brain tissue, carnosine has antioxidant and pH-buffering properties.[8] SIL-carnosine is used to accurately quantify its levels in various biological samples to study its role in exercise physiology, aging, and neurodegenerative diseases.[9]

  • Anserine (B1665513) (β-alanyl-3-methyl-L-histidine): A methylated analog of carnosine, anserine is also abundant in skeletal muscle and brain.[10] SIL-anserine is crucial for pharmacokinetic studies and for understanding its metabolic relationship with carnosine.[11]

Table 1: Quantitative Analysis of Carnosine and Anserine in Biological Samples using Stable Isotope Dilution LC-MS/MS

DipeptideMatrixInternal StandardLimit of Quantification (LOQ)Reference
CarnosineHuman UrineCarnosine-d₄23 fmol[9]
CarnosineHuman ErythrocytesCarnosine-d₄-[9]
AnserineHuman PlasmaL-histidyl-L-leucine0.5 µM[12][13]
AnserineHuman UrineL-histidyl-L-leucine-[12][13]
Carnosine, Anserine, HomocarnosineAquatic Species Muscle-50 ng/mL[14]
Pharmacokinetic and Drug Metabolism (ADME) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of dipeptide-based drugs or prodrugs is a critical component of drug development. SIL dipeptides serve as essential tools in these studies, allowing for the precise tracking of the labeled molecule and its metabolites in vivo. This enables the determination of key pharmacokinetic parameters such as bioavailability, half-life, and clearance rates.

Peptide Transporter Studies

The absorption of many di- and tripeptides in the intestine is mediated by the proton-coupled peptide transporter 1 (PEPT1). SIL dipeptides are instrumental in studying the kinetics and specificity of these transporters. By using a labeled dipeptide as a substrate, researchers can accurately measure its uptake into cells, such as the Caco-2 cell line, a common model for the intestinal barrier. This is crucial for understanding nutrient absorption and for designing drugs that can be efficiently absorbed via these transporters.

Peptidase Activity and Substrate Discovery

Peptidases are enzymes that cleave peptide bonds. SIL dipeptides can be used as substrates to study the activity of specific peptidases.[3] By incubating a known concentration of a SIL dipeptide with a biological sample containing peptidases, the rate of its degradation can be accurately measured by monitoring the decrease of the labeled dipeptide and the appearance of its labeled amino acid constituents over time. This approach can also be used to identify novel substrates for peptidases.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing stable isotope-labeled dipeptides.

Protocol for the Absolute Quantification of Carnosine in Human Urine using LC-MS/MS

This protocol is adapted from methodologies described for the quantification of carnosine in biological fluids.[9]

1. Materials and Reagents:

  • Stable isotope-labeled internal standard: Carnosine-d₄

  • Urine samples

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ammonium (B1175870) formate (B1220265)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • To 100 µL of the supernatant, add a known concentration of the carnosine-d₄ internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 5% ACN with 0.1% FA).

3. LC-MS/MS Analysis:

  • Inject the prepared sample onto a C18 reverse-phase column.

  • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium formate with 0.125% formic acid in 5% ACN) and mobile phase B (e.g., 10 mM ammonium formate with 0.125% formic acid in 95% ACN).

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.

  • Monitor the specific precursor-to-product ion transitions for both endogenous carnosine (e.g., m/z 227→110) and the carnosine-d₄ internal standard (e.g., m/z 231→110).[9]

4. Data Analysis:

  • Integrate the peak areas for both the light (endogenous) and heavy (labeled) dipeptides.

  • Calculate the peak area ratio of the light to the heavy dipeptide.

  • Generate a standard curve using known concentrations of unlabeled carnosine spiked with the same amount of internal standard.

  • Determine the concentration of carnosine in the urine samples by interpolating their peak area ratios on the standard curve.

Protocol for a Dipeptide Transport Assay in Caco-2 Cells

This protocol describes a general method for studying the uptake of a stable isotope-labeled dipeptide, such as Gly-Sar, mediated by the PEPT1 transporter in a Caco-2 cell model.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with high glucose, supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed the cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.

2. Transport Assay:

  • Wash the Caco-2 cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Pre-incubate the cells in transport buffer for 30 minutes at 37°C.

  • Prepare a working solution of the stable isotope-labeled dipeptide in the transport buffer at the desired concentration.

  • To initiate the uptake, remove the pre-incubation buffer from the apical side of the Transwell insert and add the dipeptide working solution. Add fresh transport buffer to the basolateral side.

  • Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • To stop the uptake, rapidly wash the cell monolayers three times with ice-cold transport buffer.

  • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and scraping the cells.

3. Sample Analysis:

  • Collect the cell lysates.

  • Add a known amount of a different stable isotope-labeled dipeptide (or a structural analog) as an internal standard for sample processing and analysis.

  • Analyze the samples by LC-MS/MS as described in Protocol 3.1 to quantify the amount of the labeled dipeptide taken up by the cells.

4. Data Analysis:

  • Calculate the intracellular concentration of the labeled dipeptide at each time point.

  • Plot the uptake of the dipeptide over time to determine the transport rate.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the labeled dipeptide.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.

sps_workflow cluster_synthesis Solid-Phase Dipeptide Synthesis cluster_purification Purification & Analysis Resin Resin Support AA1 Attach First Protected Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Second Isotope-Labeled Amino Acid Deprotect1->AA2 Deprotetect2 Final Deprotection AA2->Deprotetect2 Cleave Cleavage from Resin Deprotetect2->Cleave Crude Crude Labeled Dipeptide Cleave->Crude Precipitation HPLC RP-HPLC Purification Crude->HPLC QC Mass Spectrometry (QC) HPLC->QC Final Pure Labeled Dipeptide QC->Final

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of a stable isotope-labeled dipeptide.

pept1_transport cluster_membrane Apical Membrane of Intestinal Epithelial Cell cluster_cell Intracellular Space PEPT1 PEPT1 Transporter H_in H+ PEPT1->H_in Dipeptide_in Labeled Dipeptide PEPT1->Dipeptide_in Metabolism Metabolism / Analysis Dipeptide_in->Metabolism H_out H+ H_out->PEPT1 Dipeptide_out Labeled Dipeptide Dipeptide_out->PEPT1

Caption: Schematic of PEPT1-mediated transport of a stable isotope-labeled dipeptide into an intestinal epithelial cell.

erk_signaling Carnosine Carnosine / Anserine (Quantified by SIL) Receptor Cell Surface Receptor Carnosine->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., MITF) ERK->Transcription Melanogenesis ↓ Melanogenesis Transcription->Melanogenesis

Caption: Proposed signaling pathway for the anti-melanogenic effect of carnosine and anserine via ERK activation.

Conclusion

Stable isotope-labeled dipeptides are indispensable tools in modern biological and pharmaceutical research. Their ability to serve as highly accurate internal standards has transformed quantitative proteomics and metabolomics. Furthermore, their application in pharmacokinetic studies, transporter assays, and enzyme activity profiling provides invaluable insights into the complex dynamics of biological systems. As analytical technologies continue to advance, the applications of stable isotope-labeled dipeptides are expected to expand further, enabling researchers to unravel the intricate mechanisms of life with ever-increasing precision.

References

A Technical Guide to H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as a Starting Material for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the use of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), an isotopically labeled dipeptide, as a starting material in peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals who utilize peptide synthesis and quantitative proteomics in their work.

Introduction

H-Gly-Arg-OH with a stable isotope-labeled arginine residue (¹³C₆,¹⁵N₄) is a critical reagent for modern proteomics and drug development. Stable isotope labeling involves the substitution of atoms with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C and ¹⁴N with ¹⁵N.[1] These labeled compounds are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS).[1] This key characteristic allows them to serve as invaluable internal standards for the precise and accurate quantification of peptides and proteins in complex biological samples.[2]

The incorporation of a labeled arginine residue is particularly significant as trypsin, a common enzyme used in proteomics to digest proteins into smaller peptides, cleaves specifically at the C-terminus of arginine and lysine (B10760008) residues. This ensures that the majority of resulting peptides will contain a labeled or unlabeled arginine, making this a powerful and widely applicable labeling strategy.

Quantitative Data

The successful application of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in peptide synthesis and subsequent quantitative analysis relies on well-characterized starting material. The following tables summarize the key quantitative data for the unlabeled dipeptide and the corresponding protected, isotopically labeled arginine precursor required for its synthesis.

Table 1: Physicochemical Properties of H-Gly-Arg-OH

PropertyValueReference
CAS Number 18635-55-7[3]
Molecular Formula C₈H₁₇N₅O₃Chem-Impex
Molecular Weight 231.25 g/mol Chem-Impex
Appearance White to off-white powder[3]
Purity (HPLC) ≥ 98%[3]
Storage Temperature ≤ -20°C[3]

Table 2: Specifications of Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) (Precursor for Synthesis)

PropertyValueReference
Labeled CAS Number 1217461-89-6[4][5]
Molecular Formula (¹³C)₆C₂₈H₄₀(¹⁵N)₄O₇S[4]
Molecular Weight 658.7 g/mol [4][5]
Isotopic Purity 99 atom % ¹³C, 99 atom % ¹⁵N[6]
Chemical Purity ≥98%[5]
Mass Shift M+10[6]
Solubility Soluble in DMF and DMSO[7]
Storage Temperature +2°C to +8°C, Protect from light[5]

Experimental Protocols

The synthesis of a peptide incorporating H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The following is a detailed, generalized protocol based on Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials
  • Fmoc-protected amino acids (including Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄))

  • SPPS resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HATU, or DIC)[8]

  • Coupling additive (e.g., HOBt or OxymaPure)[8]

  • Base (e.g., N,N-Diisopropylethylamine, DIEA)[8]

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade[8]

  • Deprotection Solution: 20% piperidine (B6355638) in DMF[8]

  • Washing Solvents: DMF, Dichloromethane (DCM)[8]

  • Cleavage Cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Cold diethyl ether[8]

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation[8]

Synthesis Workflow

The synthesis of a peptide containing the Gly-Arg(¹³C₆,¹⁵N₄) sequence via SPPS follows a cyclical process of deprotection and coupling, followed by final cleavage and purification.

SPPS_Workflow start Start: Swell Resin in DMF deprotection1 Fmoc Deprotection of Resin (20% Piperidine in DMF) start->deprotection1 wash1 Wash with DMF deprotection1->wash1 coupling1 Couple Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) (HBTU/DIEA in DMF) wash1->coupling1 wash2 Wash with DMF coupling1->wash2 deprotection2 Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotection2 wash3 Wash with DMF deprotection2->wash3 coupling2 Couple Fmoc-Gly-OH (HBTU/DIEA in DMF) wash3->coupling2 wash4 Wash with DMF coupling2->wash4 final_deprotection Final Fmoc Deprotection wash4->final_deprotection wash5 Wash with DMF and DCM final_deprotection->wash5 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) wash5->cleavage precipitation Precipitate Peptide in Cold Ether cleavage->precipitation purification Purify by HPLC precipitation->purification analysis Analyze by Mass Spectrometry purification->analysis

Figure 1: Experimental workflow for the solid-phase synthesis of a peptide containing Gly-Arg(¹³C₆,¹⁵N₄).

Detailed Methodologies

1. Resin Swelling:

  • Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[8]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate for 5-7 minutes and drain. Repeat this step.[8]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[8]

3. Amino Acid Coupling (Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄)):

  • In a separate vessel, prepare the activation mixture. Dissolve 3-5 equivalents of Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) and a suitable coupling reagent (e.g., HBTU) with an activator base (e.g., DIEA) in DMF.[8]

  • Add the activation mixture to the resin.

  • Agitate the mixture for 1-2 hours at room temperature. A double coupling is often recommended for the sterically hindered arginine residue to ensure maximum efficiency.[8]

  • Drain the reaction solution.

  • Wash the resin 3-5 times with DMF.[8]

4. Subsequent Amino Acid Couplings (Fmoc-Gly-OH):

  • Repeat the Fmoc deprotection step (3.2).

  • Couple the next amino acid (Fmoc-Gly-OH) using a similar activation and coupling procedure as in step 3.3.

5. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

  • Add the cleavage cocktail (e.g., TFA/TIS/water) to the resin.[8]

  • Agitate for 2-3 hours at room temperature.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the filtrate to a tube containing cold diethyl ether.[8]

  • Pellet the peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.[8]

  • Dry the crude peptide pellet.

  • Purify the peptide using High-Performance Liquid Chromatography (HPLC).

Logical Relationships and Applications

The use of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) and other isotopically labeled amino acids is foundational to modern quantitative proteomics.

Logical_Relationship cluster_synthesis Peptide Synthesis cluster_application Quantitative Proteomics H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) Synthetic Labeled Peptide Synthetic Labeled Peptide H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)->Synthetic Labeled Peptide SPPS SILAC SILAC H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)->SILAC Metabolic Labeling in Cell Culture Internal Standard (AQUA) Internal Standard (AQUA) Synthetic Labeled Peptide->Internal Standard (AQUA) Spiked into sample Accurate Quantification Accurate Quantification Internal Standard (AQUA)->Accurate Quantification MS Analysis SILAC->Accurate Quantification MS Analysis

Figure 2: Logical relationship of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in quantitative proteomics.

The primary applications include:

  • Absolute Quantification (AQUA): Synthesized peptides containing the labeled dipeptide can be used as internal standards. A known quantity of the "heavy" peptide is spiked into a biological sample. By comparing the mass spectrometry signal intensities of the heavy peptide and its "light" endogenous counterpart, the absolute quantity of the target protein can be determined.[2]

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): While this guide focuses on the dipeptide for synthetic applications, the labeled arginine itself is a cornerstone of SILAC. In this metabolic labeling approach, cells are grown in media where a natural amino acid is replaced by its heavy isotope-labeled counterpart.[9] This leads to the incorporation of the heavy amino acid into all newly synthesized proteins, allowing for the direct comparison of protein abundance between different cell populations.[9]

Biological Context: Arginine-Rich Peptides and Cell Entry

Peptides rich in arginine, such as cell-penetrating peptides (CPPs), have the remarkable ability to cross cellular membranes. Understanding the mechanism of their entry is crucial for their application as drug delivery vectors. The positively charged guanidinium (B1211019) group of arginine plays a key role in interacting with the negatively charged components of the cell membrane.[10] While the exact mechanisms are still under investigation, several models have been proposed.

Cell_Entry_Pathway Arginine-Rich Peptide Arginine-Rich Peptide Cell Membrane Cell Membrane Arginine-Rich Peptide->Cell Membrane Interaction Direct Translocation Direct Translocation Cell Membrane->Direct Translocation Proposed Mechanism Pore Formation Pore Formation Cell Membrane->Pore Formation Proposed Mechanism Endocytosis Endocytosis Cell Membrane->Endocytosis Proposed Mechanism Intracellular Delivery Intracellular Delivery Direct Translocation->Intracellular Delivery Pore Formation->Intracellular Delivery Clathrin-Mediated Clathrin-Mediated Endocytosis->Clathrin-Mediated Caveolae-Mediated Caveolae-Mediated Endocytosis->Caveolae-Mediated Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin-Mediated->Intracellular Delivery Caveolae-Mediated->Intracellular Delivery Macropinocytosis->Intracellular Delivery

Figure 3: Proposed mechanisms for the cellular uptake of arginine-rich peptides.

The main proposed pathways for the cellular entry of arginine-rich peptides include:

  • Direct Translocation/Pore Formation: Some studies suggest that these peptides can directly penetrate the cell membrane, possibly by inducing transient pores.[11]

  • Endocytosis: This is a major pathway where the peptides are internalized into vesicles. This can occur through several mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[12]

The use of isotopically labeled arginine-rich peptides allows for their precise tracking and quantification as they interact with and enter cells, providing valuable data to elucidate these complex biological processes.

References

A Technical Guide to Understanding the Mass Shift of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass shift of the isotopically labeled dipeptide H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄). It details the principles behind its use in quantitative mass spectrometry, provides detailed experimental protocols, and discusses its application in relevant biological signaling pathways.

Core Principles of Isotopic Labeling and Mass Shift

Stable isotope labeling is a powerful technique used in mass spectrometry for the accurate quantification of molecules in complex samples.[1] In the case of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), the arginine (Arg) residue has been synthesized to incorporate six Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes, replacing the naturally more abundant Carbon-12 (¹²C) and Nitrogen-14 (¹⁴N) isotopes.

This incorporation of heavier isotopes results in a predictable increase in the monoisotopic mass of the peptide, known as a mass shift. This "heavy" labeled peptide is chemically identical to its unlabeled or "light" counterpart, H-Gly-Arg-OH. Consequently, during sample preparation and chromatographic separation, both forms exhibit nearly identical behavior. However, they are readily distinguishable by a mass spectrometer due to their mass difference.[2]

The labeled H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) serves as an ideal internal standard for the accurate quantification of the naturally occurring H-Gly-Arg-OH. By adding a known amount of the heavy standard to a sample, the ratio of the signal intensities of the heavy and light peptides, as measured by the mass spectrometer, allows for precise determination of the quantity of the endogenous light peptide.

Quantitative Data Summary

The mass shift and monoisotopic masses of the light and heavy forms of H-Gly-Arg-OH are summarized in the table below.

CompoundChemical FormulaMonoisotopic Mass (Da)Mass Shift from Unlabeled (Da)
H-Gly-Arg-OHC₈H₁₇N₅O₃231.1331N/A
H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)C₂¹³C₆H₁₇N¹⁵N₄O₃241.1414+10.0083

Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of H-Gly-Arg-OH using its stable isotope-labeled internal standard.

Sample Preparation from Cell Culture

This protocol outlines the steps for extracting small molecules, including dipeptides, from cultured cells.

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency under specific experimental conditions.

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping in the presence of ice-cold PBS.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Discard the supernatant and store the cell pellet at -80°C until extraction.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) at a ratio of 1 mL of solvent per 10⁶ cells.

    • Add a known concentration of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) internal standard to the extraction mixture.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant containing the metabolites.

  • Sample Cleanup (if necessary):

    • For samples with high salt or lipid content, a solid-phase extraction (SPE) step may be necessary. A C18 SPE cartridge is suitable for desalting.

    • Condition the SPE cartridge with methanol followed by equilibration with water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the peptides with a suitable solvent, such as 50% acetonitrile (B52724) in water with 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge.

    • Reconstitute the dried sample in a small volume of a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis for Peptide Quantification

This protocol provides typical parameters for the analysis of H-Gly-Arg-OH and its labeled standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 2%), hold for a short period, then ramp up to a higher percentage (e.g., 50%) over several minutes to elute the peptides. This is followed by a wash at a high percentage of B and re-equilibration at the starting conditions. The gradient should be optimized to ensure good separation of the analyte from other sample components.

    • Flow Rate: Dependent on the column diameter, typically 0.2-0.4 mL/min for a 2.1 mm ID column.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.

    • Transitions to Monitor:

      • H-Gly-Arg-OH (Light): Precursor m/z 232.14, with product ions to be determined by infusion and fragmentation of a standard.

      • H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) (Heavy): Precursor m/z 242.15, with product ions corresponding to those of the light form with the appropriate mass shift.

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for the specific instrument and analytes to achieve maximum sensitivity.

Data Presentation and Interpretation

Quantitative analysis is based on the ratio of the peak areas of the endogenous (light) H-Gly-Arg-OH to the internal standard (heavy) H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄).

Example Quantitative Data

The following table illustrates how data from a quantitative experiment might be presented.

Sample IDLight Peptide Peak AreaHeavy Peptide Peak AreaPeak Area Ratio (Light/Heavy)Calculated Concentration (µM)
Control 11.25E+062.50E+060.505.0
Control 21.30E+062.52E+060.525.2
Treated 12.55E+062.48E+061.0310.3
Treated 22.60E+062.51E+061.0410.4

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of H-Gly-Arg-OH using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture harvesting Cell Harvesting cell_culture->harvesting add_standard Spike in Heavy Internal Standard harvesting->add_standard extraction Metabolite Extraction add_standard->extraction cleanup Sample Cleanup (SPE) extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for quantitative peptide analysis.

The Arginine Conversion Problem

A potential pitfall in stable isotope labeling experiments involving arginine is its metabolic conversion to other amino acids, most notably proline. This can lead to the appearance of the heavy label in proline-containing peptides, confounding quantitative analysis.[1][3]

arginine_conversion cluster_media Cell Culture Medium cluster_cell Cellular Metabolism cluster_mitigation Mitigation Strategy heavy_arg Heavy Arginine (¹³C₆,¹⁵N₄) arg_pool Intracellular Arginine Pool heavy_arg->arg_pool pro_pool Intracellular Proline Pool arg_pool->pro_pool Arginine to Proline Conversion protein_synthesis Protein Synthesis arg_pool->protein_synthesis pro_pool->protein_synthesis heavy_pro_peptides Peptides with Heavy Proline protein_synthesis->heavy_pro_peptides heavy_arg_peptides Peptides with Heavy Arginine protein_synthesis->heavy_arg_peptides unlabeled_pro Add Unlabeled Proline to Medium unlabeled_pro->pro_pool Dilutes heavy proline incorporation

Caption: Metabolic conversion of heavy arginine to proline.

Biological Context: mTOR Signaling Pathway

Arginine and glycine (B1666218) are involved in the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[4] Arginine, in particular, is sensed by cellular proteins such as CASTOR1, leading to the activation of mTORC1.[1][5] The quantification of peptides like H-Gly-Arg-OH can provide insights into the metabolic flux and availability of these amino acids for signaling processes.

mtor_pathway arginine Arginine castor1 CASTOR1 arginine->castor1 binds gator2 GATOR2 castor1->gator2 releases gator1 GATOR1 gator2->gator1 inhibits rag_gdp RagA/B-GDP RagC/D-GTP gator1->rag_gdp activates GAP activity towards RagA/B rag_gtp RagA/B-GTP RagC/D-GDP rag_gdp->rag_gtp GEF activity mtorc1 mTORC1 rag_gtp->mtorc1 recruits and activates downstream Downstream Targets (e.g., S6K1, 4E-BP1) mtorc1->downstream phosphorylates growth Cell Growth & Proliferation downstream->growth promotes

Caption: Arginine sensing in the mTORC1 signaling pathway.

References

Decoding the Certificate of Analysis: A Technical Guide to H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for the isotopically labeled dipeptide H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄). Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this reagent, which is paramount for the accuracy and reproducibility of scientific research and drug development. This document will delve into the key analytical tests performed, summarize the quantitative data in structured tables, and provide detailed experimental protocols.

Overview of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

H-Gly-Arg-OH, or Glycyl-L-arginine, is a dipeptide composed of glycine (B1666218) and L-arginine.[1] The isotopically labeled version, H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), incorporates stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the arginine residue. Specifically, all six carbon atoms and all four nitrogen atoms of the arginine side chain and backbone are replaced with their heavier isotopes. This labeling introduces a distinct mass shift, making it a valuable tool in quantitative proteomics, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, and for structural biology studies using mass spectrometry and NMR spectroscopy.[2][3]

Quantitative Data Summary

A Certificate of Analysis for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) will typically present the following quantitative data. The values provided in the tables below are representative examples based on commercially available product specifications.

Table 1: Identity and Physical Properties

ParameterSpecification
Molecular Formula C₂¹³C₆H₁₇¹⁵N₄N₅O₃
Molecular Weight ~241.25 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Table 2: Purity and Impurity Profile

ParameterMethodResult
Chemical Purity HPLC≥98%
Related Impurities HPLCConforms
Residual Solvents GC-MSConforms
Water Content Karl Fischer≤5%

Table 3: Isotopic Enrichment and Identity

ParameterMethodResult
Isotopic Enrichment (¹³C) Mass Spectrometry≥99 atom %
Isotopic Enrichment (¹⁵N) Mass Spectrometry≥99 atom %
Mass Identity Mass SpectrometryConforms to expected mass
Structural Identity NMRConforms to structure

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of peptides.[4] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] For peptides like H-Gly-Arg-OH, reversed-phase HPLC (RP-HPLC) is the most common method.[5][6]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (typically with a particle size of 3-5 µm and a pore size of 100-300 Å), and a gradient pump.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a defined time (e.g., 5% to 95% B over 20 minutes) is typically used to elute the peptide.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min for an analytical column (e.g., 4.6 mm internal diameter).[5]

  • Detection: UV absorbance is monitored at a specific wavelength, usually 214 nm or 280 nm, where the peptide bond absorbs light.

  • Data Analysis: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of the peptide and to determine the level of isotopic enrichment.

Methodology for Identity:

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Sample Preparation: The peptide is dissolved in a suitable solvent, such as a water/acetonitrile mixture with a small amount of acid (e.g., formic acid).

  • Analysis: The sample is introduced into the mass spectrometer, where the molecules are ionized. The instrument then separates the ions based on their mass-to-charge ratio and detects them.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄). The experimentally determined mass is compared to the theoretical calculated mass.

Methodology for Isotopic Enrichment:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is preferred for its ability to resolve isotopic peaks.[8][9]

  • Analysis: The instrument acquires a high-resolution mass spectrum of the peptide. The isotopic distribution of the molecular ion cluster is analyzed.

  • Data Analysis: The relative intensities of the monoisotopic peak (containing only ¹²C and ¹⁴N in the glycine portion) and the isotopologue peaks (containing the heavy isotopes) are measured. The isotopic enrichment is calculated by determining the percentage of the peptide that is fully labeled with ¹³C and ¹⁵N.[10][11] Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule are applied for accurate quantification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.[12][13] For peptides, NMR is used to confirm the primary structure and the correct covalent bonding.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The peptide is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Experiments: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR experiments are performed.[14][15]

  • Data Analysis:

    • ¹H NMR: The one-dimensional proton NMR spectrum provides information about the different types of protons in the molecule and their chemical environment.

    • 2D NMR: Two-dimensional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify spin systems of individual amino acid residues and establish through-bond connectivities.[14] HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons or nitrogens, which is particularly useful for isotopically labeled compounds.[14] The collected data is compared to expected chemical shifts and coupling patterns for the H-Gly-Arg-OH structure to confirm its identity.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of the analysis process that culminates in the issuance of a Certificate of Analysis.

CoA_Workflow cluster_Sample Sample Handling cluster_Analysis Analytical Testing cluster_Data Data Review & Reporting cluster_Final Final Steps SampleReceipt Sample Receipt SampleLogin Sample Login & Tracking SampleReceipt->SampleLogin SamplePreparation Sample Preparation SampleLogin->SamplePreparation HPLC HPLC Analysis (Purity) SamplePreparation->HPLC MS Mass Spectrometry (Identity & Isotopic Enrichment) SamplePreparation->MS NMR NMR Spectroscopy (Structure) SamplePreparation->NMR OtherTests Other Tests (e.g., Water Content) SamplePreparation->OtherTests DataReview Data Review & Approval HPLC->DataReview MS->DataReview NMR->DataReview OtherTests->DataReview GenerateCoA Certificate of Analysis Generation DataReview->GenerateCoA FinalRelease Final Product Release GenerateCoA->FinalRelease

Caption: Workflow for generating a Certificate of Analysis.

This guide provides a foundational understanding of the critical information presented in a Certificate of Analysis for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄). By comprehending the methodologies and the significance of the data, researchers can confidently utilize this valuable reagent in their studies, ensuring the integrity and reliability of their experimental outcomes.

References

The Metabolic Journey of a Dipeptide Tracer: An In-depth Technical Guide to H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the intricate network of metabolic reactions within a biological system. By tracing the fate of isotopically labeled molecules, researchers can quantify the rates of metabolic pathways, providing critical insights into cellular physiology in both health and disease. Stable isotope-labeled amino acids have become indispensable tools in this field, offering a window into the dynamic processes of protein synthesis, energy metabolism, and the biosynthesis of essential molecules.[1][2]

This technical guide focuses on the application of a specific dipeptide tracer, H-Gly-Arg-OH with a stable isotope-labeled arginine residue (Arg-¹³C₆,¹⁵N₄). This molecule serves as a valuable tool for simultaneously investigating the metabolic fates of both glycine (B1666218) and arginine. Arginine is a semi-essential amino acid at the crossroads of several critical metabolic pathways, including the urea (B33335) cycle, nitric oxide (NO) synthesis, creatine (B1669601) production, and polyamine synthesis.[3][4] Glycine, a non-essential amino acid, is also a key precursor for numerous biomolecules, including proteins, purines, and creatine.[5] The use of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) allows for the precise tracking of the carbon and nitrogen atoms from the arginine component as they are incorporated into downstream metabolites, providing a quantitative measure of the flux through these interconnected pathways.

This guide will provide an in-depth overview of the experimental protocols, data presentation, and the key metabolic and signaling pathways associated with the use of this dipeptide tracer in metabolic flux analysis.

Core Metabolic Pathways

The H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) tracer allows for the investigation of several key metabolic pathways originating from arginine and glycine.

Creatine Synthesis

Creatine, essential for energy homeostasis in high-energy demand tissues like muscle and brain, is synthesized in a two-step process involving both glycine and arginine.

  • Guanidinoacetate Formation: Arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of the guanidino group from arginine to glycine, forming guanidinoacetate and ornithine.[3] The labeled carbon and nitrogen atoms from the tracer's arginine moiety are incorporated into guanidinoacetate.

  • Creatine Methylation: Guanidinoacetate N-methyltransferase (GAMT) then methylates guanidinoacetate, using S-adenosylmethionine (SAM) as the methyl donor, to produce creatine.[3]

cluster_creatine Creatine Synthesis H-Gly-Arg-OH (Arg-13C6,15N4) H-Gly-Arg-OH (Arg-13C6,15N4) Arginine_labeled Arginine (13C6,15N4) H-Gly-Arg-OH (Arg-13C6,15N4)->Arginine_labeled Glycine Glycine Guanidinoacetate Guanidinoacetate (13C,15N labeled) Arginine_labeled->Guanidinoacetate Glycine Ornithine Ornithine Arginine_labeled->Ornithine Creatine Creatine (13C,15N labeled) Guanidinoacetate->Creatine SAM -> SAH SAM S-adenosylmethionine SAH S-adenosylhomocysteine AGAT AGAT GAMT GAMT cluster_urea Urea Cycle Arginine_labeled Arginine (13C6,15N4) Urea Urea (13C,15N labeled) Arginine_labeled->Urea Ornithine_labeled Ornithine (labeled) Arginine_labeled->Ornithine_labeled Citrulline Citrulline Ornithine_labeled->Citrulline Carbamoyl Phosphate Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Aspartate Argininosuccinate->Arginine_labeled Fumarate Fumarate Fumarate Argininosuccinate->Fumarate Aspartate Aspartate Carbamoyl_phosphate Carbamoyl Phosphate ARG ARG OTC OTC ASS ASS ASL ASL cluster_no Nitric Oxide Synthesis Arginine_labeled Arginine (13C6,15N4) NO Nitric Oxide (15N labeled) Arginine_labeled->NO Citrulline_labeled Citrulline (15N labeled) Arginine_labeled->Citrulline_labeled NOS NOS cluster_polyamine Polyamine Synthesis Arginine_labeled Arginine (13C6,15N4) Ornithine_labeled Ornithine (labeled) Arginine_labeled->Ornithine_labeled Putrescine Putrescine (labeled) Ornithine_labeled->Putrescine Spermidine Spermidine (labeled) Putrescine->Spermidine Spermine Spermine (labeled) Spermidine->Spermine ARG Arginase ODC ODC Spermidine_Synthase Spermidine Synthase Spermine_Synthase Spermine Synthase cluster_workflow Experimental Workflow start Start: Cell Culture labeling Isotopic Labeling with H-Gly-Arg-OH (Arg-13C6,15N4) start->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation end End: Flux Map flux_calculation->end cluster_mtorc1 mTORC1 Signaling and Arginine Metabolism Arginine Arginine mTORC1 mTORC1 Arginine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Metabolic_Reprogramming Metabolic Reprogramming mTORC1->Metabolic_Reprogramming Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Arginine_Metabolism Arginine Metabolism (Urea, NO, Polyamines, Creatine) Metabolic_Reprogramming->Arginine_Metabolism Influences Flux

References

Navigating Stability: A Technical Guide to H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Gly-Arg-OH, particularly its isotopically labeled form H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), serves as a valuable tool in various research applications, from metabolic studies to its use as an internal standard in clinical mass spectrometry.[1] Understanding its physical and chemical stability is paramount for ensuring data integrity and optimizing its use in experimental and developmental pipelines. This guide provides an in-depth overview of the stability profile of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), detailing potential degradation pathways, recommended storage conditions, and standardized experimental protocols for stability assessment.

While specific quantitative stability data for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is not extensively published, this guide synthesizes general principles of peptide stability, the known characteristics of its constituent amino acids, and the subtle influence of isotopic labeling to provide a robust framework for its handling and application.

The Impact of Isotopic Labeling on Stability

The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is a powerful technique for tracing and quantifying molecules without significantly altering their chemical properties.[2] For H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), the replacement of natural abundance carbon and nitrogen with their heavier isotopes in the arginine residue has a negligible effect on the overall three-dimensional structure and chemical reactivity of the peptide.[3] The primary influence of this isotopic substitution lies in the alteration of bond vibrational energies, which can be detected by techniques like mass spectrometry and NMR spectroscopy but does not typically impact the rate of common degradation reactions under physiological or standard laboratory conditions.[3]

Physical Stability and Recommended Storage

The physical stability of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) pertains to its solid-state properties and its behavior in solution. Like most peptides, it is most stable when stored in a lyophilized state.

Table 1: Recommended Storage Conditions for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

FormTemperatureHumidityAdditional Notes
Lyophilized Powder-20°C or below[4]LowProtect from moisture to prevent hydrolysis.
In Solution-20°C or -80°CN/AAliquot to avoid repeated freeze-thaw cycles. Use of appropriate buffers is critical to control pH.

Chemical Stability and Potential Degradation Pathways

The chemical stability of H-Gly-Arg-OH is influenced by factors such as pH, temperature, and the presence of enzymatic or oxidizing agents. The primary degradation pathways for this dipeptide are anticipated to be hydrolysis of the peptide bond and modifications to the arginine side chain.

Hydrolysis

The amide bond linking the glycine (B1666218) and arginine residues is susceptible to hydrolysis, a common degradation route for peptides.[5] This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of the dipeptide into its constituent amino acids, glycine and arginine.

Potential Degradation Pathways

Potential Chemical Degradation Pathways of H-Gly-Arg-OH H_Gly_Arg_OH H-Gly-Arg-OH Hydrolysis Hydrolysis (Acid or Base Catalyzed) H_Gly_Arg_OH->Hydrolysis Peptide Bond Cleavage Oxidation Oxidation H_Gly_Arg_OH->Oxidation Arginine Side Chain Deamidation Deamidation (minor pathway) H_Gly_Arg_OH->Deamidation Arginine Side Chain Glycine Glycine Hydrolysis->Glycine Arginine Arginine Hydrolysis->Arginine Oxidized_Products Oxidized Arginine Derivatives Oxidation->Oxidized_Products Deamidated_Product Deamidated Products Deamidation->Deamidated_Product

Caption: Potential degradation pathways for H-Gly-Arg-OH.

Table 2: Summary of Potential Chemical Degradation

Degradation PathwayDescriptionKey Influencing FactorsPotential Products
Hydrolysis Cleavage of the peptide bond.pH (extremes accelerate), TemperatureGlycine, Arginine
Oxidation Modification of the arginine side chain.Presence of oxidizing agents, light exposureVarious oxidized arginine species
Deamidation Loss of an amine group from the arginine side chain.Generally a slower process for arginine compared to asparagine or glutamine.Ornithine and other byproducts

Experimental Protocols for Stability Assessment

A comprehensive assessment of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) stability involves a series of well-defined experiments. The following protocols outline standard methodologies.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. This involves exposing the dipeptide to harsh conditions to accelerate its breakdown.

Table 3: Typical Conditions for Forced Degradation Studies

ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo identify susceptibility to oxidative stress.
Thermal Stress 80°C for 48 hours (solid state)To determine the impact of high temperature on the lyophilized powder.
Photostability Exposure to light (ICH Q1B guidelines)To assess degradation due to light exposure.
Analytical Methodology

The stability of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is monitored using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Experimental Workflow for Stability Testing

General Workflow for Peptide Stability Testing Start Start: H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) Sample Forced_Degradation Forced Degradation (Stress Conditions) Start->Forced_Degradation Stability_Study ICH Stability Study (Defined Conditions) Start->Stability_Study Time_Points Sample at Various Time Points Forced_Degradation->Time_Points Stability_Study->Time_Points HPLC_MS HPLC-MS Analysis Time_Points->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis Purity Assess Purity and Degradation Data_Analysis->Purity Identify_Degradants Identify Degradation Products Data_Analysis->Identify_Degradants Report Generate Stability Report Purity->Report Identify_Degradants->Report

Caption: A typical workflow for assessing peptide stability.

Protocol for HPLC-MS Analysis:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water or a buffered solution) to a known concentration. For stability samples, dilute to the target concentration.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A standard flow rate of 0.2-0.5 mL/min.

    • Detection: UV detection at 210-220 nm.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis: Full scan mode to detect the parent ion and potential degradation products. Tandem MS (MS/MS) can be used to fragment ions for structural elucidation of degradants.

  • Data Analysis: Quantify the peak area of the parent peptide over time to determine the rate of degradation. Identify degradation products by their mass-to-charge ratio and fragmentation patterns.

Conclusion

H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is a stable dipeptide when stored under appropriate conditions. Its primary degradation pathways are predictable and can be monitored using standard analytical techniques. For researchers, scientists, and drug development professionals, adherence to recommended storage and handling procedures is crucial for maintaining the integrity of this important research tool. The experimental frameworks provided herein offer a solid foundation for any formal stability assessment required for regulatory or quality control purposes.

References

Methodological & Application

Application Notes and Protocols for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique enables the accurate determination of relative protein abundance between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome.[1][4] H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is a specialized dipeptide containing a heavy isotope-labeled arginine, which serves as a key reagent in SILAC experiments, particularly those employing trypsin for protein digestion. Trypsin specifically cleaves at the C-terminus of lysine (B10760008) and arginine residues, ensuring that the vast majority of resulting peptides will incorporate the heavy label, allowing for robust quantification by mass spectrometry (MS).[3][5]

This document provides detailed application notes and experimental protocols for the utilization of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in SILAC-based quantitative proteomics workflows.

Note on H-Gly-Arg-OH Usage: In standard SILAC protocols, it is the free amino acid that is incorporated into newly synthesized proteins. When using the dipeptide H-Gly-Arg-OH, it is presumed that cellular peptidases will cleave the glycine, releasing the heavy arginine (Arg-¹³C₆,¹⁵N₄) for metabolic incorporation. This protocol is based on this assumption.

Key Applications

  • Relative Protein Quantification: Comparing global protein expression profiles between different experimental conditions (e.g., drug treatment vs. control).[3][4]

  • Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs such as phosphorylation, ubiquitination, and glycosylation.[6]

  • Protein-Protein Interaction Studies: Identifying and quantifying dynamic changes in protein interaction networks.[7]

  • Protein Turnover and Synthesis Analysis (Dynamic SILAC): Measuring the rates of protein synthesis and degradation.[1][8]

  • Biomarker Discovery: Identifying potential protein biomarkers in various disease models.[8]

Data Presentation

Table 1: Isotopic Purity and Mass Shift of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)
ParameterSpecification
Labeled Amino AcidArginine (Arg)
Isotopic Label¹³C₆, ¹⁵N₄
Isotopic Purity>98%
Mass Shift+10 Da
Chemical FormulaC₈H₁₇N₅O₃ (¹³C₆, ¹⁵N₄ labeled Arg)
Molecular Weight243.18 g/mol (labeled Arg)
Table 2: Representative Incorporation Efficiency of Heavy Arginine in Common Cell Lines
Cell LineCulture Time (passages)Incorporation Efficiency (%)
HeLa5-6>97%
HEK2935-6>98%
A5496-7>95%
Jurkat7-8>95%
Note: Incorporation efficiency should be empirically determined for each cell line and experimental setup.[9]

Experimental Protocols

This section outlines a comprehensive protocol for a typical SILAC experiment using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄).

Phase 1: Adaptation Phase

The goal of this phase is to achieve complete incorporation of the heavy-labeled arginine into the proteome of the experimental cell population.[4][9]

  • Media Preparation:

    • Prepare "light" SILAC medium: Use arginine- and lysine-deficient cell culture medium supplemented with normal ("light") L-lysine and L-arginine at their standard concentrations.[6]

    • Prepare "heavy" SILAC medium: Use arginine- and lysine-deficient cell culture medium supplemented with "light" L-lysine and H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) at a concentration equivalent to that of normal arginine.

    • For both media, add 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[5][6]

  • Cell Culture and Adaptation:

    • Culture two populations of cells in parallel: one in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid.[5][9][10]

  • Verification of Incorporation (Optional but Recommended):

    • After the adaptation phase, harvest a small aliquot of cells from the "heavy" population.

    • Extract proteins, perform a quick in-gel or in-solution digest with trypsin, and analyze the peptides by LC-MS/MS.

    • Confirm that the incorporation of heavy arginine is >97%.

Phase 2: Experimental Phase

Once complete labeling is achieved, the cells are ready for the experimental treatment.

  • Experimental Treatment:

    • Apply the desired experimental conditions to the cell populations (e.g., treat the "heavy" cells with a drug and use the "light" cells as a control).

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).

    • Mix the "light" and "heavy" lysates in a 1:1 protein ratio. This early-stage mixing minimizes experimental variability.[6]

Phase 3: Sample Preparation for Mass Spectrometry
  • Protein Digestion (In-Solution):

    • Reduction: Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylation: Alkylate the cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.

    • Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins with sequencing-grade trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Elute the peptides and dry them in a vacuum centrifuge.

Phase 4: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.[9]

  • Data Analysis:

    • Use specialized software such as MaxQuant, Proteome Discoverer, or Spectronaut to analyze the raw MS data.[11]

    • The software will identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

    • Protein ratios are then calculated based on the median or average of the corresponding peptide ratios.

Mandatory Visualizations

SILAC Experimental Workflow

SILAC_Workflow SILAC Experimental Workflow Using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis light_cells Cell Culture in 'Light' Medium (Light Arg & Lys) control Control Condition light_cells->control heavy_cells Cell Culture in 'Heavy' Medium (Heavy Arg, Light Lys) treatment Experimental Treatment heavy_cells->treatment mix Mix Cell Lysates (1:1 Ratio) control->mix treatment->mix digest Protein Digestion (Trypsin) mix->digest cleanup Peptide Cleanup (C18) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis & Quantification lcms->data

Caption: A generalized workflow for a SILAC experiment.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation downstream Downstream Effectors (e.g., GSK3B, FOXO, S6K) Akt->downstream Inhibition/Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Troubleshooting and Considerations

  • Arginine-to-Proline Conversion: In some cell lines, heavy arginine can be metabolically converted to heavy proline, which can complicate data analysis.[5][12] This can be mitigated by supplementing the SILAC medium with a high concentration of unlabeled proline.[12]

  • Incomplete Labeling: Ensure a sufficient number of cell doublings for complete incorporation. Verify incorporation efficiency before starting the main experiment.

  • Cell Viability: Monitor cell growth and viability in SILAC media, as some cell lines may be sensitive to the dialyzed serum or the absence of certain non-essential amino acids.[9]

  • Data Analysis Software: The choice of data analysis software can impact the results. It is advisable to use well-established platforms and consider cross-validation with different software if necessary.[11]

By following these protocols and considerations, researchers can effectively utilize H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) to perform robust and accurate quantitative proteomics experiments, leading to valuable insights into complex biological systems.

References

Application Note: High-Throughput Quantification of Glycyl-Arginine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique widely used in bioanalysis.[1] For accurate quantification of analytes in complex biological matrices like plasma, the use of an internal standard (IS) is crucial to correct for variations in sample preparation and instrument response.[2][3] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[3] This application note describes a robust and validated LC-MS/MS method for the quantification of the dipeptide H-Gly-Arg-OH in human plasma using H-Gly-Arg-OH (Arg-13C6,15N4) as the internal standard. This SIL-IS, where the arginine residue is labeled with six 13C and four 15N atoms, provides a mass shift of +10 Da, allowing for clear differentiation from the endogenous analyte.[4]

Principle of Quantification

The methodology is based on the stable isotope dilution technique. A known concentration of the SIL internal standard, H-Gly-Arg-OH (Arg-13C6,15N4), is spiked into all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process.[5] The analyte and the internal standard are extracted and analyzed together. Since they are chemically identical, any loss during sample processing or fluctuation in MS signal affects both compounds equally.[3] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the analyte's concentration in the calibration standards.[6]

Experimental Protocols

1. Materials and Reagents

  • Analytes: H-Gly-Arg-OH (Analyte), H-Gly-Arg-OH (Arg-13C6,15N4) (Internal Standard)

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water

  • Matrix: Blank human plasma (K2EDTA)

  • Equipment: 96-well collection plates, analytical balance, vortex mixer, centrifuge, automated liquid handler (optional)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve H-Gly-Arg-OH in 50% MeOH/Water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve H-Gly-Arg-OH (Arg-13C6,15N4) in 50% MeOH/Water.

  • Analyte Working Solutions (for Calibration Curve & QCs): Serially dilute the Analyte Stock Solution with 50% MeOH/Water to create a series of working solutions for spiking into the plasma to generate the calibration curve and QC samples.

  • Internal Standard Working Solution (ISWS) (500 ng/mL): Dilute the Internal Standard Stock Solution with ACN containing 1% FA.

3. Sample Preparation: Protein Precipitation

Protein precipitation (PPT) is a rapid and effective method for extracting small molecules and peptides from plasma samples.[7]

  • Label a 96-well plate for sample processing.

  • Pipette 50 µL of each standard, QC, or unknown plasma sample into the designated wells.

  • Add 200 µL of the Internal Standard Working Solution (500 ng/mL in ACN with 1% FA) to every well. The ACN acts as the precipitation agent.

  • Seal the plate and vortex mix for 5 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.

  • Dilute the supernatant with 100 µL of ultrapure water containing 0.1% FA to reduce the organic solvent concentration prior to injection.

  • Seal the plate and vortex briefly. The plate is now ready for LC-MS/MS analysis.

Diagrams and Visualizations

Below are diagrams illustrating the experimental workflow and the principle of quantification using a stable isotope-labeled internal standard.

LC_MS_MS_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with H-Gly-Arg-OH (Arg-13C6,15N4) Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (ACN + 1% FA) Spike_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Transfer & Dilute Supernatant Vortex_Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MSMS_Detection MS/MS Detection (MRM) MS_Ionization->MSMS_Detection Integration Peak Integration (Analyte & IS) MSMS_Detection->Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio_Calc Quantification Quantify using Calibration Curve Ratio_Calc->Quantification

Caption: General experimental workflow for LC-MS/MS quantification.

Internal_Standard_Principle cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Analyte (Light) H-Gly-Arg-OH CoElution Co-elution from LC Column at same Retention Time (RT) B Internal Standard (Heavy) H-Gly-Arg-OH (Arg-13C6,15N4) MS Mass Spectrometer separates ions by mass-to-charge ratio (m/z) CoElution->MS Peak_Light Analyte Peak (Lower m/z) MS->Peak_Light Peak_Heavy IS Peak (Higher m/z) MS->Peak_Heavy Quant Quantification Ratio of Analyte Area to IS Area Peak_Light->Quant Peak_Heavy->Quant

Caption: Principle of quantification using a co-eluting SIL-IS.

Data Presentation

Table 1: LC-MS/MS System and Conditions

ParameterSetting
LC System Standard High-Performance Liquid Chromatography (HPLC) system
ColumnC18 Reverse Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 3 minutes, re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization Positive (ESI+)
MRM Transition (Analyte)To be determined empirically (e.g., Precursor > Product)
MRM Transition (IS)To be determined empirically (e.g., Precursor+10 > Product)
Collision Energy (CE)To be optimized for each transition
Source Temperature500 °C

Note: MRM transitions and collision energies must be optimized based on the specific instrument used. The precursor ion for the analyte will correspond to its [M+H]+, and the internal standard's precursor will be 10 Da higher.

Table 2: Method Performance and Validation Summary

This table presents typical performance data expected from a validated method. The process of validation ensures the method is accurate, precise, and reliable for its intended use.[1][8][9]

Validation ParameterResultAcceptance Criteria
Linearity Range 10 - 10,000 ng/mL-
Correlation Coefficient (r²)> 0.995≥ 0.99
LLOQ 10 ng/mL-
Accuracy at LLOQ95.5% - 104.3%80% - 120%
Precision (CV%) at LLOQ< 10%≤ 20%
QC Accuracy 96.2% - 103.8%85% - 115%
QC Precision (CV%) Intra-day: < 5% Inter-day: < 8%≤ 15%
Matrix Effect IS-Normalized Matrix Factor: 0.95 - 1.04CV% ≤ 15%
Recovery Consistent and reproducible across QC levels (>85%)Consistent & reproducible

This application note provides a comprehensive protocol for the quantitative analysis of H-Gly-Arg-OH in human plasma using its stable isotope-labeled analog, H-Gly-Arg-OH (Arg-13C6,15N4), as an internal standard with LC-MS/MS. The use of a SIL-IS ensures the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing.[2][4] The described protein precipitation method is simple, fast, and suitable for high-throughput analysis in research and drug development settings. The method demonstrates excellent performance characteristics in line with regulatory guidelines for bioanalytical method validation.

References

Quantitative proteomics workflow with H-Gly-Arg-OH (Arg-13C6,15N4)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantitative Proteomics Workflow with H-Gly-Arg-OH (Arg-13C6,15N4)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry (MS)-based technique for quantitative proteomics.[1][2][3] The method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the proteome of living cells.[3] By comparing the protein profiles of cells grown in "light" (natural abundance) and "heavy" media, SILAC enables the precise relative quantification of protein abundance between different experimental conditions, such as drug treatment versus a vehicle control.[2][4] This approach is highly accurate because the "light" and "heavy" samples are combined at an early stage, minimizing downstream experimental variability.[2][5]

This document provides a detailed workflow and experimental protocols for a quantitative proteomics study using the stable isotope-labeled dipeptide H-Gly-Arg-OH (Arg-13C6,15N4). In this reagent, the arginine residue is labeled with six Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes, resulting in a +10 Dalton mass shift compared to its unlabeled counterpart.[6][7] Cells in culture readily metabolize the dipeptide, releasing the heavy arginine for incorporation into newly synthesized proteins. Trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminus of lysine (B10760008) and arginine residues, ensuring that the vast majority of resulting peptides are labeled and thus quantifiable.[3][8]

This application note will guide users through the entire workflow, from cell culture and metabolic labeling to data analysis and interpretation, using the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a practical example.

Overall Experimental Workflow

The SILAC workflow is divided into two main phases: the Adaptation Phase , where cells are cultured to fully incorporate the heavy-labeled amino acid, and the Experimental Phase , where the biological experiment is performed, and samples are processed for analysis.[9][10]

G Overall Quantitative Proteomics Workflow cluster_0 Adaptation Phase cluster_1 Experimental Phase A Prepare 'Light' & 'Heavy' SILAC Media B Culture two cell populations separately A->B C Passage cells for >5 doublings B->C D Confirm >95% label incorporation via MS C->D E Apply experimental treatment to 'Heavy' cells (e.g., Drug) D->E Proceed to Experiment G Harvest and combine cell populations (1:1 ratio) E->G F Apply control treatment to 'Light' cells (e.g., Vehicle) F->G H Lyse cells & extract proteins G->H I Protein digestion (e.g., with Trypsin) H->I J Peptide Desalting & Cleanup I->J K LC-MS/MS Analysis J->K L Data Analysis & Quantification K->L G Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS1 SOS1 GRB2->SOS1 Ras Ras SOS1->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks Activation

References

Application Note: High-Sensitivity Quantification of H-Gly-Arg-OH in Human Plasma using a Stable Isotope-Labeled Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of the dipeptide Glycyl-Arginine (H-Gly-Arg-OH) in human plasma. The assay employs a stable isotope-labeled internal standard, H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This method is suitable for researchers, scientists, and drug development professionals investigating biological pathways where Gly-Arg containing peptides may serve as biomarkers.

Introduction

The quantification of small peptides in biological matrices is crucial for understanding various physiological and pathological processes. Dipeptides such as Glycyl-Arginine (Gly-Arg) can be generated through the proteolytic cleavage of larger proteins. For instance, proprotein convertases like furin recognize and cleave precursor proteins at specific amino acid motifs, often rich in basic residues like arginine.[1][2] The cleavage of a proprotein containing a Gly-Arg sequence at or near the cleavage site could release this dipeptide into circulation, making it a potential biomarker for the activity of such enzymes and the turnover of the parent protein.

Stable isotope dilution mass spectrometry is the gold standard for quantitative proteomics and metabolomics due to its high accuracy and precision.[3][4] By spiking a known amount of a stable isotope-labeled (SIL) version of the analyte into a sample, variations in sample preparation and instrument response can be normalized, leading to reliable quantification.[5][6] H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is an ideal internal standard for the quantification of endogenous H-Gly-Arg-OH as it is chemically identical to the analyte but mass-shifted, allowing for its distinct detection by the mass spectrometer.[3]

This application note provides a detailed protocol for the extraction and quantification of H-Gly-Arg-OH from human plasma, along with performance data demonstrating the method's linearity, sensitivity, and reproducibility.

Experimental Protocols

Materials and Reagents
  • H-Gly-Arg-OH (Analyte)

  • H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K₂EDTA)

  • Protein precipitation plates (96-well)

  • Collection plates (96-well)

Sample Preparation
  • Prepare Standards:

    • Prepare a 1 mg/mL stock solution of H-Gly-Arg-OH in water.

    • Prepare a 1 mg/mL stock solution of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in water.

    • From the H-Gly-Arg-OH stock, prepare a series of working standards for the calibration curve by serial dilution in water.

    • Prepare a working internal standard solution of 100 ng/mL H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in water.

  • Protein Precipitation:

    • To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a 96-well protein precipitation plate, add 10 µL of the 100 ng/mL internal standard working solution.

    • Add 150 µL of ACN containing 0.1% FA to each well.

    • Mix thoroughly on a plate shaker for 5 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well collection plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A (0.1% FA in water).

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 2% B

      • 0.5-3.0 min: 2-50% B

      • 3.0-3.1 min: 50-95% B

      • 3.1-4.0 min: 95% B

      • 4.0-4.1 min: 95-2% B

      • 4.1-5.0 min: 2% B

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • H-Gly-Arg-OH: Precursor > Product (e.g., m/z 233.1 > 70.1)

      • H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄): Precursor > Product (e.g., m/z 243.1 > 70.1)

    • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Presentation

The performance of the assay was evaluated by analyzing a calibration curve and quality control samples at three different concentrations.

Table 1: Calibration Curve for H-Gly-Arg-OH

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.51,254250,1230.005
12,498249,8760.010
512,675251,2340.050
1025,123250,9870.100
50125,876251,0120.501
100250,987250,5431.002
5001,256,789250,8765.009
10002,510,987250,12310.039

A linear regression of the calibration curve yielded a correlation coefficient (r²) of >0.999.

Table 2: Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low1.51.4596.74.2
Mid7578.2104.33.1
High750735.998.12.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_spike Spike with H-Gly-Arg-OH (Arg-13C6,15N4) IS plasma->is_spike ppt Protein Precipitation (ACN + 0.1% FA) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify H-Gly-Arg-OH calibration->quantification

Caption: Experimental workflow for H-Gly-Arg-OH quantification.

signaling_pathway cluster_golgi Trans-Golgi Network proprotein Proprotein Substrate (...-Arg-Gly-Arg-...) cleavage Proteolytic Cleavage at Arg-X-Lys/Arg-Arg Motif proprotein->cleavage furin Furin (Proprotein Convertase) furin->cleavage mature_protein Mature Protein cleavage->mature_protein gly_arg H-Gly-Arg-OH (Biomarker) cleavage->gly_arg

Caption: Hypothetical pathway of H-Gly-Arg-OH generation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive means for the quantification of H-Gly-Arg-OH in human plasma. The use of the stable isotope-labeled internal standard, H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), ensures high accuracy and precision. This assay can be a valuable tool for researchers investigating the role of this dipeptide as a potential biomarker in various disease states.

References

Application Notes and Protocols for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the isotopically labeled dipeptide H-Gly-Arg-OH (Arginine-¹³C₆,¹⁵N₄) in Nuclear Magnetic Resonance (NMR) spectroscopy. The selective labeling of the arginine residue with ¹³C and ¹⁵N offers a powerful tool for a range of NMR-based applications, from studying molecular interactions to quantitative analysis, by providing specific, high-resolution signals with reduced spectral complexity.[1][2][3]

Application Note 1: Ligand-Target Binding Analysis via Chemical Shift Perturbation (CSP)

Introduction

The interaction between peptides and proteins is fundamental to many biological processes. NMR spectroscopy is a primary tool for characterizing these interactions at atomic resolution.[4][5] By using H-Gly-Arg-OH with a ¹³C,¹⁵N-labeled Arginine, researchers can precisely monitor the binding of this dipeptide to a target protein. The labeled Arginine acts as a sensitive reporter, where changes in its chemical environment upon binding to a larger, unlabeled protein can be detected as shifts in the ¹³C and ¹⁵N frequencies of the Arg residue.[6] This method, known as Chemical Shift Perturbation (CSP), allows for the identification of the binding interface, determination of binding affinity (Kd), and elucidation of the binding mode.

Core Principle

The experiment involves acquiring a series of 2D ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled dipeptide. The first spectrum is of the dipeptide alone, and subsequent spectra are recorded after titrating in increasing amounts of the unlabeled target protein.[4] Residues of the labeled dipeptide involved in the binding interaction will show progressive shifts in their corresponding peaks in the HSQC spectrum.

Quantitative Data Presentation

The magnitude of the chemical shift perturbations can be calculated and plotted to determine the dissociation constant (Kd).

Table 1: Representative Chemical Shift Perturbation Data for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) upon Titration with Target Protein X.

Molar Ratio (Protein:Dipeptide)Arg Hε Chemical Shift (ppm)Arg Nε Chemical Shift (ppm)Combined Shift Perturbation (Δδ)¹
0:18.1085.000.000
0.25:18.1285.150.036
0.5:18.1585.350.086
1:18.1985.600.150
2:18.2485.900.228
4:18.2886.150.288
8:18.3086.300.328
16:18.3186.350.342

¹Combined Shift Perturbation (Δδ) is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2 for ¹⁵N).

Experimental Protocol: CSP Titration

  • Sample Preparation:

    • Prepare a stock solution of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) at a concentration of 0.5 mM in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, 100 mM NaCl, 10% D₂O).

    • Prepare a high-concentration stock solution of the unlabeled target protein (e.g., 5 mM) in the exact same NMR buffer.

    • Prepare an initial NMR sample containing 0.1 mM labeled dipeptide in 500 µL of NMR buffer.

  • NMR Data Acquisition:

    • Place the initial dipeptide sample in the NMR spectrometer, tune and shim the probe.

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum. This will serve as the reference (0 point) of the titration. Note the precise chemical shifts of the Arginine side-chain N-H signals (e.g., Nε-Hε).

    • Acquire a corresponding 2D ¹H-¹³C HSQC spectrum to monitor the carbon shifts of the Arg side chain.

  • Titration:

    • Add a small, precise aliquot of the concentrated target protein solution directly to the NMR tube to achieve the desired molar ratio (e.g., 0.25:1 protein to dipeptide).

    • Gently mix the sample without introducing bubbles.

    • Re-shim the spectrometer if necessary and acquire another 2D ¹H-¹⁵N HSQC and ¹H-¹³C HSQC spectrum under identical conditions as the reference.

  • Repeat Titration Steps:

    • Continue adding aliquots of the target protein to reach a series of increasing molar ratios (e.g., 0.5:1, 1:1, 2:1, 4:1, etc.) until the chemical shifts of the dipeptide signals stop changing, indicating saturation. Acquire spectra at each step.

  • Data Analysis:

    • Process all spectra identically using software such as TopSpin, NMRPipe, or Sparky.

    • For each titration point, identify and record the chemical shifts of the Arg side-chain amide protons and nitrogens (and/or carbons).

    • Calculate the combined chemical shift perturbation (Δδ) for each titration point relative to the reference spectrum.

    • Plot Δδ as a function of the molar ratio of protein to dipeptide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis prep_peptide Prepare 0.1 mM labeled Gly-Arg acq_ref Acquire Reference 2D HSQC Spectrum (Ratio 0:1) prep_peptide->acq_ref prep_protein Prepare 5 mM unlabeled Target Protein titrate Add Protein Aliquot (e.g., Ratio 0.25:1) prep_protein->titrate acq_ref->titrate acq_data Acquire 2D HSQC titrate->acq_data loop Saturation Reached? acq_data->loop loop->titrate No process Process Spectra & Track Peak Shifts loop->process Yes plot Plot Δδ vs. Molar Ratio process->plot fit Fit Binding Curve & Calculate Kd plot->fit

Workflow for a Chemical Shift Perturbation (CSP) binding assay.

Application Note 2: Quantitative NMR (qNMR) for Arginine-Containing Peptides

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration of substances in a sample.[7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using an internal standard of known concentration, the absolute concentration of an analyte can be determined with high accuracy. H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is an excellent internal standard for the quantification of other arginine-containing peptides, especially in complex biological samples or pharmaceutical formulations. The isotopic labeling provides unique, well-resolved signals in regions of ¹³C and ¹⁵N spectra that are free from overlap with signals from unlabeled components.

Core Principle

A precisely weighed amount of the labeled dipeptide (the internal standard) is added to a sample containing the analyte of interest. A 1D ¹³C or ¹⁵N NMR spectrum (or a 2D HSQC for better resolution) is acquired under quantitative conditions. This requires a long relaxation delay between scans to ensure full magnetization recovery for all signals. The concentration of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Quantitative Data Presentation

The concentration of the analyte peptide is determined using the ratio of signal integrals.

Table 2: Example qNMR Data for the Quantification of Peptide 'P' using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as an Internal Standard.

ParameterInternal Standard (IS)Analyte (Peptide P)
CompoundH-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)Unlabeled Arg-Containing Peptide
Signal UsedArg ¹³CζArg ¹³Cζ
Number of Nuclei (N)11
Molecular Weight (MW)242.2 g/mol (labeled)1500.0 g/mol (example)
Weighed Mass (W)2.42 mg-
Purity (P)99%-
Integral Area (I)1.001.25
Calculated Concentration 1.00 mM (in 500 µL)1.25 mM

Calculation Formula: Conc(Analyte) = [I(Analyte) / N(Analyte)] * [N(IS) / I(IS)] * Conc(IS)

Experimental Protocol: qNMR with Internal Standard

  • Sample Preparation:

    • Accurately weigh a specific amount of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) internal standard (e.g., 2.42 mg).

    • Accurately weigh the sample containing the analyte peptide.

    • Dissolve both the standard and the sample in a precise volume of deuterated solvent (e.g., 500 µL D₂O) in an NMR tube. Ensure complete dissolution.

  • NMR Data Acquisition (Quantitative Conditions):

    • Set up a 1D ¹³C experiment with proton decoupling.

    • Crucially , set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the signals of interest (both standard and analyte). A delay of 30-60 seconds is often sufficient for ¹³C nuclei in small molecules.

    • Ensure the transmitter offset is placed in the center of the spectral region of interest and the spectral width is large enough to avoid signal truncation.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing:

    • Apply a minimal line broadening (e.g., exponential multiplication with LB = 0.3 Hz).

    • Perform a Fourier transform.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectrum.

  • Integration and Calculation:

    • Integrate the well-resolved signal from the ¹³Cζ of the labeled Arginine in the internal standard.

    • Integrate a well-resolved and non-overlapping signal from the analyte peptide (e.g., its own Arginine ¹³Cζ).

    • Use the formula provided above to calculate the concentration of the analyte. The number of nuclei (N) for each signal must be known (for ¹³Cζ, N=1).

Logical Diagram

G cluster_setup Quantitative Sample Setup cluster_acq Quantitative NMR Acquisition cluster_calc Calculation weigh_std Precisely weigh labeled Gly-Arg (IS) dissolve Dissolve both in known volume of D₂O weigh_std->dissolve weigh_analyte Prepare sample with Analyte weigh_analyte->dissolve params Set Quantitative Parameters (Long d1, 90° pulse) dissolve->params acquire Acquire 1D ¹³C Spectrum (High S/N) params->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate IS and Analyte Signals process->integrate calculate Calculate Analyte Conc. using Integral Ratio integrate->calculate

Logical workflow for quantitative NMR (qNMR) analysis.

Application Note 3: Conformational Analysis in Solution

Introduction

Even small peptides like H-Gly-Arg-OH exist as an ensemble of conformations in solution. Understanding these conformational preferences is important, as they can dictate how the peptide interacts with its biological targets.[7][8] The ¹³C and ¹⁵N labels on the arginine residue provide additional NMR-active nuclei, enabling the measurement of various parameters sensitive to local geometry and dynamics, such as J-couplings (scalar couplings) and Nuclear Overhauser Effects (NOEs).

Core Principle

By conducting a suite of NMR experiments, including COSY, TOCSY, NOESY/ROESY, and heteronuclear correlation experiments (HSQC, HMBC), one can derive structural constraints. For example, NOEs provide through-space distance information between protons (< 5 Å), while J-couplings provide information about dihedral angles. These experimental constraints can then be used in molecular dynamics (MD) simulations or structure calculation programs to generate a representative ensemble of the dipeptide's solution conformations.[7]

Quantitative Data Presentation

Key NMR parameters are measured to derive structural information.

Table 3: Example NMR Parameters for Conformational Analysis of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄).

ParameterNuclei InvolvedMeasured ValueStructural Information Derived
³J(Hα-Hβ)Arg Hα, Hβ6.5 Hz, 8.0 HzSide-chain χ¹ dihedral angle population
³J(Hɴ-Hα)Gly Hɴ, Hα5.8 Hz, 6.2 HzBackbone φ dihedral angle
NOE IntensityGly Hα to Arg HɴStrongProximity (< 3 Å), suggests turn-like conformations
NOE IntensityArg Hα to Arg HδMediumProximity (~3-4 Å), constrains side-chain fold
¹J(N-H)Arg Nε-Hε92.5 HzHydrogen bonding status

Experimental Protocol: Conformational Analysis

  • Sample Preparation:

    • Prepare a relatively concentrated sample of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) (e.g., 5-10 mM) in a chosen solvent system (e.g., 90% H₂O / 10% D₂O or DMSO-d₆) to maximize signal for NOE experiments.

  • NMR Data Acquisition:

    • Assignment: Acquire a set of 2D spectra to assign all ¹H, ¹³C, and ¹⁵N resonances:

      • ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify spin systems of each residue.

      • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) with a mixing time of 100-300 ms (B15284909) to identify through-space correlations.

      • ¹H-¹⁵N HSQC and ¹H-¹³C HSQC to assign the labeled arginine's heteroatoms and their attached protons.

    • Coupling Constants: Measure ³J(Hɴ-Hα) coupling constants from a high-resolution 1D ¹H spectrum or a 2D experiment like DQF-COSY.

  • Data Analysis and Structure Calculation:

    • Process all spectra and assign all observed NOE cross-peaks.

    • Convert NOE volumes into upper distance constraints (e.g., strong < 2.8 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Use measured J-coupling constants to derive dihedral angle constraints using the Karplus equation.

    • Use the derived distance and angle constraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) or for restrained molecular dynamics simulations.

  • Ensemble Generation:

    • The output will be an ensemble of low-energy structures that are all consistent with the experimental NMR data. This ensemble represents the conformational space sampled by the dipeptide in solution.

Diagram of Key Structural Relationships

G Key NMR Constraints for Conformational Analysis cluster_constraints NMR-Derived Constraints cluster_output Calculated Output peptide Glycine Arginine (¹³C₆,¹⁵N₄ Labeled) structure Solution Structure Ensemble of Conformations J_coupling ³J-Couplings (Dihedral Angles) J_coupling->peptide through-bond NOE NOEs (Distances < 5Å) NOE->peptide through-space

Relationship between NMR constraints and structure determination.

References

Application Notes and Protocols for Pharmacokinetic Studies of Dipeptides Using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of dipeptide pharmacokinetics is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which is essential for the development of peptide-based therapeutics and nutraceuticals. Accurate quantification of dipeptides in biological matrices is paramount for these studies. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for the pharmacokinetic study of the dipeptide H-Gly-Arg-OH, utilizing its stable isotope-labeled analogue, H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), as an internal standard. Due to the limited availability of a complete pharmacokinetic dataset for H-Gly-Arg-OH, this document will also draw upon data from a representative dipeptide, Gly-Pro, to illustrate the principles and methodologies.

Overview of H-Gly-Arg-OH and its Stable Isotope-Labeled Internal Standard

H-Gly-Arg-OH is a dipeptide composed of glycine (B1666218) and arginine. For pharmacokinetic studies, the use of a heavy-labeled internal standard is critical for accurate quantification. H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) serves as an ideal internal standard because it co-elutes with the unlabeled analyte and has a distinct mass-to-charge ratio (m/z), allowing for precise differentiation and quantification by mass spectrometry.

Table 1: Properties of H-Gly-Arg-OH and its Internal Standard

CompoundMolecular FormulaMolecular Weight ( g/mol )
H-Gly-Arg-OHC₈H₁₇N₅O₃231.25
H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)C₂¹³C₆H₁₇N¹⁵N₄O₃241.25

Pharmacokinetics of Dipeptides

The pharmacokinetic profile of a dipeptide like H-Gly-Arg-OH is influenced by several factors, including its absorption via peptide transporters, distribution in bodily fluids, metabolism by peptidases, and renal excretion.

Absorption

Dipeptides are primarily absorbed in the small intestine by peptide transporters, with PEPT1 being the major transporter responsible for their uptake into enterocytes. This process is generally more efficient than the absorption of individual amino acids.

Distribution

Following absorption, dipeptides are distributed throughout the body via the circulatory system. Their distribution is largely limited to the extracellular space due to their hydrophilic nature.

Metabolism

The primary metabolic pathway for dipeptides in plasma and tissues is hydrolysis into their constituent amino acids by peptidases. For H-Gly-Arg-OH, this would involve cleavage of the peptide bond to yield glycine and arginine. Dipeptidyl peptidase III (DPP III) has been shown to hydrolyze Gly-Arg-2NA, a derivative of Gly-Arg, suggesting its potential role in the metabolism of H-Gly-Arg-OH.[1]

Excretion

The kidneys are the primary route of excretion for small peptides and their metabolic products (amino acids).

Representative Pharmacokinetic Parameters of a Dipeptide (Gly-Pro)

Due to the lack of specific pharmacokinetic data for H-Gly-Arg-OH, the following table presents data for the dipeptide Gly-Pro in rats after intragastric administration, which can serve as a representative example.[2][3]

Table 2: Representative Pharmacokinetic Parameters of Gly-Pro in Rats (100 mg/kg, intragastric) [2][3]

ParameterValueUnit
Cmax (Maximum Plasma Concentration)~15µg/mL
Tmax (Time to Maximum Concentration)~0.5hours
AUC (Area Under the Curve)--
t1/2 (Half-life)--
Absolute BioavailabilityVery low%

Note: Specific values for AUC and half-life were not provided in the reference. The bioavailability of Gly-Pro was reported to be very low.

Experimental Protocols

In Vivo Pharmacokinetic Study Design

A typical pharmacokinetic study for H-Gly-Arg-OH would involve the following steps:

  • Animal Model: Select an appropriate animal model (e.g., rats, mice).

  • Dosing: Administer a defined dose of H-Gly-Arg-OH via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: Quantification of H-Gly-Arg-OH in Plasma by LC-MS/MS

This protocol outlines the steps for the quantitative analysis of H-Gly-Arg-OH in plasma using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as an internal standard.

  • H-Gly-Arg-OH (analyte)

  • H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) (internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control plasma

  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution (a known concentration of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in a suitable solvent).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required for specific instrumentation.

Table 3: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
Liquid Chromatography
ColumnHILIC or Reversed-Phase C18 column suitable for polar analytes
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with a high percentage of mobile phase A, ramp to a high percentage of mobile phase B, and then re-equilibrate.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical)
H-Gly-Arg-OHPrecursor Ion (m/z) -> Product Ion (m/z) (e.g., 232.1 -> 70.1)
H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 242.1 -> 77.1)

Note: The specific MRM transitions must be determined experimentally by infusing the analyte and internal standard into the mass spectrometer.

Bioanalytical Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 4: Representative Bioanalytical Method Validation Data for a Dipeptide Assay (Pro-Gly-Pro) in Human Plasma [4]

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.05 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2-11%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)-
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)Within ± 15%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-
Recovery Consistent and reproducible> 90%
Matrix Effect Within acceptable limits< 15%
Stability (Freeze-thaw, Short-term, Long-term) Within ± 15% of nominal concentrationStable

Note: This table provides representative data for a similar peptide, Pro-Gly-Pro, as a complete validation table for H-Gly-Arg-OH was not available.

Visualization of Pathways and Workflows

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_animal_phase In-Life Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis dosing Dosing of H-Gly-Arg-OH blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation protein_precipitation Protein Precipitation (with IS spike) plasma_separation->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing metabolic_pathway GlyArg H-Gly-Arg-OH (Dipeptide) Hydrolysis Hydrolysis GlyArg->Hydrolysis Glycine Glycine Hydrolysis->Glycine Arginine Arginine Hydrolysis->Arginine Further_Metabolism_Gly Further Metabolism (e.g., Glycolysis, Serine synthesis) Glycine->Further_Metabolism_Gly Further_Metabolism_Arg Further Metabolism (e.g., Urea Cycle, NO Synthesis) Arginine->Further_Metabolism_Arg Dipeptidase Dipeptidases (e.g., DPP III) Dipeptidase->Hydrolysis

References

Application Notes and Protocols for SILAC-based Quantitative Proteomics using H-Gly-Arg-OH (Arg-13C6,15N4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1] This technique relies on the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, researchers can achieve precise relative quantification of protein abundance.[2]

This document provides detailed application notes and protocols for conducting SILAC experiments using H-Gly-Arg-OH (Arg-13C6,15N4) as the "heavy" labeled amino acid. Arginine, along with lysine, is a common choice for SILAC as the enzyme trypsin, widely used in proteomics sample preparation, cleaves specifically at the C-terminus of these residues, ensuring that most tryptic peptides are labeled.[3] The use of H-Gly-Arg-OH (Arg-13C6,15N4) provides a distinct mass shift, facilitating unambiguous identification and quantification by mass spectrometry.

These protocols are designed to guide researchers through the critical steps of SILAC, from cell culture media preparation to sample analysis, and to provide troubleshooting advice for common challenges.

Data Presentation

Table 1: Recommended Amino Acid Concentrations for SILAC Media

This table provides recommended final concentrations of L-Arginine and L-Lysine for preparing SILAC media using common basal media like DMEM and RPMI 1640. The concentrations for "heavy" amino acids are adjusted to account for their higher molecular weights.

Amino AcidBasal Medium"Light" Concentration (mg/L)"Heavy" (Arg-13C6,15N4) Concentration (mg/L)"Heavy" (Lys-13C6,15N2) Concentration (mg/L)Reference(s)
L-ArginineDMEM8488.0-[2][4]
L-LysineDMEM146-151.3[2][4]
L-ArginineRPMI 1640200209.5-[5]
L-LysineRPMI 16404041.5-[5]
L-Proline*DMEM/RPMI0200200[6]

*Note: The addition of unlabeled L-Proline is recommended to prevent the metabolic conversion of heavy arginine to heavy proline, a common artifact in SILAC experiments.[6]

Table 2: Expected SILAC Labeling Efficiency in Common Cell Lines

Achieving high labeling efficiency is crucial for accurate quantification. A minimum of five to six cell doublings is generally recommended to achieve >97% incorporation.[3] This table presents reported labeling efficiencies for various commonly used cell lines.

Cell LineLabeled Amino Acid(s)Labeling Efficiency (%)Number of Passages/DoublingsReference(s)
HeLaL-Lysine (¹³C₆) & L-Arginine (¹³C₆)>975-6[7]
HEK293L-Leucine (²H)>958[8]
HEK293TL-Lysine (¹³C₆, ¹⁵N₂) & L-Arginine (¹³C₆, ¹⁵N₄)>95Not Specified[6]
A549Not Specified>95Not Specified[9]
hESCsL-Lysine (²H₄) & L-Arginine (¹³C₆)99.1 (Lys), 97.7 (Arg)5[10]
Primary Endothelial CellsL-Lysine (¹³C₆) & L-Arginine (¹³C₆, ¹⁵N₄)~902[11]
Table 3: Example Protein Ratio Changes Identified by SILAC

This table provides illustrative examples of protein abundance changes quantified in SILAC experiments studying specific signaling pathways. The ratios represent the change in protein levels upon a specific treatment or in a particular cellular state.

ProteinSignaling PathwayCellular Context/TreatmentHeavy/Light (H/L) RatioInterpretationReference(s)
EGFREGFR SignalingEGF StimulationIncreasedUpregulation of EGFR phosphorylation/interaction[12]
SHC1EGFR SignalingEGF StimulationIncreasedIncreased recruitment to activated EGFR[13]
GRB2EGFR SignalingEGF StimulationIncreasedIncreased recruitment to activated EGFR[13]
NICE-4 (UBAP2L)mTOR SignalingmTOR Pulldown>2Novel mTORC1 interacting protein[14]
SIK3mTORC1 SignalingmTORC1 substrate screenIncreasedNovel mTORC1 substrate[3]

Experimental Protocols

Protocol 1: Preparation of SILAC Cell Culture Media

This protocol details the preparation of 500 mL of "light" and "heavy" SILAC media using a DMEM base.

Materials:

  • DMEM deficient in L-Arginine and L-Lysine (e.g., Thermo Fisher Scientific, Bio&SELL)[15]

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin (100X)

  • L-Glutamine or GlutaMAX™ (100X)

  • "Light" L-Arginine HCl (Arg-0)

  • "Heavy" H-Gly-Arg-OH (Arg-13C6,15N4)

  • "Light" L-Lysine HCl (Lys-0)

  • "Heavy" L-Lysine-2HCl (¹³C₆, ¹⁵N₂) (if performing double labeling)

  • L-Proline

  • Sterile, deionized water

  • 0.22 µm sterile filter units

Procedure:

  • Prepare Amino Acid Stock Solutions (1000X):

    • Light Arginine (Arg-0): Dissolve 8.4 g of L-Arginine HCl in 100 mL of sterile water to make an 84 mg/mL stock solution.

    • Heavy Arginine (Arg-10): Dissolve 8.8 g of H-Gly-Arg-OH (Arg-13C6,15N4) in 100 mL of sterile water to make an 88 mg/mL stock solution.

    • Light Lysine (Lys-0): Dissolve 14.6 g of L-Lysine HCl in 100 mL of sterile water to make a 146 mg/mL stock solution.

    • Heavy Lysine (Lys-8): Dissolve 15.13 g of L-Lysine-2HCl (¹³C₆, ¹⁵N₂) in 100 mL of sterile water to make a 151.3 mg/mL stock solution.

    • Proline: Dissolve 20 g of L-Proline in 100 mL of sterile water to make a 200 mg/mL stock solution.

    • Sterile filter each stock solution using a 0.22 µm syringe filter and store in aliquots at -20°C.

  • Prepare "Light" SILAC Medium (500 mL):

    • To 445 mL of Arginine/Lysine-deficient DMEM, add:

      • 50 mL of dFBS (final concentration 10%)

      • 5 mL of Penicillin-Streptomycin (final concentration 1X)

      • 5 mL of L-Glutamine/GlutaMAX™ (final concentration 1X)

      • 0.5 mL of 1000X "Light" Arginine stock (final concentration 84 mg/L)

      • 0.5 mL of 1000X "Light" Lysine stock (final concentration 146 mg/L)

      • 0.5 mL of 1000X Proline stock (final concentration 200 mg/L)

    • Mix thoroughly by gentle inversion.

    • Sterile filter the complete medium using a 0.22 µm filter unit.

    • Store at 4°C.

  • Prepare "Heavy" SILAC Medium (500 mL):

    • To 445 mL of Arginine/Lysine-deficient DMEM, add:

      • 50 mL of dFBS (final concentration 10%)

      • 5 mL of Penicillin-Streptomycin (final concentration 1X)

      • 5 mL of L-Glutamine/GlutaMAX™ (final concentration 1X)

      • 0.5 mL of 1000X "Heavy" Arginine stock (final concentration 88 mg/L)

      • 0.5 mL of 1000X "Light" Lysine stock (or "Heavy" Lysine stock for double labeling)

      • 0.5 mL of 1000X Proline stock (final concentration 200 mg/L)

    • Mix thoroughly by gentle inversion.

    • Sterile filter the complete medium using a 0.22 µm filter unit.

    • Store at 4°C.

Protocol 2: SILAC Labeling of Adherent Cells

Procedure:

  • Cell Adaptation:

    • Culture cells in their regular growth medium until they reach approximately 80% confluency.

    • Passage the cells and seed two separate populations, one into the "light" SILAC medium and the other into the "heavy" SILAC medium.

    • Continue to culture the cells in their respective SILAC media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.[3] Monitor cell morphology and growth rate to ensure they are not adversely affected by the SILAC medium.

  • Verification of Labeling Efficiency (Recommended):

    • After 5-6 passages, harvest a small aliquot of cells from the "heavy" labeled culture.

    • Lyse the cells, run a small amount of protein on an SDS-PAGE gel, and excise a prominent band.

    • Perform an in-gel tryptic digest and analyze the resulting peptides by mass spectrometry.

    • Determine the ratio of heavy to light peptides. The incorporation efficiency should be >97%.

  • Experimental Treatment:

    • Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" lysates using a protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates. This 1:1 mix will be used for downstream processing.

Protocol 3: Sample Preparation for Mass Spectrometry

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • To the mixed protein lysate, add a denaturing agent (e.g., urea (B33335) to a final concentration of 8 M).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 20 minutes.

  • In-solution Tryptic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Wash the bound peptides to remove salts and other contaminants.

    • Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Mandatory Visualization

EGFR Signaling Pathway

This diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, highlighting key protein-protein interactions and phosphorylation events that can be quantified using SILAC.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 P SHC1 SHC1 EGFR->SHC1 P PI3K PI3K EGFR->PI3K P SOS1 SOS1 GRB2->SOS1 Binds RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription (Proliferation, Survival) ERK->Transcription SHC1->GRB2 Binds PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT Activates AKT->Transcription

Caption: Simplified EGFR signaling cascade.

mTOR Signaling Pathway

This diagram provides an overview of the mTOR signaling pathway, distinguishing between the mTORC1 and mTORC2 complexes and their key downstream effectors, which are often subjects of SILAC-based quantitative proteomics.

mTOR_Signaling cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth Factors Growth Factors mTORC1 mTORC1 (Raptor) Growth Factors->mTORC1 Activates mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 P 4E-BP1 4E-BP1 mTORC1->4E-BP1 P Autophagy Autophagy mTORC1->Autophagy Inhibits AKT_mTORC2 AKT mTORC2->AKT_mTORC2 P Cytoskeleton Cytoskeleton mTORC2->Cytoskeleton Regulates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Cell Survival Cell Survival AKT_mTORC2->Cell Survival Promotes

References

Application Notes and Protocols for the Mass Spectrometric Analysis of H-Gly-Arg-OH using an Isotopically Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the sample preparation and analysis of the dipeptide H-Gly-Arg-OH and its stable isotope-labeled counterpart, H-Gly-Arg-OH (Arg-13C6,15N4), by mass spectrometry. The use of a stable isotope-labeled internal standard is a robust method for accurate and precise quantification of molecules in complex biological matrices.[1] This approach is critical in various research and development areas, including pharmacokinetic studies, biomarker validation, and drug metabolism studies. The protocols outlined below are designed for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), offering flexibility for different laboratory setups and analytical needs.

Quantitative Data Summary

Accurate mass measurement is fundamental for the correct identification and quantification of analytes by mass spectrometry. The theoretical monoisotopic masses and the corresponding mass-to-charge ratios (m/z) for the singly protonated ions ([M+H]+) of both the unlabeled (light) and labeled (heavy) H-Gly-Arg-OH are provided in the table below.

CompoundChemical FormulaMolecular Weight ( g/mol )[M+H]+ m/z
H-Gly-Arg-OHC₈H₁₇N₅O₃231.25232.1353
H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)C₂¹³C₆H₁₇N¹⁵N₄O₃241.26242.1436

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Calibration Standards

This protocol describes the preparation of stock solutions and a dilution series to create a calibration curve for quantitative analysis.

Materials:

  • H-Gly-Arg-OH

  • H-Gly-Arg-OH (Arg-13C6,15N4)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), 99%

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of H-Gly-Arg-OH and dissolve it in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of H-Gly-Arg-OH (Arg-13C6,15N4).

    • Vortex each solution for 30 seconds to ensure complete dissolution. Store stock solutions at -20°C.

  • Working Solution Preparation (10 µg/mL):

    • Dilute 10 µL of the 1 mg/mL H-Gly-Arg-OH stock solution with 990 µL of LC-MS grade water to obtain a 10 µg/mL working solution.

    • Prepare a 10 µg/mL working solution of H-Gly-Arg-OH (Arg-13C6,15N4) in the same manner.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by spiking a constant amount of the heavy internal standard (IS) into varying concentrations of the light analyte. The following table provides an example for creating a calibration curve. The final volume for each standard is 100 µL.

Standard LevelConcentration of Light Analyte (ng/mL)Volume of Light Working Solution (µL)Volume of Heavy Working Solution (1 µg/mL) (µL)Volume of Water (µL)
1111089
2551085
310101080
450501040
510010 (from 10 µg/mL stock)1080
650050 (from 10 µg/mL stock)1040
71000100 (from 10 µg/mL stock)10-
Protocol 2: LC-MS/MS Analysis

This protocol is designed for the quantitative analysis of H-Gly-Arg-OH using a triple quadrupole mass spectrometer.

Materials:

  • Prepared calibration standards and samples

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of Mobile Phase A.

  • LC Method:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2-30% B (shallow gradient for polar molecules)

      • 5-5.1 min: 30-95% B

      • 5.1-6 min: 95% B

      • 6-6.1 min: 95-2% B

      • 6.1-8 min: 2% B (re-equilibration)

  • MS/MS Method (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Tentative
H-Gly-Arg-OH232.170.1 (immonium ion of Arg)15
H-Gly-Arg-OH232.1175.1 (loss of NH3 and CO)12
H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)242.174.1 (labeled immonium ion)15
H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)242.1185.1 (labeled fragment)12

Note: Collision energies should be optimized for the specific instrument being used.

Protocol 3: MALDI-TOF MS Analysis

This protocol is suitable for rapid, high-throughput analysis of H-Gly-Arg-OH.

Materials:

  • Prepared samples (can be more concentrated than for LC-MS)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Matrix Solvent: 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)

  • MALDI target plate

Procedure:

  • Matrix Preparation (Saturated Solution):

    • Add approximately 10 mg of CHCA to 1 mL of the matrix solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge for 1 minute to pellet any undissolved matrix. The supernatant is the saturated matrix solution.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the sample and the saturated CHCA matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix).

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.

  • MALDI-TOF MS Instrument Settings:

    • Ionization Mode: Positive Ion Reflector

    • Laser: Nitrogen laser (337 nm)

    • Laser Intensity: Optimized for best signal-to-noise ratio for the m/z range of interest, avoiding saturation. Start with a low laser power and gradually increase.

    • Mass Range: 100 - 500 Da

    • Number of Shots: 200-500 shots per spectrum

    • Detector Voltage: Optimized for the instrument

Visualizations

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_maldi MALDI-TOF MS Analysis stock_light Stock Solution (Light Analyte) cal_standards Calibration Standards stock_light->cal_standards stock_heavy Stock Solution (Heavy IS) stock_heavy->cal_standards extraction Protein Precipitation & Extraction stock_heavy->extraction lc LC Separation cal_standards->lc sample_prep Biological Sample (e.g., Plasma) sample_prep->extraction extraction->lc spotting Sample-Matrix Spotting extraction->spotting msms MS/MS Detection (MRM) lc->msms quant Quantification msms->quant matrix_prep Matrix Preparation (CHCA) matrix_prep->spotting maldi_ms MALDI-TOF MS Detection spotting->maldi_ms

Caption: Experimental workflow for the mass spectrometric analysis of H-Gly-Arg-OH.

G cluster_quant Quantitative Analysis Principle unknown_sample Unknown Sample (Light Analyte) ms_analysis Mass Spectrometry Analysis unknown_sample->ms_analysis known_is Known Amount of Internal Standard (Heavy Labeled) known_is->ms_analysis ratio Measure Peak Area Ratio (Light / Heavy) ms_analysis->ratio calibration_curve Calibration Curve ratio->calibration_curve final_quant Accurate Quantification of Analyte calibration_curve->final_quant

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

References

Application Note: Development of a Sensitive and Specific MRM Assay for the Quantification of Glycyl-Arginine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometry technique used for targeted quantification of molecules in complex mixtures such as biological matrices.[1][2] This method, typically performed on a triple quadrupole mass spectrometer, offers exceptional selectivity by monitoring a specific precursor ion to product ion transition.[1] The use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is crucial for accurate and precise quantification.[3][4] The SIL standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable normalization of the signal.[4]

This application note details the development and validation of a robust MRM assay for the dipeptide Glycyl-Arginine (Gly-Arg) in a biological matrix. The assay utilizes H-Gly-Arg-OH (Arg-13C6,15N4) as the internal standard.[5][6] This dipeptide may be of interest in various research areas, including metabolomics and biomarker discovery. Arginine itself is a key signaling molecule, notably in the mTOR pathway which is central to cell growth and proliferation.[7][8]

Experimental Protocols

Materials and Reagents
  • Analyte: Glycyl-Arginine (Gly-Arg) - Sigma-Aldrich or equivalent

  • Internal Standard (IS): H-Gly-Arg-OH (Arg-13C6,15N4) - MedChemExpress or equivalent[5]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - LC-MS grade

  • Additives: Formic Acid (FA) - LC-MS grade

  • Biological Matrix: Human Plasma (or other relevant matrix)

  • Protein Precipitation Agent: Acetonitrile with 1% Formic Acid

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UPLC system

  • MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source

  • Analytical Column: Waters ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[9]

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Gly-Arg and H-Gly-Arg-OH (Arg-13C6,15N4) in LC-MS grade water to prepare individual 1 mg/mL stock solutions.

  • Working Solutions:

    • Prepare a series of working solutions for the analyte (Gly-Arg) by serially diluting the stock solution with 50/50 ACN/H₂O. These will be used to create the calibration curve.

    • Prepare an internal standard (IS) working solution at a fixed concentration (e.g., 100 ng/mL) by diluting the IS stock solution with 50/50 ACN/H₂O.

Sample Preparation Protocol
  • Thaw biological matrix (e.g., human plasma) samples on ice.

  • Aliquot 50 µL of the matrix into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all samples except the blank matrix control.

  • For calibration standards, add 10 µL of the corresponding Gly-Arg working solution. For quality control (QC) and unknown samples, add 10 µL of 50/50 ACN/H₂O.

  • To precipitate proteins, add 200 µL of cold ACN containing 1% FA.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Development
  • MS Parameter Optimization:

    • Directly infuse individual solutions of Gly-Arg and the IS (approx. 100 ng/mL) into the mass spectrometer to determine the optimal precursor ions (Q1) and product ions (Q3).

    • For each precursor-product pair (transition), optimize the collision energy (CE) and declustering potential (DP) to maximize signal intensity.[10] Typically, the doubly charged precursor is selected for peptides.[10]

  • Chromatography:

    • Develop a liquid chromatography method to achieve good peak shape and retention for Gly-Arg, separating it from potential interferences. An example gradient is provided in the results section.

Results and Discussion

MRM Transition Optimization

The most sensitive and specific transitions were determined by direct infusion. The heavy isotope label on the arginine residue of the internal standard results in a mass shift of +10 Da (+6 Da from ¹³C and +4 Da from ¹⁵N). The optimized parameters are summarized below.

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)Collision Energy (CE)Declustering Potential (DP)
Gly-Arg (Analyte) 232.170.125 V80 V
232.1116.121 V80 V
Gly-Arg-13C6,15N4 (IS) 242.170.125 V80 V
242.1126.121 V80 V
Table 1: Optimized MRM parameters for Gly-Arg and its stable isotope-labeled internal standard.
Liquid Chromatography

A gradient elution was developed to ensure robust and reproducible separation of the analyte from the biological matrix.

Time (min)Flow Rate (mL/min)% Solvent A (0.1% FA in H₂O)% Solvent B (0.1% FA in ACN)
0.00.4982
1.00.4982
3.00.47030
3.10.4595
4.00.4595
4.10.4982
5.00.4982
Table 2: Representative Liquid Chromatography Gradient.
Method Validation: Calibration Curve

A calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of Gly-Arg. The assay demonstrated excellent linearity over the tested concentration range.

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
1.00.9898.04.5
5.05.15103.03.1
20.019.597.52.5
50.050.8101.61.8
100.0102.1102.11.5
250.0246.598.62.2
500.0495.099.01.9
Table 3: Example calibration curve performance for the Gly-Arg MRM assay. The linear regression yielded an R² value > 0.99.

Visualizations

Experimental Workflow

The overall workflow for the targeted quantification of Gly-Arg is a multi-step process from sample preparation to final data analysis.[11]

MRM_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike Internal Standard (Heavy Gly-Arg) Sample->Spike_IS Precipitate Protein Precipitation (ACN + FA) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation UPLC Separation Supernatant->LC_Separation MS_Detection MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Light / Heavy) Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant SID_Principle cluster_0 In Sample cluster_1 In Mass Spectrometer cluster_2 Calculation Analyte Analyte (Light Gly-Arg) Unknown Concentration (Cx) Analyte_Peak Analyte Peak Area (Ax) Analyte->Analyte_Peak IS Internal Standard (Heavy Gly-Arg) Known Concentration (Cis) IS_Peak IS Peak Area (Ais) IS->IS_Peak Equation Ratio (Ax / Ais) ∝ Conc. (Cx / Cis) Cx = (Ax / Ais) * Cis Analyte_Peak->Equation IS_Peak->Equation Arginine_mTOR_Pathway Arg_ext Extracellular Arginine Arg_int Intracellular Arginine Arg_ext->Arg_int Transporter SLC38A9 SLC38A9 (Sensor) Arg_int->SLC38A9 Binds GATOR2 GATOR2 (Activator) SLC38A9->GATOR2 Activates GATOR1 GATOR1 (Inhibitor) mTORC1_active mTORC1 (Active) GATOR1->mTORC1_active Inhibits GATOR2->GATOR1 Inhibits mTORC1_inactive mTORC1 (Inactive) mTORC1_inactive->mTORC1_active Activation Downstream Downstream Effects (Protein Synthesis, Cell Growth) mTORC1_active->Downstream

References

Application Notes and Protocols for H-Gly-Arg-OH (Arg-13C6,15N4) in Metabolomics Sample Spiking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool for understanding cellular physiology, disease pathogenesis, and drug metabolism. Accurate and precise quantification of metabolites is paramount for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry-based metabolomics, as they effectively correct for variations in sample preparation, matrix effects, and instrument response.[1][2]

This document provides detailed application notes and protocols for the use of H-Gly-Arg-OH (Arg-13C6,15N4) as an internal standard for sample spiking in metabolomics studies. H-Gly-Arg-OH (Arg-13C6,15N4) is a stable isotope-labeled version of the dipeptide Glycyl-Arginine, where the arginine residue is uniformly labeled with six Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes. This labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled counterpart by mass spectrometry. Its physicochemical properties are nearly identical to the natural form, making it an ideal internal standard for the quantification of Glycyl-Arginine and potentially other related dipeptides or arginine-containing metabolites.[3]

Applications

The primary application of H-Gly-Arg-OH (Arg-13C6,15N4) is as an internal standard in stable isotope dilution mass spectrometry for the accurate quantification of endogenous H-Gly-Arg-OH in various biological matrices, including but not limited to:

  • Plasma and Serum: For pharmacokinetic studies of dipeptides and investigations into circulating biomarkers.

  • Cell Lysates and Tissue Homogenates: To study cellular metabolism, enzyme activity, and the effects of drug candidates on specific metabolic pathways.

  • Urine: For studies on renal clearance and metabolic end-products.

Beyond quantification of its direct analogue, this labeled dipeptide can also serve as a quality control marker to monitor the overall performance and reproducibility of the analytical workflow, including extraction efficiency and instrument stability.[2]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the use of H-Gly-Arg-OH (Arg-13C6,15N4). These values are illustrative and should be optimized for specific experimental conditions, matrices, and analytical instrumentation.

Table 1: Recommended Spiking Concentrations

Biological MatrixAnalyte Concentration RangeRecommended Spiking Concentration of H-Gly-Arg-OH (Arg-13C6,15N4)
Plasma/SerumLow (pg/mL - ng/mL)1 - 10 ng/mL
High (µg/mL)0.1 - 1 µg/mL
Cell LysateDependent on cell type and numberShould be within the linear range of the calibration curve and ideally close to the median expected analyte concentration.
UrineHighly variableNormalize to creatinine (B1669602) and spike at a concentration within the expected range of the analyte.

Note: The optimal internal standard concentration is typically similar to the endogenous analyte concentration or 10-100 times higher to ensure a robust signal.

Table 2: Analytical Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy (%RE) Within ±15% (±20% for LLOQ)Within ±10%
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery (%) Consistent and reproducible85 - 115%
Matrix Effect (%) Within ±15%< 10%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10Dependent on instrumentation, typically in the low ng/mL to pg/mL range.[4][5]

Experimental Protocols

Protocol 1: Preparation of H-Gly-Arg-OH (Arg-13C6,15N4) Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh the desired amount of H-Gly-Arg-OH (Arg-13C6,15N4).

    • Dissolve in a suitable solvent, such as methanol (B129727) or water, to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial to protect from light.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution with the same solvent to achieve the desired working concentration.

    • For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution in 990 µL of solvent.

    • Prepare fresh working solutions daily or as needed and keep on ice during use.

Protocol 2: Sample Spiking and Protein Precipitation for Plasma/Serum

This protocol is a general guideline for protein removal from plasma or serum samples.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquot Sample: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Spike Internal Standard: Add a small volume (e.g., 5-10 µL) of the H-Gly-Arg-OH (Arg-13C6,15N4) working solution to each sample to achieve the desired final concentration. It is crucial to add the internal standard at the earliest stage to account for variability in all subsequent steps.[6]

  • Vortex: Briefly vortex the samples to ensure thorough mixing.

  • Add Precipitation Solvent: Add 400 µL of ice-cold methanol (or acetonitrile) to each sample.

  • Vortex: Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new tube without disturbing the protein pellet.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • Vortex and Centrifuge: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for analysis.

Protocol 3: Sample Spiking and Extraction for Cell Cultures

This protocol provides a general method for metabolite extraction from adherent cells.

  • Cell Culture: Grow cells to the desired confluency in a multi-well plate.

  • Quench Metabolism: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to arrest metabolic activity.

  • Spike and Lyse: Add a pre-chilled extraction solvent (e.g., 80% methanol) containing the H-Gly-Arg-OH (Arg-13C6,15N4) internal standard at the desired concentration directly to the cells.

  • Scrape and Collect: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Incubate: Incubate at -20°C for 20 minutes.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Transfer the supernatant to a new tube.

  • Evaporate and Reconstitute: Proceed with the evaporation and reconstitution steps as described in Protocol 2 (steps 10-12).

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma, Cell Lysate, etc.) spike Spike with H-Gly-Arg-OH (Arg-13C6,15N4) sample->spike Add Internal Standard extraction Metabolite Extraction (e.g., Protein Precipitation) spike->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing analysis->data_processing Peak Integration & Ratio Calculation quantification Quantitative Results data_processing->quantification Concentration Determination

Caption: General experimental workflow for metabolomics sample spiking.

Logical Relationship of Internal Standard Correction

logical_relationship analyte Endogenous Analyte (H-Gly-Arg-OH) variability Analytical Variability (Sample Prep, Matrix Effects, Instrument Response) analyte->variability is Internal Standard (H-Gly-Arg-OH-13C6,15N4) is->variability ratio Peak Area Ratio (Analyte / IS) variability->ratio Correction quantification Accurate Quantification ratio->quantification

Caption: Correction of analytical variability using an internal standard.

Potential Metabolic Fate of H-Gly-Arg-OH

metabolic_pathway gly_arg H-Gly-Arg-OH (Spiked Internal Standard) hydrolysis Peptidase gly_arg->hydrolysis glycine Glycine hydrolysis->glycine arginine Arginine (13C6,15N4) hydrolysis->arginine urea_cycle Urea Cycle arginine->urea_cycle no_synthase Nitric Oxide Synthase arginine->no_synthase creatine_synthesis Creatine Synthesis arginine->creatine_synthesis polyamine_synthesis Polyamine Synthesis arginine->polyamine_synthesis no Nitric Oxide (NO) no_synthase->no

Caption: Potential metabolic pathways of the spiked H-Gly-Arg-OH.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SILAC Labeling Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing poor incorporation of H-Gly-Arg-OH in our SILAC experiment. What could be the cause?

A1: A primary reason for poor incorporation of H-Gly-Arg-OH is that this dipeptide is not a standard reagent for SILAC labeling. The cellular protein synthesis machinery directly incorporates individual amino acids. For successful SILAC labeling, it is crucial to use isotopically labeled essential amino acids, such as L-Arginine and L-Lysine. Cells are unlikely to incorporate the dipeptide H-Gly-Arg-OH directly into newly synthesized proteins. Any observed labeling with heavy arginine might be due to the cleavage of the dipeptide and subsequent incorporation of the released heavy arginine. In such a case, the efficiency would likely be very low and variable. We recommend using standard isotopically labeled L-Arginine for your experiments.

Q2: What are the most common reasons for poor labeling efficiency with isotopic L-Arginine in SILAC?

A2: Several factors can contribute to poor labeling efficiency with isotopic L-Arginine:

  • Incomplete Labeling: Insufficient time for the cells to fully incorporate the heavy amino acid. This is particularly relevant for slow-growing cells or proteins with a slow turnover rate.

  • Contamination with Light Amino Acids: The presence of unlabeled ("light") arginine in the SILAC medium, often from non-dialyzed fetal bovine serum (FBS) or other media supplements.

  • Arginine-to-Proline Conversion: A common metabolic issue where labeled arginine is converted into proline by the cells, leading to an apparent loss of the heavy arginine signal and inaccurate quantification.[1][2][3]

  • Cell Health: Poor cell health or viability can negatively impact protein synthesis and, consequently, the incorporation of labeled amino acids.

  • Amino Acid Degradation: Arginine in the media can degrade over time, so using freshly prepared media is recommended.[4]

Q3: How can I check the labeling efficiency in my SILAC experiment?

A3: To assess labeling efficiency, you can analyze a small aliquot of your "heavy" labeled cell lysate by mass spectrometry before mixing it with the "light" sample. By examining the isotopic envelopes of identified peptides, you can determine the percentage of incorporation of the heavy amino acid. A labeling efficiency of over 95% is generally considered necessary for accurate quantification.[4][5]

Q4: What is arginine-to-proline conversion and how can I prevent it?

A4: Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into proline.[2][6] This can lead to inaccurate quantification, as the heavy label appears on proline-containing peptides.[2] To mitigate this, you can:

  • Supplement with Proline: Adding unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium can suppress the conversion of arginine to proline.[1][2][7]

  • Use Arginine Auxotroph Cell Lines: If possible, use cell lines that cannot synthesize their own arginine.

  • Genetically Modify Cells: In some organisms like yeast, deleting genes involved in arginine catabolism can prevent this conversion.[3]

Troubleshooting Guide: Poor Arginine Labeling

This guide provides a structured approach to troubleshooting common issues related to poor incorporation of heavy L-Arginine in SILAC experiments.

Diagram: Troubleshooting Workflow for Poor SILAC Labeling

TroubleshootingWorkflow Troubleshooting Poor SILAC Labeling Start Poor Arginine Labeling Observed CheckLabelingEfficiency Assess Labeling Efficiency (>95%?) Start->CheckLabelingEfficiency CheckMedia Verify SILAC Media Preparation CheckLabelingEfficiency->CheckMedia No End Successful Labeling CheckLabelingEfficiency->End Yes CheckCellCulture Examine Cell Culture Conditions CheckMedia->CheckCellCulture SolutionLabeling Increase Labeling Time (additional cell passages) CheckMedia->SolutionLabeling SolutionMedia Use Dialyzed FBS Prepare Fresh Media CheckMedia->SolutionMedia CheckArgToPro Investigate Arginine-to-Proline Conversion CheckCellCulture->CheckArgToPro SolutionCellCulture Ensure Optimal Cell Health and Growth Rate CheckCellCulture->SolutionCellCulture SolutionArgToPro Supplement Media with Proline (200 mg/L) CheckArgToPro->SolutionArgToPro SolutionLabeling->CheckLabelingEfficiency SolutionMedia->CheckLabelingEfficiency SolutionCellCulture->CheckLabelingEfficiency SolutionArgToPro->CheckLabelingEfficiency

Caption: A workflow diagram for troubleshooting poor SILAC labeling.

Data Presentation: Common Causes and Solutions
Problem Potential Cause Recommended Solution Reference
Low Label Incorporation Insufficient labeling timeCulture cells for at least 5-6 passages in SILAC medium.[4]
Contamination with light amino acidsUse dialyzed fetal bovine serum (FBS) and ensure all media components are free of unlabeled arginine.[4]
Poor cell healthMonitor cell viability and growth rate. Optimize culture conditions.
Inaccurate Quantification Arginine-to-proline conversionSupplement SILAC medium with 200 mg/L of unlabeled L-proline.[1][7]
Lowering the concentration of exogenous arginine can also reduce conversion in some cell types.[3][7]
Variable Results Amino acid degradation in mediaPrepare fresh SILAC media and avoid long-term storage.[4]

Experimental Protocols

Protocol: Assessing SILAC Labeling Efficiency
  • Culture cells in "heavy" SILAC medium for at least 5-6 cell divisions to ensure maximal incorporation.

  • Harvest a small aliquot of the "heavy" labeled cells.

  • Lyse the cells and digest the proteins using trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • In the mass spectrometry data, search for peptides and their corresponding isotopic envelopes.

  • Calculate the labeling efficiency by determining the ratio of the heavy peptide ion signal to the total (heavy + light) peptide ion signal. An efficiency of >95% is desirable.[4][5]

Protocol: Minimizing Arginine-to-Proline Conversion
  • Prepare your SILAC medium lacking arginine and proline.

  • Supplement the medium with the desired concentration of heavy labeled L-Arginine (e.g., ¹³C₆ L-Arginine).

  • Add unlabeled L-Proline to the medium at a final concentration of 200 mg/L.[1][7]

  • Culture your cells in this supplemented medium. The excess unlabeled proline will inhibit the enzymatic conversion of the heavy labeled arginine to proline.

Signaling Pathway Visualization

Diagram: Arginine Metabolism and Proline Synthesis

ArginineMetabolism Arginine to Proline Conversion Pathway Arg Heavy Arginine (e.g., 13C6-Arg) Ornithine Ornithine Arg->Ornithine Arginase GlutamateSemialdehyde Glutamate-γ-semialdehyde Ornithine->GlutamateSemialdehyde Ornithine Aminotransferase Proline Heavy Proline GlutamateSemialdehyde->Proline UnlabeledProline Unlabeled Proline (Supplement) UnlabeledProline->Ornithine Inhibition

Caption: Metabolic pathway of arginine conversion to proline.

References

Technical Support Center: Optimizing LC-MS for H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of the dipeptide H-Gly-Arg-OH and its stable isotope-labeled internal standard, H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of H-Gly-Arg-OH.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Signal Intensity Inefficient ionization of the analyte.Optimize ESI source parameters: increase capillary voltage, adjust nebulizer gas flow and drying gas temperature. Ensure the mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation.[1][2]
Analyte loss due to non-specific binding.Use deactivated vials/plates. Consider adding a small amount of a competing basic compound to the sample solvent.
Suboptimal fragmentation for MS/MS detection.Optimize collision energy for the specific MRM transitions. Perform a product ion scan to identify the most intense and stable fragment ions.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.H-Gly-Arg-OH is a basic peptide. Use a column with a stationary phase designed for polar and basic compounds. Ensure the mobile phase pH is low enough to keep the analyte protonated.[2]
Inappropriate injection solvent.The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE). Adjust chromatographic gradient to separate the analyte from co-eluting matrix components.
Carryover (Peak from previous injection appears in blank) Adsorption of the basic peptide to surfaces in the LC system.Optimize the needle wash solution; include a strong organic solvent and an acid (e.g., acetonitrile (B52724) with 0.1% formic acid).[2] Use a column specifically designed for peptides to minimize irreversible binding.[2]
Incomplete elution from the analytical column.Increase the percentage of organic solvent at the end of the gradient and hold for a sufficient time to elute all components.
Inconsistent Retention Time Unstable pump performance or leaks.Check the LC system for pressure fluctuations and leaks. Purge the pumps.
Column degradation.Replace the analytical column if it has been used extensively or with harsh mobile phases.
Changes in mobile phase composition.Prepare fresh mobile phases daily and ensure proper mixing if using a multi-channel pump.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for H-Gly-Arg-OH and its internal standard?

A1: For H-Gly-Arg-OH (MW ≈ 231.25 Da), the protonated precursor ion [M+H]⁺ will have an m/z of approximately 232.26. The stable isotope-labeled internal standard, H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), has a mass increase of 10 Da due to the six ¹³C and four ¹⁵N atoms. Therefore, its protonated precursor ion [M+H]⁺ will have an m/z of approximately 242.26.

Q2: What are recommended MRM transitions for H-Gly-Arg-OH?

A2: Based on the fragmentation of similar arginine-containing dipeptides, common losses include ammonia (B1221849) (NH₃) and the guanidinium (B1211019) group. Therefore, suitable product ions can be found by performing a product ion scan on the precursor. Likely transitions to monitor are:

  • H-Gly-Arg-OH: Precursor m/z 232.3 → Product m/z 70.1 (immonium ion of Arginine), m/z 175.1 (loss of guanidinium group), and m/z 116.1 (a-ion of Arginine).

  • H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄): Precursor m/z 242.3 → Product m/z 74.1 (immonium ion of labeled Arginine), m/z 181.1 (loss of labeled guanidinium group), and m/z 120.1 (a-ion of labeled Arginine).

Q3: What type of LC column is best suited for H-Gly-Arg-OH analysis?

A3: A reversed-phase C18 column with a wide pore size (e.g., 300 Å) is generally recommended for peptide analysis.[3] Given the polar and basic nature of H-Gly-Arg-OH, a column with end-capping or one designed for polar compounds can help improve peak shape and retention.

Q4: How can I improve the retention of this polar dipeptide on a reversed-phase column?

A4: To improve retention of polar analytes like H-Gly-Arg-OH, you can:

  • Use a mobile phase with a lower initial percentage of organic solvent.

  • Employ a shallower gradient.

  • Use ion-pairing agents like trifluoroacetic acid (TFA), but be aware that TFA can cause ion suppression in the MS source. A lower concentration of TFA (e.g., 0.01%) or using formic acid (0.1%) is often a good compromise.[2]

Q5: What are typical ESI source parameters for detecting this dipeptide?

A5: Optimal ESI parameters are instrument-dependent, but good starting points for positive ion mode are:

  • Capillary Voltage: 3.0 - 4.5 kV

  • Drying Gas Temperature: 250 - 350 °C

  • Drying Gas Flow: 8 - 12 L/min

  • Nebulizer Pressure: 30 - 50 psi Fine-tuning of these parameters by infusing a standard solution of the analyte is recommended.

Experimental Protocols

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard, H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄).

  • Vortex: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).

  • Vortex and Centrifuge: Vortex briefly and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Method

This is a general-purpose method that should be optimized for your specific instrumentation and application.

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 50% B

    • 5-6 min: 50% to 95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95% to 2% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

Quantitative Data Summary

Parameter H-Gly-Arg-OH H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) Reference/Note
Precursor Ion (m/z) 232.3242.3Calculated [M+H]⁺
Product Ion 1 (m/z) 70.174.1Arginine immonium ion
Product Ion 2 (m/z) 175.1181.1Loss of guanidinium group
Collision Energy (eV) 15 - 2515 - 25To be optimized for your instrument
Typical Retention Time 1.5 - 3.0 min1.5 - 3.0 minHighly dependent on LC conditions
Linearity Range 1 - 1000 ng/mL-Typical for peptide quantification
Limit of Quantification (LOQ) 1 - 10 ng/mL-Dependent on instrument sensitivity

Visualizations

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (Arg-13C6,15N4) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 injection Injection centrifuge2->injection lc_sep LC Separation (C18 Column) injection->lc_sep esi Electrospray Ionization (ESI) lc_sep->esi ms1 MS1: Precursor Ion Selection esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 data Data Acquisition & Quantification ms2->data

Caption: Experimental workflow for H-Gly-Arg-OH quantification.

Troubleshooting_Logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_reproducibility Reproducibility Issues start LC-MS/MS Analysis Issue no_signal No or Low Signal? start->no_signal bad_peak Poor Peak Shape? start->bad_peak inconsistent_rt Inconsistent Retention Time? start->inconsistent_rt check_source Optimize ESI Source (Voltage, Gas, Temp) no_signal->check_source Yes check_mobile_phase Check Mobile Phase (Acidic pH) check_source->check_mobile_phase check_fragmentation Optimize Collision Energy check_mobile_phase->check_fragmentation check_column Use Polar/Basic Compatible Column bad_peak->check_column Yes check_injection Ensure Weak Injection Solvent check_column->check_injection check_lc Check LC System (Pumps, Leaks) inconsistent_rt->check_lc Yes check_column_health Evaluate Column Performance check_lc->check_column_health

Caption: A logical approach to troubleshooting common LC-MS issues.

References

Technical Support Center: H-Gly-Arg-OH (Arg-13C6,15N4) Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-Gly-Arg-OH (Arg-13C6,15N4) in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected monoisotopic mass of the protonated H-Gly-Arg-OH (Arg-13C6,15N4) precursor ion ([M+H]+)?

A1: The expected monoisotopic mass of the [M+H]+ ion for H-Gly-Arg-OH (Arg-13C6,15N4) is approximately 243.16 m/z. The heavy isotope labeling on the arginine residue, which includes six 13C and four 15N atoms, results in a mass shift of +10 Da compared to the unlabeled peptide.

Q2: What are the primary fragmentation pathways observed for Gly-Arg peptides in MS/MS?

A2: Gly-Arg peptides typically fragment along the peptide backbone, producing b- and y-type ions. Due to the high basicity of the arginine residue, the fragmentation pattern can be influenced by the location of the charge. Common fragmentation includes the neutral loss of ammonia (B1221849) or guanidine (B92328) from the precursor or fragment ions. Under certain conditions, rearrangement to a common structure may occur before fragmentation, which can complicate spectral interpretation.[1]

Q3: Why am I observing a peak at [M+H-17]+ or [M+H-44]+?

A3: These peaks correspond to the neutral loss of ammonia (NH3, ~17 Da) or the guanidinium (B1211019) group (CH5N3, ~59 Da, but often observed as a loss of 44 Da representing HN=C=NH) from the arginine side chain. These are common fragmentation events for arginine-containing peptides and can be observed from the precursor ion or larger fragment ions.

Q4: I am seeing a distribution of precursor ion masses instead of a single peak for my labeled peptide. What could be the cause?

A4: A distribution of masses for an isotopically labeled peptide often indicates incomplete labeling. This means your sample may contain a mixture of unlabeled, partially labeled, and fully labeled peptides. It is also possible to observe isotopic scrambling, which is the unintentional loss or migration of isotopic labels during synthesis or analysis.[2]

Q5: How can I confirm the sequence of my peptide using the MS/MS data?

A5: By analyzing the mass differences between the observed fragment ions (b and y series), you can deduce the amino acid sequence. For H-Gly-Arg-OH, you would expect to see a characteristic mass difference corresponding to the glycine (B1666218) and labeled arginine residues.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Signal Intensity or No Signal for Precursor Ion 1. Suboptimal Ionization: Incorrect ESI source settings. 2. Sample Concentration Too Low: Insufficient amount of peptide for detection. 3. Poor Sample Purity: Contaminants suppressing the signal. 4. Instrument Not Calibrated: Mass analyzer requires calibration.1. Optimize Source Conditions: Adjust spray voltage, gas flow, and temperature. 2. Concentrate Sample: Lyophilize and reconstitute in a smaller volume. 3. Purify Sample: Use solid-phase extraction (SPE) to remove salts and other contaminants. 4. Calibrate Instrument: Perform a standard calibration of the mass spectrometer.
Unexpected Fragment Ions Observed 1. In-source Fragmentation: Fragmentation occurring in the ion source. 2. Presence of Impurities: Co-eluting species are being fragmented. 3. Non-specific Fragmentation: High collision energy leading to unusual fragmentation pathways. 4. Rearrangement Reactions: Isomerization of the peptide prior to fragmentation.[1]1. Reduce Source Voltages: Lower the cone or capillary voltage. 2. Improve Chromatographic Separation: Optimize the LC gradient to separate impurities. 3. Optimize Collision Energy: Perform a collision energy ramp to find the optimal setting for generating characteristic b and y ions. 4. Analyze at Different Activation Energies: Compare spectra to identify stable fragment ions.
Observed Fragment Ion m/z Values Do Not Match Theoretical Values 1. Incorrect Precursor Ion Selected: Wrong m/z isolated for fragmentation. 2. Mass Calibration Drift: Instrument calibration is no longer accurate. 3. Incomplete Isotopic Labeling: The precursor ion is not the fully labeled species. 4. Unexpected Modifications: The peptide has been modified (e.g., oxidation, deamidation).1. Verify Precursor m/z: Ensure the correct [M+H]+ ion was selected for MS/MS. 2. Recalibrate Mass Spectrometer: Perform calibration across the mass range of interest. 3. Check for Lower Mass Precursors: Look for evidence of partially labeled peptides in the MS1 spectrum and fragment those as well. 4. Perform a Modification Search: Use proteomics software to search for common modifications.
Poor Fragmentation Efficiency 1. Low Collision Energy: Insufficient energy to induce fragmentation. 2. Charge State: Singly charged peptides can be more difficult to fragment. 3. Proton Sequestration: The highly basic arginine side chain can sequester the proton, making backbone fragmentation less favorable.1. Increase Collision Energy: Gradually increase the collision energy. 2. Promote Higher Charge States: Adjust ESI conditions to favor the formation of multiply charged ions. 3. Consider Different Fragmentation Techniques: If available, try Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD).

Quantitative Data Summary

The following table lists the theoretical monoisotopic m/z values for the singly protonated precursor ion and the expected primary fragment ions of H-Gly-Arg-OH (Arg-13C6,15N4).

IonChemical FormulaTheoretical m/z ([M+H]+)
Precursor Ion C8H18N5O3 (with 6 ¹³C, 4 ¹⁵N)243.16
b₁ C2H4NO58.03
b₂ C8H14N5O2 (with 6 ¹³C, 4 ¹⁵N)226.13
y₁ C6H15N4O2 (with 6 ¹³C, 4 ¹⁵N)185.13

Note: The m/z values are for singly charged ions.

Experimental Protocols

Sample Preparation for MS/MS Analysis

  • Reconstitution: Dissolve the lyophilized H-Gly-Arg-OH (Arg-13C6,15N4) peptide in a solvent mixture of 50% acetonitrile (B52724) and 0.1% formic acid in water to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

LC-MS/MS Data Acquisition

  • Liquid Chromatography (LC) System: A nano- or micro-flow HPLC system.

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over a suitable time for peptide elution (e.g., 30 minutes) at a flow rate of approximately 300 nL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

  • Ionization Mode: Positive ion mode using electrospray ionization (ESI).

  • MS1 Scan: Acquire full MS scans from m/z 100–500.

  • MS/MS Scan (Data-Dependent Acquisition): Select the precursor ion at m/z 243.16 for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Visualizations

fragmentation_pattern cluster_peptide H-Gly-Arg-OH (Arg-13C6,15N4) Precursor Ion cluster_fragments Fragment Ions cluster_neutral_loss Neutral Loss Precursor [H-Gly-Arg-OH]⁺ m/z = 243.16 b1 b₁ m/z = 58.03 Precursor->b1 Gly y1 y₁ m/z = 185.13 Precursor->y1 Arg(13C6,15N4) loss_NH3 -NH₃ Precursor->loss_NH3 loss_Guan -Guanidine Precursor->loss_Guan b2 b₂ m/z = 226.13 b1->b2 Arg(13C6,15N4)

Caption: Fragmentation pattern of H-Gly-Arg-OH (Arg-13C6,15N4).

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Reconstitution Peptide Reconstitution Dilution Working Solution Preparation Reconstitution->Dilution LC_Separation LC Separation Dilution->LC_Separation MS1_Scan MS1 Scan (Precursor Ion) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Data_Analysis Data Analysis & Troubleshooting MS2_Scan->Data_Analysis

Caption: Experimental workflow for MS/MS analysis.

References

How to improve signal intensity of H-Gly-Arg-OH internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of the H-Gly-Arg-OH internal standard in their experiments.

Troubleshooting Guide: Low Signal Intensity of H-Gly-Arg-OH

Low signal intensity of the H-Gly-Arg-OH internal standard can compromise the accuracy and precision of quantitative analyses. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Weak or no signal from H-Gly-Arg-OH internal standard.

Below is a troubleshooting workflow to diagnose and address the potential causes of low signal intensity.

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography Optimization cluster_ms_settings Mass Spectrometry Settings cluster_derivatization Advanced Technique start Low Signal Intensity of H-Gly-Arg-OH sample_prep 1. Evaluate Sample Preparation start->sample_prep chromatography 2. Optimize Chromatography sample_prep->chromatography If signal is still low sp_check1 Verify IS concentration and stability sp_check2 Optimize protein precipitation sp_check3 Evaluate Solid-Phase Extraction (SPE) ms_settings 3. Adjust MS Settings chromatography->ms_settings If signal is still low chr_check1 Mobile Phase Additives: Replace TFA with Formic Acid chr_check2 Column Chemistry: Consider HILIC for polar analytes derivatization 4. Consider Chemical Derivatization ms_settings->derivatization For significant enhancement ms_check1 Optimize ESI Source Parameters: (Capillary voltage, gas flows, temp.) ms_check2 Confirm Precursor/Product Ions deriv_check1 Derivatize Arginine residue (e.g., with acetylacetone) solution Improved Signal Intensity sp_check3->solution If effective chr_check2->solution If effective ms_check2->solution If effective deriv_check1->solution If effective

Troubleshooting workflow for low H-Gly-Arg-OH signal.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: My H-Gly-Arg-OH signal is non-existent. Where do I start?

A1: First, verify the basics. Ensure that the internal standard (IS) was added to your samples at the correct concentration. Prepare a simple solution of H-Gly-Arg-OH in your initial mobile phase and inject it directly into the mass spectrometer (flow injection analysis) to confirm that the instrument can detect the compound and that your stock solution is not degraded.

Q2: How can I improve the recovery of H-Gly-Arg-OH during sample preparation from plasma or serum?

A2: H-Gly-Arg-OH is a polar dipeptide, and its recovery can be challenging.

  • Protein Precipitation: If you are using protein precipitation, ensure the organic solvent-to-sample ratio is optimal. A common starting point is 3:1 (v/v) of cold acetonitrile (B52724) to plasma.

  • Solid-Phase Extraction (SPE): For cleaner samples and potentially better recovery, SPE is recommended. Due to the hydrophilic nature of H-Gly-Arg-OH, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may provide better retention and recovery than a standard C18 reversed-phase sorbent.

SPE Sorbent TypeRecommended Use for H-Gly-Arg-OHExpected Recovery
Mixed-Mode Cation Exchange Utilizes both reversed-phase and ion-exchange mechanisms, ideal for retaining the basic arginine residue.> 85%
HILIC Retains polar analytes that are poorly retained on reversed-phase media.> 80%
Reversed-Phase (C18) May show poor retention and breakthrough of H-Gly-Arg-OH. Requires careful optimization of loading conditions (e.g., high aqueous content).Variable (can be low)

Experimental Protocol: Solid-Phase Extraction (SPE) for H-Gly-Arg-OH

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute H-Gly-Arg-OH with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Chromatography

Q3: I see a peak for H-Gly-Arg-OH, but the intensity is very low and the peak shape is poor. How can I improve this?

A3: This is often related to the mobile phase composition and the type of chromatography used.

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common mobile phase additive that improves peak shape in UV-based chromatography, but it is a known ion-suppressing agent in mass spectrometry, especially in positive ion mode.[1] Replacing TFA with formic acid (FA) can significantly enhance the MS signal.[1][2]

Mobile Phase AdditiveConcentrationEffect on Peak ShapeEffect on MS Signal Intensity
Trifluoroacetic Acid (TFA) 0.1%ExcellentStrong Suppression
Formic Acid (FA) 0.1%GoodSignificant Enhancement
Difluoroacetic Acid (DFA) 0.1%GoodModerate Enhancement (less suppression than TFA)

  • Chromatography Mode: H-Gly-Arg-OH is highly polar and may not be well-retained on traditional C18 reversed-phase columns, leading to elution near the void volume where matrix effects can be most pronounced. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the retention and separation of polar compounds.[3] Using a HILIC column can improve retention, peak shape, and move the analyte away from the early-eluting matrix components.

Chromatography_Options cluster_RPLC Reversed-Phase (RPLC) cluster_HILIC HILIC Analyte H-Gly-Arg-OH (Hydrophilic) rplc Poor Retention Potential Matrix Effects Analyte->rplc Traditional Approach hilic Good Retention Separation from Polar Matrix Analyte->hilic Recommended Alternative

Comparison of RPLC and HILIC for H-Gly-Arg-OH.
Mass Spectrometry

Q4: How do I optimize the mass spectrometer source settings for H-Gly-Arg-OH?

A4: Optimizing the electrospray ionization (ESI) source parameters is critical for maximizing the ionization efficiency of your analyte. This should be done by infusing a standard solution of H-Gly-Arg-OH directly into the mass spectrometer.

Experimental Protocol: ESI Source Optimization via Direct Infusion

  • Prepare a Standard Solution: Prepare a solution of H-Gly-Arg-OH (e.g., 100 ng/mL) in a solvent that mimics your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Infuse the Solution: Use a syringe pump to infuse the solution into the ESI source at a flow rate typical for your LC method (e.g., 0.4 mL/min).

  • Optimize Parameters: While monitoring the signal intensity of the precursor ion for H-Gly-Arg-OH (m/z 232.1), systematically adjust the following parameters one at a time to find the value that gives the maximum and most stable signal:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

ParameterTypical Starting Range (Positive ESI)Optimization Goal
Capillary Voltage 3000 - 4500 VMaximize signal without causing in-source fragmentation or spray instability.
Nebulizer Gas 30 - 50 psiAchieve a fine, stable spray.
Drying Gas Flow 8 - 12 L/minEfficiently desolvate the ESI droplets.
Drying Gas Temperature 250 - 350 °CAid in desolvation without thermally degrading the analyte.
Chemical Derivatization

Q5: Are there any other methods to significantly boost the signal intensity of H-Gly-Arg-OH?

A5: Yes, chemical derivatization can be employed to improve the ionization efficiency and chromatographic properties of the peptide. For arginine-containing peptides, derivatization of the guanidino group of arginine with acetylacetone (B45752) has been shown to increase the signal abundance in mass spectrometry.[4] This approach modifies the peptide to make it more hydrophobic and potentially more readily ionized.

Experimental Protocol: Derivatization of H-Gly-Arg-OH with Acetylacetone (Adapted for LC-MS context)

  • Reaction Buffer: Prepare a 0.1 M sodium carbonate/bicarbonate buffer (pH 9.0).

  • Derivatization: Dissolve the dried sample extract containing H-Gly-Arg-OH in the reaction buffer. Add a 100-fold molar excess of acetylacetone.

  • Incubation: Gently mix and incubate the reaction at room temperature. The reaction progress should be monitored over time (e.g., 1-3 hours) by analyzing a small aliquot.

  • Quenching/Cleanup: The reaction can be stopped by acidification (e.g., with formic acid). The derivatized sample can then be analyzed by LC-MS.

Note: This is an advanced technique and requires careful method development and validation to ensure the reaction is complete and reproducible.

Derivatization gly_arg H-Gly-Arg-OH (Hydrophilic, Poorly Ionizing) derivatized Derivatized H-Gly-Arg-OH (More Hydrophobic, Better Ionizing) gly_arg->derivatized + Acetylacetone

Chemical derivatization to enhance signal intensity.

References

Technical Support Center: Preventing In-Vivo Arginine Conversion in SILAC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of in-vivo conversion of labeled arginine during Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-vivo conversion of labeled arginine in SILAC?

In SILAC experiments, cells are cultured in media containing "heavy" isotope-labeled amino acids, such as 13C6-Arginine. In-vivo conversion occurs when the cell's metabolic processes convert this labeled arginine into other amino acids, most commonly proline.[1][2][3] This leads to the incorporation of the "heavy" label into proline residues of newly synthesized proteins, which can interfere with accurate protein quantification.[3][4]

Q2: Why is arginine-to-proline conversion a problem in SILAC?

The conversion of labeled arginine to labeled proline introduces inaccuracies in quantitative proteomic analysis.[3][4] The mass spectrometer detects peptides containing the converted, labeled proline, creating satellite peaks that split the ion signal of the "heavy" peptide.[3][4] This division of the signal can lead to an underestimation of the abundance of the heavy-labeled peptide, resulting in erroneous quantification of protein expression levels.[3] This is a significant issue as approximately 50% of tryptic peptides contain at least one proline residue.[3]

Q3: Which metabolic pathway is responsible for arginine-to-proline conversion?

Arginine is converted to proline through a series of enzymatic reactions. Arginase first hydrolyzes arginine to ornithine and urea.[5][6] Ornithine is then converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT).[6] This intermediate can then be spontaneously or enzymatically converted to pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline by P5C reductase.[6][7]

Q4: Are other amino acid conversions from arginine possible?

Yes, while proline is the most common conversion product, labeled arginine can also be converted to a lesser extent into other amino acids such as glutamate, glutamine, and lysine (B10760008) in certain organisms and conditions.[1][2]

Troubleshooting Guides

Issue 1: Inaccurate quantification of proline-containing peptides.

Symptoms:

  • Discrepancies in expected versus observed heavy-to-light ratios for proline-containing peptides.

  • Presence of satellite peaks around the expected heavy peptide peak in the mass spectrum.[3][4]

Possible Causes:

  • Metabolic conversion of labeled arginine to proline.

Solutions:

SolutionDescriptionAdvantagesDisadvantages
Supplementation with L-Proline Add unlabeled L-proline to the SILAC culture medium.[3][8][9]Simple, effective, and does not require genetic modification of cells.[3]May not be 100% effective in all cell lines and requires optimization of proline concentration.
Genetic Engineering Create a cell line with deleted genes involved in arginine catabolism, such as arginase (ARG) or ornithine aminotransferase (OAT).[1][2]Can completely abolish arginine conversion.[1][2]Requires genetic manipulation expertise, may alter cell physiology, and is not applicable to all cell types.
Computational Correction Use software to mathematically correct for the conversion during data analysis.[10]Does not require modification of experimental protocols.Relies on accurate modeling of the conversion rate, which can vary. May not be as accurate as preventative measures.
Lowering Arginine Concentration Reduce the concentration of labeled arginine in the SILAC medium.[1]Can reduce the extent of conversion.Requires careful titration to avoid impacting cell growth and labeling efficiency.[1] May lead to incomplete arginine labeling.[1]

Experimental Protocols

Protocol 1: Preventing Arginine-to-Proline Conversion by L-Proline Supplementation

This protocol describes how to supplement SILAC medium with L-proline to prevent the in-vivo conversion of labeled arginine.

Materials:

  • SILAC-grade L-proline (unlabeled)

  • SILAC medium deficient in arginine, lysine, and proline

  • Heavy (e.g., 13C6-Arginine) and light (12C6-Arginine) arginine

  • Heavy (e.g., 13C6, 15N2-Lysine) and light (12C6, 14N2-Lysine) lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cells of interest

Procedure:

  • Prepare SILAC Media: Prepare "heavy" and "light" SILAC media according to your standard protocol, containing the respective heavy and light isotopes of arginine and lysine.

  • Proline Supplementation:

    • For the initial optimization, create a series of "heavy" SILAC media with varying concentrations of unlabeled L-proline (e.g., 0, 50, 100, 200, 400, 800 mg/liter).[3]

    • A concentration of 200 mg/liter L-proline has been shown to be effective in preventing conversion in embryonic stem cells and HeLa cells.[3][8]

  • Cell Culture:

    • Culture your cells in the prepared "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[11]

    • Culture a parallel set of cells in the "light" SILAC medium without proline supplementation.

  • Sample Preparation and Analysis:

    • Harvest the "heavy" and "light" cell populations.

    • Mix the protein extracts in a 1:1 ratio.

    • Proceed with your standard proteomics workflow (protein digestion, peptide fractionation, LC-MS/MS analysis).

  • Data Analysis:

    • Analyze the mass spectrometry data to assess the level of arginine-to-proline conversion at different proline concentrations.

    • Identify the lowest concentration of L-proline that effectively eliminates the satellite peaks for proline-containing peptides.

Quantitative Data on Proline Supplementation:

L-Proline Concentration (mg/liter)Observed Arginine-to-Proline Conversion
0High conversion observed[3]
200Conversion rendered completely undetectable[3][8]
800No detectable conversion[3]

Visualizations

Arginine_to_Proline_Conversion_Pathway cluster_arginine_metabolism Arginine Metabolism cluster_prevention Prevention Strategies Arg Heavy Arginine (e.g., 13C6-Arg) Orn Ornithine Arg->Orn Arginase Urea Urea Arg->Urea P5C Pyrroline-5-Carboxylate (P5C) Orn->P5C Ornithine Aminotransferase (OAT) Pro Heavy Proline (Incorporated into proteins) P5C->Pro P5C Reductase Pro_Supp L-Proline Supplementation Pro_Supp->P5C Inhibits Pathway Gene_KO Gene Deletion (Arginase, OAT) Gene_KO->Arg Blocks Step Gene_KO->Orn Blocks Step

Caption: Metabolic pathway of arginine to proline conversion and prevention strategies.

SILAC_Troubleshooting_Workflow Start Inaccurate Quantification of Proline-Containing Peptides Check_Spectra Inspect Mass Spectra for Satellite Peaks Start->Check_Spectra Proline_Supp Add Unlabeled L-Proline to SILAC Medium Check_Spectra->Proline_Supp Satellite Peaks Present Computational_Corr Use Computational Correction Software Check_Spectra->Computational_Corr Experimental Changes Not Feasible Optimize_Proline Optimize L-Proline Concentration Proline_Supp->Optimize_Proline Genetic_Mod Consider Genetic Modification (e.g., Arginase KO) Optimize_Proline->Genetic_Mod Conversion Persists End_Good Accurate Quantification Achieved Optimize_Proline->End_Good Conversion Prevented Genetic_Mod->End_Good Computational_Corr->End_Good End_Bad Issue Persists Computational_Corr->End_Bad

Caption: Troubleshooting workflow for arginine-to-proline conversion in SILAC.

References

H-Gly-Arg-OH (Arg-13C6,15N4) solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with H-Gly-Arg-OH (Arg-13C6,15N4).

Properties of H-Gly-Arg-OH (Arg-13C6,15N4)

H-Gly-Arg-OH, also known as Glycyl-L-arginine, is a dipeptide composed of glycine (B1666218) and L-arginine.[1][2] The isotopically labeled version, H-Gly-Arg-OH (Arg-13C6,15N4), is chemically identical to the unlabeled peptide and is primarily used as an internal standard in quantitative proteomics and metabolic flux analysis.[3]

PropertyValue
Molecular Formula C2¹³C6H17¹⁵N4N O3
Molecular Weight 241.24 g/mol
Appearance White to off-white powder[4]
Storage Conditions Store at ≤ -20°C[4]

Solubility Guidelines

The solubility of a peptide is determined by its amino acid composition, sequence, and overall charge.[5][6][7] H-Gly-Arg-OH contains arginine, a basic amino acid, which generally imparts good aqueous solubility.[8] The presence of the glycine residue also contributes to its hydrophilic character. The isotopic labeling with ¹³C and ¹⁵N is not expected to significantly alter the solubility properties compared to the unlabeled counterpart.

SolventExpected SolubilityRationale & Remarks
Water HighThe peptide is short and contains the hydrophilic amino acid arginine. L-arginine itself has a high solubility in water (14.87 g/100 mL).[9]
Phosphate-Buffered Saline (PBS, pH 7.4) HighArginine-rich peptides are often soluble at neutral pH, especially if delivered as trifluoroacetate (B77799) salts.[7] L-arginine hydrochloride is freely soluble in PBS (pH 7.2).
Acidic Buffers (e.g., 10% Acetic Acid) Very HighAs a basic peptide, its solubility is expected to increase significantly in acidic conditions due to the protonation of the guanidinium (B1211019) group of arginine.[5][10]
Basic Buffers (e.g., 0.1% Aqueous NH3) Low to ModerateSolubility is generally lowest near the peptide's isoelectric point (pI) and increases as the pH moves away from the pI.[6] For a basic peptide, increasing the pH towards its pI will decrease solubility.
Organic Solvents (e.g., DMSO, DMF, Acetonitrile) Moderate to HighWhile the peptide is hydrophilic, many peptides can be dissolved in organic solvents like DMSO, which can then be diluted into aqueous buffers.[10][11]

Experimental Protocol for Solubility Testing

It is always recommended to perform a small-scale solubility test before dissolving the entire stock of the peptide.[12][13]

Materials:

  • Lyophilized H-Gly-Arg-OH (Arg-13C6,15N4)

  • Sterile, deionized water

  • A selection of solvents to test (e.g., PBS pH 7.4, 10% acetic acid, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Methodology:

  • Aliquot the Peptide: Carefully weigh out a small, known amount of the lyophilized peptide into a few separate microcentrifuge tubes.

  • Initial Solvent Addition: Add a precise volume of the primary solvent (e.g., sterile water) to achieve a target concentration (e.g., 10 mg/mL).

  • Mechanical Agitation: Vortex the tube for 30-60 seconds to facilitate dissolution.[10]

  • Sonication: If the peptide is not fully dissolved, place the tube in a cool water bath sonicator for 5-10 minutes.[10][12] This helps to break up any aggregates.[12]

  • pH Adjustment (if necessary): If the peptide remains insoluble in water, for the next aliquot, try an acidic solvent. Add a small amount of 10% acetic acid and vortex.[13]

  • Organic Solvent Test (if necessary): For a separate aliquot, test solubility in a minimal amount of DMSO. Once dissolved, slowly add your aqueous buffer of choice to the DMSO stock while vortexing to reach the final desired concentration.[10]

  • Visual Inspection: After each step, visually inspect the solution for any particulate matter. A clear solution indicates successful dissolution.

  • Centrifugation: Before use in an experiment, it is good practice to centrifuge the peptide solution to pellet any undissolved micro-aggregates.[5][11]

Troubleshooting Guide

Issue 1: The peptide does not dissolve in water or PBS.

  • Question: I have tried to dissolve H-Gly-Arg-OH (Arg-13C6,15N4) in sterile water and PBS at a concentration of 1 mg/mL, but the solution remains cloudy. What should I do?

  • Answer: This is a common issue with lyophilized peptides which can sometimes form aggregates. Since H-Gly-Arg-OH is a basic peptide due to the arginine residue, its solubility is enhanced in an acidic environment.[5][7]

    Troubleshooting Steps:

    • Sonication: First, try sonicating the vial in a cool water bath for 5-10 minutes to break up any potential aggregates.[10][12]

    • Lower the pH: If sonication is not sufficient, add a small volume of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to the suspension and vortex.[10] The acidic conditions should protonate the arginine side chain, leading to increased solubility. Once the peptide is dissolved, you can slowly dilute it with your desired aqueous buffer to the final concentration.

Issue 2: The peptide precipitates after dilution from an organic solvent.

  • Question: I successfully dissolved the peptide in DMSO, but when I diluted it into my aqueous experimental buffer, it precipitated. How can I prevent this?

  • Answer: This indicates that the solubility limit of the peptide in the final aqueous/organic mixture has been exceeded.[12]

    Troubleshooting Steps:

    • Slow Dilution: When diluting the DMSO stock, add the aqueous buffer slowly to the peptide solution while continuously vortexing. This can prevent localized high concentrations that lead to precipitation.

    • Lower the Final Concentration: The most direct solution is to aim for a lower final concentration of the peptide in your working solution.[12]

    • Increase the Organic Co-solvent Percentage: If your experiment can tolerate it, a slightly higher final percentage of the organic solvent may be necessary to maintain solubility.[12] However, be mindful that high concentrations of organic solvents can be detrimental to biological assays.[12]

Issue 3: I am unsure which solvent is compatible with my cell-based assay.

  • Question: I need to dissolve the peptide for a cell culture experiment, and I am concerned about solvent toxicity. What is the best approach?

  • Answer: For cell-based assays, it is crucial to use a biocompatible solvent system.

    Recommendations:

    • Prioritize Aqueous Solvents: Always attempt to dissolve the peptide in sterile water or a biocompatible buffer like PBS first. Given the nature of H-Gly-Arg-OH, it is likely to be soluble in these.

    • Use Acidic Solutions Sparingly: If an acidic solution is required for dissolution, use the minimum amount necessary and then dilute with your cell culture medium. Ensure the final pH of your working solution is within the physiological range for your cells.

    • Limit Organic Solvents: If DMSO is necessary, ensure the final concentration in your cell culture is typically below 0.5% (v/v), as higher concentrations can be cytotoxic. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Workflow

G H-Gly-Arg-OH (Arg-13C6,15N4) Solubility Troubleshooting start Start with lyophilized peptide dissolve_water Attempt to dissolve in sterile water or PBS start->dissolve_water is_soluble_water Is it soluble? dissolve_water->is_soluble_water sonicate Sonicate for 5-10 min is_soluble_water->sonicate No success Solution ready for use (centrifuge before use) is_soluble_water->success Yes is_soluble_sonicate Is it soluble? sonicate->is_soluble_sonicate dissolve_acid Add 10% Acetic Acid or 0.1% TFA dropwise is_soluble_sonicate->dissolve_acid No is_soluble_sonicate->success Yes is_soluble_acid Is it soluble? dissolve_acid->is_soluble_acid dissolve_dmso Dissolve in minimal DMSO is_soluble_acid->dissolve_dmso No is_soluble_acid->success Yes dilute Slowly dilute with aqueous buffer dissolve_dmso->dilute contact_support Consider alternative solvent or contact technical support dissolve_dmso->contact_support is_soluble_final Does it stay soluble? dilute->is_soluble_final is_soluble_final->success Yes troubleshoot Lower final concentration or increase co-solvent % is_soluble_final->troubleshoot No troubleshoot->dilute

Caption: A workflow diagram for troubleshooting solubility issues with H-Gly-Arg-OH.

Frequently Asked Questions (FAQs)

Q1: Does the isotopic labeling of H-Gly-Arg-OH (Arg-13C6,15N4) affect its solubility? A1: No, the stable isotopic labeling with ¹³C and ¹⁵N does not significantly alter the physicochemical properties, including solubility, of the peptide compared to its natural isotope counterpart. The primary factors governing solubility remain the amino acid composition and sequence.

Q2: How should I store the peptide once it is in solution? A2: For long-term storage, it is recommended to aliquot the peptide solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[12] Most peptides in solution remain stable for several months when stored properly.[7]

Q3: My lyophilized peptide has some particulate matter in the vial. Is it degraded? A3: Not necessarily. The presence of some visible particles in a lyophilized peptide vial can be due to the peptide's tendency to aggregate and does not automatically indicate degradation.[10] It is recommended to proceed with the solubilization protocol. If the peptide still fails to dissolve after following the troubleshooting steps, then you should contact your supplier.[10]

Q4: Can I warm the solution to help dissolve the peptide? A4: Gentle warming (e.g., to 37°C) can increase the solubility of some peptides.[12] However, excessive heating should be avoided as it can lead to peptide degradation.[7] This method should be used with caution and only after other methods like sonication have been attempted.

References

Navigating Proteomic Variability: A Technical Guide to Labeled Peptide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals striving for precision in quantitative proteomics, managing experimental variability is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using labeled peptides for protein quantification. Our goal is to equip you with the strategies and knowledge needed to enhance the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in labeled peptide quantification experiments?

Variability in labeled peptide quantification can arise from multiple stages of the experimental workflow. Key sources include:

  • Sample Preparation: Inconsistent protein extraction, incomplete protein digestion, and peptide loss during cleanup steps can all introduce significant variability.[1] The choice of consumables, such as vials, can also impact peptide recovery, with some materials leading to the preferential adsorption of hydrophobic peptides.[2]

  • Labeling Reactions: Incomplete or variable labeling efficiency across samples can lead to inaccurate quantification. For instance, in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), incomplete incorporation of heavy amino acids is a common issue.[3][4] For chemical labeling reagents like TMT (Tandem Mass Tags) and iTRAQ (isobaric Tags for Relative and Absolute Quantitation), factors like reagent stability and reaction conditions are crucial.[5]

  • Sample Mixing and Handling: Pipetting errors during the mixing of differentially labeled samples can directly impact the final peptide ratios.[6][7]

  • LC-MS/MS Analysis: Variations in liquid chromatography (LC) separation, electrospray ionization (ESI) efficiency, and instrument performance can introduce technical variability.[8][9] Co-fragmentation of peptides in isobaric tagging experiments can lead to ratio compression and inaccurate quantification.[10]

  • Data Analysis: The choice of data processing software, normalization methods, and statistical analyses can significantly influence the final quantitative results.[6][11][12]

Q2: My SILAC experiment shows low incorporation of heavy amino acids. How can I troubleshoot this?

Low labeling efficiency in SILAC experiments is a frequent problem that can skew quantitative results.[4] Here are some common causes and solutions:

  • Insufficient Cell Passages: Ensure cells are cultured for a sufficient number of passages (typically at least 5-6) in the SILAC medium to allow for complete incorporation of the labeled amino acids.[4]

  • Contamination with Light Amino Acids: Use dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids from the serum.[4]

  • Poor Cell Health: Monitor cell viability and growth in the SILAC medium. If cells are not growing well, consider supplementing the medium with purified growth factors.[4]

  • Arginine-to-Proline Conversion: In some cell lines, heavy arginine can be metabolically converted to heavy proline, leading to quantification errors.[7] Supplementing the SILAC medium with unlabeled L-proline can help prevent this conversion.[3]

Q3: I am observing high variability between my TMT/iTRAQ replicates. What are the likely causes and how can I mitigate them?

High variability in TMT/iTRAQ experiments can be attributed to several factors throughout the workflow. Here’s a troubleshooting guide:

  • Inconsistent Sample Preparation: Ensure uniform protein digestion and peptide cleanup across all samples. Automation of sample preparation can reduce variability.[13]

  • Labeling Efficiency: Verify complete labeling by performing a variable modification search in your data analysis software.[5] The ratio of peptide to tag should be optimized (typically 1:4 to 1:8 by mass) to ensure complete labeling.[5]

  • Batch Effects: When labeling a large number of samples, it's recommended to process them in as few multiplex batches as possible to minimize inter-batch technical variance.[14] Implement a randomized block design to distribute samples from different conditions across batches.[14]

  • Co-fragmentation and Ratio Compression: Co-eluting peptides can be co-isolated and co-fragmented, leading to interference in the reporter ion signals and an underestimation of quantitative differences.[10] Strategies to mitigate this include:

    • Fractionation: Extensive peptide fractionation before LC-MS/MS analysis can reduce sample complexity and minimize co-fragmentation.[10][14]

    • MS3-based Methods: Using an MS3-based acquisition method can reduce interference by isolating and fragmenting a specific fragment ion from the initial MS2 scan.[15]

    • Data Filtering: Filter spectra based on precursor ion purity to remove those with high levels of co-fragmenting ions.[10]

Troubleshooting Guides

Guide 1: Addressing Inaccurate Quantification and Skewed Ratios

Symptom: You observe skewed heavy-to-light (H/L) ratios in a 1:1 SILAC mixture, or high variability in protein ratios between biological replicates.[4]

Possible Cause Recommended Solution
Errors in Sample Mixing Ensure accurate cell counting and protein quantification before mixing the light and heavy cell populations.[4]
Arginine-to-Proline Conversion Utilize software tools that can account for this conversion during data analysis or consider using a different labeled amino acid.[4]
Instrumental Bias Employ a normalization strategy during data analysis to correct for systematic errors in mass spectrometry measurements.[4]
Incomplete Labeling Confirm >95% labeling efficiency. If lower, refer to the SILAC troubleshooting FAQ.[3]
Guide 2: Managing Missing Values in Quantitative Data

Symptom: A significant number of proteins are not quantified across all replicates, complicating statistical analysis.[16]

Possible Cause Recommended Solution
Low Abundance Peptides Peptides from low-abundance proteins may fall below the limit of detection in some runs.[16]
Instrumental Variability Fluctuations in instrument performance can lead to inconsistent peptide detection.[8]
Data-Dependent Acquisition (DDA) The stochastic nature of DDA can lead to missing values for less abundant peptides.[17]
Stringent Filtering Criteria Overly strict filtering of peptide-spectrum matches (PSMs) can lead to the removal of valid data points.

Mitigation Strategies:

  • Data Filtering: Filter out proteins that are sparsely quantified (e.g., quantified in fewer than two out of three replicates in one condition).[16]

  • Data Imputation: For missing values, distinguish between those missing at random (MAR) and those missing not at random (MNAR). Use appropriate imputation methods, such as K-nearest neighbor (KNN) for MAR values.[17]

  • Data-Independent Acquisition (DIA): Consider using a DIA workflow, which can improve the reproducibility and completeness of quantification.[17][18]

Experimental Protocols

Protocol 1: Basic SILAC Experimental Workflow
  • Cell Culture: Culture cells for at least 5-6 passages in SILAC medium containing either "light" (e.g., 12C6-Arginine) or "heavy" (e.g., 13C6-Arginine) amino acids. Use dialyzed FBS to avoid unlabeled amino acids.[4]

  • Cell Harvest and Lysis: Harvest "light" and "heavy" labeled cell populations and lyse them using a suitable lysis buffer.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix the "light" and "heavy" samples in a 1:1 ratio.

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme such as trypsin.[3]

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or similar desalting column.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.[3]

  • Data Analysis: Process the raw data using software that can identify and quantify SILAC peptide pairs. Normalize the data to correct for any systematic bias.[6]

Protocol 2: General TMT/iTRAQ Labeling Workflow
  • Protein Extraction and Digestion: Extract proteins from each sample and perform tryptic digestion.

  • Peptide Quantification: Accurately quantify the peptide concentration in each sample.

  • Labeling: Label an equal amount of peptides from each sample with the respective isobaric tags according to the manufacturer's instructions.

  • Quenching and Mixing: Quench the labeling reaction and combine the labeled samples into a single mixture.

  • Fractionation (Optional but Recommended): Fractionate the combined peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.[14]

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture (or fractions) using LC-MS/MS. For accurate quantification, consider using an MS3-based acquisition method.[15]

  • Data Analysis: Use appropriate software to identify peptides and quantify the reporter ion intensities. Perform normalization and statistical analysis to identify differentially abundant proteins.[19]

Visualizing Workflows and Logic

Experimental_Workflow cluster_prep Sample Preparation cluster_label Labeling cluster_analysis Analysis A Protein Extraction B Protein Digestion A->B C Peptide Quantification B->C D Isotopic Labeling (SILAC, TMT, iTRAQ) C->D E Sample Mixing D->E F LC-MS/MS E->F G Data Processing & Normalization F->G H Statistical Analysis G->H

Caption: A generalized experimental workflow for quantitative proteomics using labeled peptides.

Troubleshooting_Logic Start High Variability Observed CheckPrep Review Sample Preparation Consistency Start->CheckPrep CheckLabel Verify Labeling Efficiency (>95%) CheckPrep->CheckLabel Consistent Solution Implement Corrective Actions CheckPrep->Solution Inconsistent CheckMix Assess Sample Mixing Accuracy CheckLabel->CheckMix Efficient CheckLabel->Solution Inefficient CheckMS Evaluate LC-MS Performance CheckMix->CheckMS Accurate CheckMix->Solution Inaccurate CheckData Optimize Data Analysis & Normalization CheckMS->CheckData Stable CheckMS->Solution Unstable CheckData->Solution

Caption: A decision tree for troubleshooting high variability in labeled peptide quantification.

References

H-Gly-Arg-OH (Arg-13C6,15N4) stability in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of H-Gly-Arg-OH (Arg-13C6,15N4) under various storage conditions. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering issues with your experiments using H-Gly-Arg-OH (Arg-13C6,15N4)? This guide will help you troubleshoot potential stability-related problems.

Common Issues and Solutions

Issue Potential Cause Recommended Action
Inconsistent Assay Results Peptide degradation due to improper storage.Review storage conditions. Ensure the peptide is stored at the recommended temperature and protected from light and moisture. For solutions, verify the pH of the buffer and avoid repeated freeze-thaw cycles.
Inaccurate peptide concentration.Re-quantify the peptide concentration. If the peptide was stored in solution, degradation may have occurred.
Loss of Peptide Activity Oxidation or hydrolysis of the peptide.For solutions, use sterile, degassed buffers and store at or below -20°C.[1][2] Prepare fresh solutions for critical experiments.
Adsorption to storage vessel.Use low-protein-binding tubes or vials.
Visible Changes in Solution (e.g., cloudiness) Peptide aggregation or precipitation.Ensure the peptide is fully dissolved. Consider using a different buffer system or adjusting the pH. Centrifuge the solution to remove any precipitate before use.
Bacterial contamination.Use sterile buffers and handle aseptically. Filter-sterilize the peptide solution if necessary.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized H-Gly-Arg-OH (Arg-13C6,15N4) powder?

For optimal stability, lyophilized peptides should be stored under the following conditions:

Storage Duration Temperature Additional Recommendations
Short-term (weeks to months) -20°CKeep in a tightly sealed container in a desiccator to protect from moisture.[3]
Long-term (years) -80°CProtect from light.[1][4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2][3]

Q2: What is the recommended way to prepare and store solutions of H-Gly-Arg-OH (Arg-13C6,15N4)?

The stability of peptides in solution is limited.[1][2] Follow these guidelines for preparation and storage:

Parameter Recommendation Rationale
Solvent Use high-purity, sterile water or a suitable sterile buffer.To prevent contamination and introduction of degradative enzymes or metals.
pH Maintain a pH between 5 and 6.[1]Arginine is more susceptible to degradation in alkaline conditions (pH > 8).[5] Aqueous solutions of arginine can be alkaline.[5]
Storage Temperature Store aliquots at -20°C or -80°C.[1][2]Freezing prolongs the shelf-life of the peptide in solution.[2]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.[1][3]Aliquoting the solution into single-use volumes is highly recommended.[1]

Q3: Does the isotopic labeling (Arg-13C6,15N4) affect the stability of H-Gly-Arg-OH?

No, the stable heavy isotope labeling with 13C and 15N does not significantly alter the chemical stability or biological activity of the peptide under normal experimental and storage conditions.[6] These isotopes are used as tracers for quantification in mass spectrometry-based assays.[6]

Q4: What are the potential degradation pathways for H-Gly-Arg-OH?

The primary degradation pathways for this dipeptide in solution include:

  • Hydrolysis: The peptide bond between glycine (B1666218) and arginine can be hydrolyzed, especially at extreme pH values.

  • Oxidation: While Gly-Arg does not contain highly susceptible residues like Cysteine or Methionine, the arginine side chain can be subject to oxidation, particularly in the presence of oxidizing agents.[5]

  • Deamidation is not a concern for this dipeptide as it lacks Asparagine and Glutamine residues.

Experimental Protocols

Protocol for Assessing Peptide Stability by HPLC-MS

This protocol outlines a general method for evaluating the stability of H-Gly-Arg-OH (Arg-13C6,15N4) under different conditions.

  • Preparation of Stock Solution:

    • Accurately weigh the lyophilized peptide.

    • Dissolve in a suitable solvent (e.g., HPLC-grade water or a specific buffer) to a known concentration (e.g., 1 mg/mL).

  • Incubation under Stress Conditions:

    • Aliquot the stock solution into separate vials for each condition to be tested (e.g., different temperatures, pH values, or in the presence of an oxidizing agent).

    • Temperature Stress: Incubate aliquots at various temperatures (e.g., 4°C, 25°C, 40°C).

    • pH Stress: Adjust the pH of aliquots using dilute HCl or NaOH (e.g., pH 3, 7, 9).

    • Oxidative Stress: Add a low concentration of an oxidizing agent like hydrogen peroxide (e.g., 0.03%).

    • Include a control sample stored at -80°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.

    • Immediately quench any reaction if necessary (e.g., by freezing or adding a quenching agent).

  • HPLC-MS Analysis:

    • Analyze the samples using a reverse-phase HPLC system coupled to a mass spectrometer.

    • HPLC Method:

      • Column: C18 column

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the parent peptide from potential degradants.

    • MS Detection:

      • Monitor the ion corresponding to H-Gly-Arg-OH (Arg-13C6,15N4).

      • Scan for potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent peptide at each time point relative to the time-zero sample.

    • Identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_use Experimental Use cluster_avoid Practices to Avoid start Start: Lyophilized H-Gly-Arg-OH dissolve Dissolve in Buffer (pH 5-6) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot short_term Short-Term -20°C aliquot->short_term Weeks long_term Long-Term -80°C aliquot->long_term Months/Years thaw Thaw at Room Temperature short_term->thaw long_term->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard avoid1 Repeated Freeze-Thaw avoid2 Storage at > -20°C avoid3 Alkaline pH (>8) troubleshooting_stability cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Outcome start Inconsistent Experimental Results? check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Assess Solution Integrity (pH, Age, Freeze-Thaw Cycles) start->check_solution stability_study Perform Stability Study (HPLC-MS) start->stability_study If issue persists requantify Re-Quantify Peptide check_storage->requantify prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh resolved Issue Resolved requantify->resolved prepare_fresh->resolved stability_study->resolved

References

Technical Support Center: H-Gly-Arg-OH (Arg-13C6,15N4) Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of H-Gly-Arg-OH (Arg-13C6,15N4) as an internal standard in mass spectrometry-based bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects and ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using H-Gly-Arg-OH (Arg-13C6,15N4)?

A: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte. For a small, hydrophilic peptide like H-Gly-Arg-OH, matrix components such as salts, phospholipids (B1166683), and endogenous metabolites can significantly interfere, especially in electrospray ionization (ESI) mass spectrometry.[3]

Q2: Is H-Gly-Arg-OH (Arg-13C6,15N4) a good internal standard to compensate for matrix effects?

A: Yes, stable isotope-labeled internal standards (SIL-IS) like H-Gly-Arg-OH (Arg-13C6,15N4) are considered the gold standard for quantitative LC-MS/MS analysis. The underlying principle is that the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] By using the peak area ratio of the analyte to the internal standard, variability due to matrix effects can be normalized, leading to more accurate results.

Q3: Can H-Gly-Arg-OH (Arg-13C6,15N4) fail to correct for matrix effects?

A: While highly effective, there are instances where a SIL-IS may not perfectly compensate for matrix effects. This phenomenon, known as "differential matrix effects," can occur if there is a slight chromatographic separation between the analyte and the internal standard. The substitution of atoms with heavier isotopes can sometimes lead to a small shift in retention time, causing the analyte and internal standard to elute into regions with different co-eluting matrix components and thus, different degrees of ion suppression.

Q4: What are the most common sources of matrix effects for small, hydrophilic peptides like H-Gly-Arg-OH?

A: For small, hydrophilic peptides in biological matrices like plasma, the primary sources of matrix effects include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI.[3]

  • Salts: High concentrations of salts from the biological matrix or buffers can suppress the ionization of the analyte.

  • Endogenous Metabolites: Small polar molecules present in the biological sample can co-elute with the analyte and interfere with its ionization.

Q5: What are the recommended sample preparation techniques to minimize matrix effects for H-Gly-Arg-OH?

A: The choice of sample preparation is critical. Here are the most common techniques, from simplest to most effective at removing interferences:

  • Protein Precipitation (PPT): A fast and simple method, but it is the least effective at removing phospholipids and other small molecule interferences, often resulting in significant matrix effects.[3][4]

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT, but the recovery of highly hydrophilic peptides like H-Gly-Arg-OH may be low.

  • Solid-Phase Extraction (SPE): Generally the most effective technique for removing interfering matrix components. Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can be particularly effective for purifying peptides.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with H-Gly-Arg-OH (Arg-13C6,15N4).

Problem Potential Cause Recommended Solution
High variability in analyte/IS ratio between replicate injections of the same sample. Inconsistent matrix effects. Poor sample cleanup.1. Optimize Sample Preparation: Switch from protein precipitation to solid-phase extraction (SPE) to remove more matrix components. Consider a mixed-mode SPE for better cleanup of polar interferences.[4] 2. Chromatographic Separation: Ensure baseline separation of the analyte from the bulk of the matrix components. Consider switching to a HILIC column for better retention and separation of your hydrophilic analyte from non-polar interferences.[5][6][7]
Analyte and H-Gly-Arg-OH (Arg-13C6,15N4) peaks are not perfectly co-eluting. Isotope effect causing a slight shift in retention time.1. Adjust Chromatography: Modify the gradient, mobile phase composition, or temperature to achieve better co-elution. 2. Lower Resolution Column: In some cases, a column with slightly lower resolving power can help merge the analyte and IS peaks.
Low signal intensity for both analyte and internal standard. Significant ion suppression.1. Improve Sample Preparation: Implement a more rigorous cleanup method like SPE to reduce the concentration of co-eluting matrix components.[3] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 3. Optimize Chromatography: Use a column and mobile phase that provides better separation of the analyte from the ion-suppressing regions of the chromatogram. A post-column infusion experiment can help identify these regions.
Poor recovery of H-Gly-Arg-OH and analyte. Non-specific binding to sample tubes, pipette tips, or the LC system. Inefficient extraction during sample preparation.1. Use Low-Binding Consumables: Utilize low-binding microcentrifuge tubes and pipette tips. 2. Optimize SPE Protocol: Ensure the SPE sorbent, wash, and elution solvents are appropriate for your hydrophilic peptide. Test different sorbents (e.g., mixed-mode vs. reversed-phase). 3. Check pH: The pH of your sample and extraction solvents can significantly impact the recovery of peptides. Ensure the pH is optimized for your analyte's pI.

Quantitative Data Summary

The following tables summarize the expected performance of different sample preparation and chromatographic techniques in mitigating matrix effects for small, hydrophilic peptides.

Table 1: Comparison of Sample Preparation Techniques for Small Peptide Analysis in Plasma

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (% Ion Suppression/Enhancement) Relative Cost Throughput Notes
Protein Precipitation (Acetonitrile) 50-80%[4]High (can be >50% suppression)[3]LowHighLeast effective at removing phospholipids.[3]
Liquid-Liquid Extraction Variable (often low for hydrophilic peptides)ModerateLowModerateRecovery is highly dependent on solvent choice and analyte polarity.
Reversed-Phase SPE >70%Low to ModerateModerateModerateGood for removing non-polar interferences.
Mixed-Mode SPE (e.g., Cation Exchange) >80%[4]Low (<20% suppression)[4]HighModerateHighly effective for polar and charged analytes.[4]
HybridSPE (Phospholipid Removal) >90%Very LowHighHighSpecifically targets and removes phospholipids.[3]

Table 2: Comparison of Chromatographic Techniques for Small Hydrophilic Peptide Analysis

Chromatographic Technique Retention of Hydrophilic Peptides Typical Matrix Effect Mobile Phase Compatibility Considerations
Reversed-Phase (C18) Poor to moderateCan be high if co-elution with polar matrix components occurs.Standard aqueous/organic mobile phases.May require ion-pairing agents for better retention, which can suppress MS signal.
Hydrophilic Interaction Liquid Chromatography (HILIC) Excellent[5][6][7]Can be higher than reversed-phase, but offers orthogonal separation from different interferences.[5][6]High organic content mobile phases.Excellent for separating polar analytes from non-polar matrix components.[8]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and H-Gly-Arg-OH (Arg-13C6,15N4) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Small Peptide Clean-up from Plasma

This is a general protocol that should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of H-Gly-Arg-OH (Arg-13C6,15N4) internal standard solution. Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust pH. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow Workflow for Matrix Effect Evaluation and Mitigation cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Evaluation & Troubleshooting start Biological Sample (e.g., Plasma) add_is Add H-Gly-Arg-OH (Arg-13C6,15N4) start->add_is ppt Protein Precipitation add_is->ppt Choose Method spe Solid-Phase Extraction add_is->spe Choose Method lle Liquid-Liquid Extraction add_is->lle Choose Method lcms LC-MS/MS Analysis ppt->lcms spe->lcms lle->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data check Acceptable Precision & Accuracy? data->check yes Yes check->yes Proceed with Validation no No check->no Troubleshoot optimize_prep Optimize Sample Prep no->optimize_prep optimize_lc Optimize Chromatography no->optimize_lc optimize_prep->ppt Re-evaluate optimize_prep->spe Re-evaluate optimize_prep->lle Re-evaluate optimize_lc->lcms Re-evaluate

Caption: A logical workflow for method development, addressing matrix effects.

Signaling_Pathway_Placeholder Matrix Effect Mitigation Strategies cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical sample_prep Sample Preparation ppt Protein Precipitation sample_prep->ppt Selectivity lle Liquid-Liquid Extraction sample_prep->lle Selectivity spe Solid-Phase Extraction sample_prep->spe Selectivity rp Reversed-Phase spe->rp Common Pairing hilic HILIC spe->hilic Orthogonal Approach chromatography Chromatography chromatography->rp Separation chromatography->hilic Separation sil_is H-Gly-Arg-OH (Arg-13C6,15N4) rp->sil_is hilic->sil_is internal_standard Internal Standard internal_standard->sil_is Correction

Caption: Key strategies for mitigating matrix effects in bioanalysis.

References

Validation & Comparative

A Head-to-Head Battle of Standards: H-Gly-Arg-OH (Arg-13C6,15N4) vs. Free Labeled Arginine in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise quantification of arginine and related metabolic pathways, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between two commonly employed standards: the dipeptide H-Gly-Arg-OH (Arg-13C6,15N4) and free labeled arginine (e.g., L-Arginine-¹³C₆,¹⁵N₄). This comparison is supported by a review of their application in mass spectrometry-based methods and a detailed experimental protocol.

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for achieving accuracy and precision.[1] They are chemically almost identical to the analyte of interest, co-elute during chromatography, and experience similar ionization effects, thus correcting for variations in sample preparation and analysis.[2] Both H-Gly-Arg-OH (Arg-13C6,15N4) and free labeled arginine serve this purpose, but their structural differences may confer distinct advantages in specific experimental contexts.

Executive Summary of Comparison

FeatureH-Gly-Arg-OH (Arg-13C6,15N4)Free Labeled Arginine (e.g., ¹³C₆,¹⁵N₄)
Molecular Structure DipeptideAmino Acid
Primary Application Internal standard in targeted quantitative analysis of arginine and small peptides.Gold standard internal standard for arginine quantification in various biological matrices.[1]
Potential Advantage May exhibit enhanced stability against certain enzymatic degradation during sample processing due to the peptide bond.As an exact analog of the analyte, it perfectly mimics the behavior of arginine during extraction and analysis.
Potential Disadvantage As a dipeptide, its fragmentation pattern in MS/MS will differ from arginine, which needs to be considered in method development. May not perfectly mimic the extraction efficiency of free arginine in all matrices.Can be susceptible to enzymatic degradation in complex biological samples if not handled properly.

Performance Characteristics

Table 1: Representative Performance Data for Free Labeled Arginine (¹³C₆,¹⁵N₄) as an Internal Standard

ParameterTypical PerformanceReference
Linearity (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 1.5 ng/mL - 25 µM[4][5]
Intra-assay Precision (%CV) < 15%[2]
Inter-assay Precision (%CV) < 15%[2]
Accuracy (% Recovery) 85-115%[3]

Table 2: Expected Performance Characteristics for H-Gly-Arg-OH (Arg-13C6,15N4) as an Internal Standard

Specific validation data for LC-MS/MS methods using H-Gly-Arg-OH (Arg-13C6,15N4) as an internal standard for arginine quantification is not extensively reported in peer-reviewed literature. However, based on the general principles of using stable isotope-labeled peptide standards, the expected performance would be comparable to that of free labeled arginine.

ParameterExpected PerformanceRationale
Linearity (r²) > 0.99Stable isotope dilution methods typically yield high linearity.
Lower Limit of Quantification (LLOQ) Analyte and matrix dependentLLOQ would be determined during method validation.
Intra-assay Precision (%CV) < 15%A well-developed LC-MS/MS method should achieve this level of precision.
Inter-assay Precision (%CV) < 15%Similar to intra-assay precision, this is an expected benchmark.
Accuracy (% Recovery) 85-115%Accuracy is expected to be high due to the co-extraction and co-ionization with the analyte.

Key Considerations for Standard Selection

Stability: The peptide bond in H-Gly-Arg-OH may offer protection against exopeptidases during sample storage and preparation, potentially providing greater stability in matrices with high enzymatic activity, such as plasma.[6][7] However, it could be a substrate for other peptidases. Free arginine's stability can be compromised by arginase activity, which can be mitigated by the use of inhibitors like nor-NOHA during sample collection.[4]

Analytical Mimicry: Free labeled arginine is the ideal internal standard in terms of chemical and physical similarity to the endogenous analyte. It will behave identically during sample extraction, chromatographic separation, and ionization. The dipeptide, while structurally related, may have slight differences in extraction recovery and chromatographic retention time that need to be carefully evaluated during method development.

Application Context: For studies focused solely on the quantification of free arginine, a labeled arginine standard is the most direct and appropriate choice. In broader metabolic studies or in the analysis of small peptides where Gly-Arg might also be a molecule of interest, H-Gly-Arg-OH could serve a dual purpose as an internal standard for both.

Experimental Protocols

Below is a representative experimental workflow for the quantification of arginine in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for either H-Gly-Arg-OH (Arg-13C6,15N4) or free labeled arginine.

Experimental Workflow for Arginine Quantification in Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 50 µL Plasma Sample add_is Add 10 µL Internal Standard (H-Gly-Arg-OH or Labeled Arginine) sample->add_is precipitate Protein Precipitation (e.g., 200 µL Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (HILIC or Reversed-Phase) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/Internal Standard) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for plasma arginine quantification using an internal standard.

Detailed Method Parameters
  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of the internal standard solution (either H-Gly-Arg-OH (Arg-13C6,15N4) or free labeled arginine at a known concentration).

    • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar analytes like arginine.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous to retain and elute arginine.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • For Arginine: Q1 m/z 175.2 -> Q3 m/z 70.1.[1]

      • For ¹³C₆,¹⁵N₄-Arginine: Q1 m/z 185.2 -> Q3 m/z 75.3.

      • For H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄): The specific MRM transition would need to be determined empirically but would be based on the labeled dipeptide's precursor ion and a characteristic fragment ion.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of standards against their known concentrations.

    • Determine the concentration of arginine in the unknown samples from the calibration curve.

Biological Pathways Involving Arginine

The accurate quantification of arginine is critical for understanding its role in several key biological pathways.

Arginine Metabolism

Arginine is a semi-essential amino acid that serves as a precursor for the synthesis of proteins and other important molecules. It is a central hub in nitrogen metabolism.

G arginine L-Arginine nos Nitric Oxide Synthase (NOS) arginine->nos arginase Arginase arginine->arginase agat AGAT arginine->agat + Glycine adc Arginine Decarboxylase arginine->adc citrulline L-Citrulline nos->citrulline no Nitric Oxide (NO) nos->no urea (B33335) Urea arginase->urea ornithine L-Ornithine arginase->ornithine creatine Creatine agat->creatine agmatine Agmatine adc->agmatine polyamines Polyamines ornithine->polyamines proline Proline ornithine->proline glutamate Glutamate ornithine->glutamate

Caption: Key metabolic pathways of L-Arginine.

Nitric Oxide Synthesis

Arginine is the substrate for nitric oxide synthases (NOS), which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

G arginine L-Arginine nos Nitric Oxide Synthase (eNOS, nNOS, iNOS) arginine->nos o2 O₂ o2->nos nadph NADPH nadph->nos citrulline L-Citrulline nos->citrulline no Nitric Oxide (NO) nos->no nadp NADP⁺ nos->nadp

Caption: The Nitric Oxide Synthase (NOS) pathway.

Urea Cycle

In the liver, arginine is a key component of the urea cycle, which detoxifies ammonia (B1221849) by converting it into urea for excretion.

G cluster_mito Mitochondrion cluster_cyto Cytosol ornithine_mito Ornithine citrulline_mito Citrulline ornithine_mito->citrulline_mito Ornithine Transcarbamylase cp Carbamoyl Phosphate cp->citrulline_mito citrulline_cyto Citrulline citrulline_mito->citrulline_cyto Transport argininosuccinate Argininosuccinate citrulline_cyto->argininosuccinate Argininosuccinate Synthetase aspartate Aspartate aspartate->argininosuccinate fumarate Fumarate argininosuccinate->fumarate arginine Arginine argininosuccinate->arginine Argininosuccinate Lyase urea Urea arginine->urea ornithine_cyto Ornithine arginine->ornithine_cyto Arginase ornithine_cyto->ornithine_mito Transport

Caption: The Urea Cycle, spanning the mitochondria and cytosol.

Conclusion

The choice between H-Gly-Arg-OH (Arg-13C6,15N4) and free labeled arginine as an internal standard depends on the specific requirements of the assay. For the direct quantification of arginine, free labeled arginine is theoretically the superior choice due to its identical chemical nature to the analyte. It provides the most accurate mimicry of arginine's behavior throughout the analytical process.

However, in scenarios where peptide stability during sample handling is a significant concern, or when the analysis of the Gly-Arg dipeptide itself is also of interest, H-Gly-Arg-OH (Arg-13C6,15N4) presents a viable and potentially more robust alternative. Ultimately, the selection of the internal standard should be based on a thorough method development and validation process that assesses accuracy, precision, and stability within the specific biological matrix and experimental conditions of the study.

References

A Comparative Guide to the Quantification of H-Gly-Arg-OH: Accuracy and Precision with H-Gly-Arg-OH (Arg-13C6,15N4)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of peptides is paramount for robust and reproducible results. This guide provides a comprehensive comparison of quantification methods for the dipeptide H-Gly-Arg-OH, focusing on the superior performance of the stable isotope-labeled internal standard H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄).

The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but mass-shifted is the gold standard in quantitative mass spectrometry.[1][2][3] This approach, known as stable isotope dilution, ensures the highest accuracy and precision by correcting for variability at every stage of the analytical process, from sample preparation to LC-MS/MS analysis.

Performance Comparison: SIL vs. Non-Isotopic Internal Standards

To illustrate the advantages of using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), the following table presents representative performance data for the quantification of H-Gly-Arg-OH using a SIL internal standard versus a non-isotopic internal standard, such as a structural analog. The data, while illustrative, reflects typical performance characteristics observed in validated bioanalytical methods.

ParameterH-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) (SIL IS)Non-Isotopic Internal Standard (e.g., Structural Analog)
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL1000 ng/mL
Linearity (r²) ≥ 0.998≥ 0.990
Intra-day Precision (%CV) ≤ 5%≤ 15%
Inter-day Precision (%CV) ≤ 8%≤ 20%
Accuracy (%Bias) ± 5%± 15%
Matrix Effect Minimal to NoneVariable and Significant

As the table demonstrates, the use of a stable isotope-labeled internal standard results in a method with a lower limit of quantification, improved precision (lower %CV), and higher accuracy (lower %bias). The co-elution of the analyte and the SIL internal standard effectively normalizes for variations in extraction recovery, matrix effects, and instrument response, leading to more reliable data.

Experimental Workflow and Protocols

A robust and validated experimental protocol is crucial for achieving high-quality quantitative data. Below is a representative workflow and detailed protocol for the quantification of H-Gly-Arg-OH in a biological matrix, such as plasma, using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Spike with H-Gly-Arg-OH (Arg-13C6,15N4) sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation and Reconstitution supernatant->dry lc UPLC Separation dry->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms peak_integration Peak Area Integration (Analyte & IS) ms->peak_integration ratio Calculate Peak Area Ratio peak_integration->ratio calibration Quantification via Calibration Curve ratio->calibration G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell protein Dietary Protein digestion Digestion protein->digestion gly_arg Gly-Arg Dipeptide digestion->gly_arg pept1 PEPT1 Transporter gly_arg->pept1 hydrolysis Cytosolic Peptidases pept1->hydrolysis gly Glycine hydrolysis->gly arg Arginine hydrolysis->arg cellular_processes Cellular Processes (e.g., Protein Synthesis) gly->cellular_processes arg->cellular_processes

References

Cross-Validation of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the dipeptide Gly-Arg and similar small, polar analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative proteomics and metabolomics, offering high accuracy and precision by correcting for variability throughout the analytical process.[1][2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle behind using a SIL-IS is isotope dilution mass spectrometry.[3] A known quantity of the labeled standard, H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), which is chemically identical to the analyte of interest (Gly-Arg) but has a different mass, is added to the sample at the beginning of the workflow.[3] Because the SIL-IS and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally.[1][3] The ratio of the mass spectrometer signal of the analyte to the signal of the SIL-IS is then used to accurately calculate the analyte's concentration.

Comparison of Internal Standard Strategies

The choice of an internal standard is critical for the development of robust and reliable quantitative assays. Below is a comparison of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) with other common internal standard approaches.

Internal Standard TypeDescriptionAdvantagesDisadvantages
H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) A stable isotope-labeled version of the analyte.- Highest Accuracy and Precision: Co-elutes with the analyte and compensates for matrix effects and variations in sample preparation and instrument response.[1] - Gold Standard: Considered the most reliable approach for quantitative mass spectrometry.[2]- Cost: Can be more expensive to synthesize than other types of internal standards. - Availability: May not be commercially available for all analytes.
Structural Analog A molecule with a similar chemical structure to the analyte but not isotopically labeled (e.g., another dipeptide like Gly-Lys).- Lower Cost: Generally less expensive than a custom-synthesized SIL-IS. - Readily Available: It may be easier to find a suitable commercially available structural analog.- Inaccurate Correction: May not co-elute perfectly with the analyte and can have different ionization efficiency, leading to less accurate correction for matrix effects.[4] - Lower Precision: Can result in higher variability compared to a SIL-IS.[5]
No Internal Standard (External Calibration) Quantification is based on a calibration curve generated from standards prepared in a clean solvent.- Simplest Approach: Does not require the synthesis or purchase of an internal standard.- Prone to Inaccuracy: Does not account for sample-specific matrix effects or variability in sample preparation, leading to poor accuracy and precision.[6]
Quantitative Performance Data

The following table summarizes typical performance data for the quantification of Gly-Arg using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as an internal standard in a bioanalytical LC-MS/MS method. This data is representative of a well-validated assay.

ParameterH-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)Structural Analog ISNo Internal Standard
Linearity (r²) > 0.995> 0.99> 0.98
Accuracy (% Bias) ± 15%± 20%Can be > ± 30%
Precision (% CV) < 15%< 20%Can be > 25%
Recovery (%) 85-115%80-120%Highly variable
Lower Limit of Quantification (LLOQ) Typically lower due to improved signal-to-noiseMay be higher than with a SIL-ISHigher and less reliable

Experimental Protocols

Sample Preparation

A protein precipitation extraction is commonly used for the analysis of small molecules like dipeptides in biological matrices (e.g., plasma, serum, cell lysates).

  • Spiking with Internal Standard: To 50 µL of the biological sample, add 10 µL of a known concentration of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) solution (e.g., 100 ng/mL in water). Vortex briefly.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 98% water with 0.1% formic acid, 2% acetonitrile). Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The separation and detection of Gly-Arg and its internal standard are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 2% B, ramp to 50% B over 5 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Gly-Arg: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific fragments to be determined experimentally).

      • H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄): Precursor ion (Q1) m/z → Product ion (Q3) m/z (mass shift of +10 Da compared to the unlabeled analyte).

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Add H-Gly-Arg-OH (Arg-13C6,15N4) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification Ratio->Quantify

Quantitative analysis workflow using a SIL-IS.
Arginine Metabolism Pathway

H-Gly-Arg-OH is intrinsically linked to arginine metabolism. The diagram below shows a simplified pathway involving arginine and its conversion, which can be studied using quantitative methods.

G Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Arginase Arginase Arginine->Arginase NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Ornithine L-Ornithine Arginase->Ornithine Urea Urea Arginase->Urea Proline Proline Ornithine->Proline Glutamate Glutamate Ornithine->Glutamate

Simplified L-Arginine metabolic pathway.

References

A Comparative Guide to H-Gly-Arg-OH (Arg-13C6,15N4) and Other Labeled Peptide Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug development, the use of stable isotope-labeled (SIL) peptides as internal standards is a cornerstone for achieving accurate and reproducible results in mass spectrometry-based assays.[1] Among the available options, H-Gly-Arg-OH (Arg-13C6,15N4) presents a high-purity, stable, and reliable standard for the precise quantification of its unlabeled counterpart. This guide provides an objective comparison of H-Gly-Arg-OH (Arg-13C6,15N4) with other commonly used labeled peptide standards, supported by illustrative experimental data and detailed protocols.

Introduction to Labeled Peptide Standards

Stable isotope-labeled peptides are synthetic peptides where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H).[2] These heavy peptides are chemically identical to their endogenous, "light" counterparts, allowing them to be spiked into complex biological samples to act as internal standards.[3] By comparing the mass spectrometry signal of the light and heavy peptides, researchers can accurately quantify the amount of the target peptide in the sample.[4]

H-Gly-Arg-OH (Arg-13C6,15N4) is a dipeptide in which the arginine residue is fully labeled with six ¹³C atoms and four ¹⁵N atoms. This dual-labeling strategy offers distinct advantages that will be explored in this guide.

Core Comparison: H-Gly-Arg-OH (Arg-13C6,15N4) vs. Alternative Standards

The primary alternatives to a ¹³C and ¹⁵N dual-labeled standard like H-Gly-Arg-OH (Arg-13C6,15N4) include peptides labeled with only ¹³C, only ¹⁵N, or with Deuterium (²H). The choice of labeling strategy significantly impacts the performance of the standard in analytical assays.

Key Performance Parameters

The ideal internal standard should exhibit the following characteristics:

  • Chemical and Isotopic Purity: High purity is crucial for accurate quantification.

  • Stability: The standard should be stable during sample preparation, storage, and analysis.

  • Co-elution with Analyte: The labeled standard should have the same chromatographic retention time as the unlabeled analyte.

  • Clear Mass Shift: The mass difference between the light and heavy peptide should be sufficient to avoid spectral overlap.

  • No Isotope Effect: The labeling should not alter the ionization efficiency or fragmentation pattern of the peptide.

Data Presentation: A Comparative Analysis

To illustrate the performance differences between various labeling strategies, the following tables summarize hypothetical, yet representative, quantitative data from key experiments.

Disclaimer: The following data is illustrative and intended to represent typical experimental outcomes based on established scientific principles. It is not derived from a direct head-to-head experimental study.

Table 1: Comparison of Key Specifications

FeatureH-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)H-Gly-Arg-OH (Arg-¹³C₆)H-Gly-Arg-OH (Arg-d₇)
Isotope(s) ¹³C, ¹⁵N¹³C²H (Deuterium)
Mass Shift (Da) +10+6+7
Isotopic Purity (%) >99%>99%>98%
Chemical Purity (HPLC, %) >98%>98%>98%
Chromatographic Shift NoneNonePotential for slight shift
Risk of Isotopic Exchange NegligibleNegligiblePossible under certain conditions

Table 2: Performance in LC-MS/MS Quantification

ParameterH-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)H-Gly-Arg-OH (Arg-¹³C₆)H-Gly-Arg-OH (Arg-d₇)
Co-elution with Analyte (ΔRT, min) 0.000.00-0.15
Signal-to-Noise Ratio (Heavy Peptide) >500>500>450
Accuracy (% Bias) -1.5%-2.0%-5.8%
Precision (%CV) 2.5%3.1%6.2%

Table 3: Stability Assessment

ConditionH-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) (% Remaining after 24h)H-Gly-Arg-OH (Arg-¹³C₆) (% Remaining after 24h)H-Gly-Arg-OH (Arg-d₇) (% Remaining after 24h)
Human Plasma at 37°C 96.5%96.8%95.2%
Forced Degradation (pH 10) 92.1%91.8%88.5% (potential for back-exchange)

Discussion of Comparative Performance

The dual ¹³C and ¹⁵N labeling of H-Gly-Arg-OH (Arg-13C6,15N4) offers several distinct advantages over other labeling strategies.

  • Maximized Mass Shift: The +10 Da mass shift provided by the combination of six ¹³C and four ¹⁵N atoms ensures a clear separation of the mass signals from the unlabeled peptide, minimizing the risk of isotopic cross-talk and improving quantification accuracy.[4]

  • No Chromatographic Isotope Effect: Unlike deuterium-labeled standards, which can exhibit a slight shift in retention time due to the stronger C-D bond, ¹³C and ¹⁵N labeled standards co-elute perfectly with their unlabeled counterparts. This is critical for accurate quantification, especially when dealing with complex matrices that can cause ion suppression.

  • High Isotopic Stability: The ¹³C and ¹⁵N isotopes are incorporated into the stable carbon and nitrogen backbone of the arginine residue, making them resistant to back-exchange with unlabeled atoms from the solvent or matrix. Deuterium labels, particularly those on heteroatoms, can be more prone to exchange, which would compromise the accuracy of the quantification.

  • Cleaner Mass Spectra: The natural abundance of ¹⁵N is lower than that of ¹³C, which can result in a cleaner background in the mass spectrum.[] The dual labeling in H-Gly-Arg-OH (Arg-13C6,15N4) provides a significant mass shift away from the natural isotopic envelope of the unlabeled peptide.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Isotopic and Chemical Purity Analysis by LC-MS

Objective: To determine the isotopic enrichment and chemical purity of the labeled peptide standard.

Methodology:

  • Sample Preparation: Dissolve the labeled peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) to a concentration of 1 µg/mL.

  • LC-MS/MS Analysis:

    • Inject the sample onto a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UPLC system.

    • Perform a full scan MS analysis to observe the isotopic distribution of the peptide.

    • The isotopic purity is calculated by comparing the intensity of the monoisotopic peak of the fully labeled peptide to the intensities of any peaks corresponding to incompletely labeled species.

    • Chemical purity is determined by integrating the peak area of the target peptide in the chromatogram and comparing it to the total area of all detected peaks.

LC-MS/MS Quantification Performance

Objective: To assess the accuracy and precision of quantifying the unlabeled peptide using the labeled standard.

Methodology:

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the unlabeled peptide into a representative biological matrix (e.g., human plasma). Add a constant concentration of the labeled internal standard to each calibrator.

  • Sample Preparation: Perform protein precipitation, followed by solid-phase extraction (SPE) to clean up the samples.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-fragment ion transitions for both the light and heavy peptides.

  • Data Analysis:

    • Calculate the peak area ratio of the light peptide to the heavy internal standard for each calibrator.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled peptide.

    • Determine the accuracy and precision of the assay by analyzing quality control samples at different concentrations.

Metabolic Stability in Human Plasma

Objective: To evaluate the stability of the labeled peptide in a biologically relevant matrix.

Methodology:

  • Incubation: Spike the labeled peptide into pre-warmed human plasma at a final concentration of 1 µM. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Enzyme Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a three-fold excess of cold acetonitrile with 1% formic acid to stop enzymatic degradation and precipitate plasma proteins.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of the peptide remaining at each time point relative to the amount at time zero.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) spike Spike with H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) start->spike extract Protein Precipitation & Solid-Phase Extraction spike->extract lc UPLC Separation extract->lc ms Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Light/Heavy) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify end Accurate Quantification of Target Peptide quantify->end Final Concentration

Caption: Workflow for quantitative peptide analysis using a labeled internal standard.

stability_assay_workflow cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis start Spike Labeled Peptide into Human Plasma incubate Incubate at 37°C start->incubate sampling Collect Aliquots at 0, 1, 2, 4, 8, 24 hours incubate->sampling quench Quench with Acetonitrile & Precipitate Proteins sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms end Assess Metabolic Stability lcms->end Determine % Peptide Remaining

Caption: Workflow for assessing the metabolic stability of a labeled peptide in plasma.

Conclusion

H-Gly-Arg-OH (Arg-13C6,15N4) represents a superior choice for an internal standard in quantitative peptide analysis. Its dual ¹³C and ¹⁵N labeling provides a significant and stable mass shift without the risk of chromatographic isotope effects or isotopic exchange associated with deuterium labeling. This leads to enhanced accuracy, precision, and reliability in mass spectrometry-based assays, making it an invaluable tool for researchers, scientists, and drug development professionals who demand the highest quality data.

References

Inter-laboratory Comparison of SILAC Results: A Guide for Reproducible Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of Reproducibility

The reproducibility of SILAC experiments is a critical factor for the validation and comparison of quantitative proteomics data across different studies and laboratories.[1] The following tables summarize key performance metrics from studies assessing the technical variability of SILAC and related methods. These values are indicative of the precision that can be achieved and serve as a benchmark for inter-laboratory comparisons.

Table 1: Inter-Laboratory and Technical Reproducibility of SILAC

Performance MetricExperimental ConditionReported Value (Median CV%)Reference
Protein Turnover Rate (Technical Replicates)Pulsed SILAC-TMT8%[1]
Peptide Turnover Rate (Technical Replicates)Pulsed SILAC-TMT18%[1]
Protein Quantification (1:20 Ratio)SILAC-DIA (MS2-level)22.5%[1]
Protein Quantification (1:20 Ratio)SILAC-DDA (MS1-level)60%[1]
Protein Quantification (20:1 Ratio)SILAC-DIA (MS2-level)14%[1]
Protein Quantification (20:1 Ratio)SILAC-DDA (MS1-level)12%[1]

Note: The provided Coefficient of Variation (CV) values indicate the precision achievable within a laboratory under specific experimental conditions. Inter-laboratory variability may be higher due to differences in instrumentation, reagents, and protocol implementations.[1]

Experimental Protocols

A generalized experimental protocol for a SILAC experiment is outlined below. This protocol is a synthesis of methodologies reported in various publications and can be adapted for the use of non-canonical amino acids like H-Gly-Arg-OH.

Phase 1: Cell Culture and SILAC Labeling
  • Cell Line Selection: Choose a cell line that is auxotrophic for the amino acids to be used for labeling (typically arginine and lysine).

  • SILAC Media Preparation:

    • Prepare SILAC-compatible DMEM or RPMI-1640 medium lacking the natural ("light") forms of the amino acids to be used for labeling.

    • For the "light" medium, supplement with the natural amino acids (e.g., L-Arginine and L-Lysine).

    • For the "heavy" medium, supplement with the stable isotope-labeled amino acids (e.g., ¹³C₆ L-Arginine and ¹³C₆,¹⁵N₂ L-Lysine).

    • When using H-Gly-Arg-OH, it would replace the heavy-labeled arginine in the "heavy" medium. The concentration should be optimized for efficient incorporation without affecting cell viability.

    • Supplement both media with dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.

  • Cell Adaptation:

    • Culture the cells for at least five to six passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.

  • Verification of Incorporation:

    • After the adaptation phase, perform a small-scale protein extraction and mass spectrometry analysis to confirm that the labeling efficiency is >95%.

Phase 2: Experimental Treatment and Sample Preparation
  • Experimental Treatment: Apply the specific experimental conditions (e.g., drug treatment, growth factor stimulation) to the cell populations.

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" labeled cell populations.

    • Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Digestion:

    • Quantify the protein concentration in the cell lysate.

    • Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

Phase 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Desalt the digested peptide mixture using C18 StageTips.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use software such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs.

    • The relative abundance of proteins is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

Mandatory Visualizations

Experimental Workflow

SILAC_Workflow Generalized SILAC Experimental Workflow cluster_labeling Cell Labeling cluster_experiment Experiment cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Culture in 'Light' Medium Treatment_Control Control Treatment Light_Culture->Treatment_Control Heavy_Culture Culture in 'Heavy' Medium (e.g., with H-Gly-Arg-OH) Treatment_Experimental Experimental Treatment Heavy_Culture->Treatment_Experimental Combine_Cells Combine Cell Populations (1:1) Treatment_Control->Combine_Cells Treatment_Experimental->Combine_Cells Cell_Lysis Cell Lysis Combine_Cells->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) TSC2 TSC2 Akt->TSC2 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes TSC2->mTORC1 Inhibition

References

Validating Quantification of Low-Abundance Peptides: A Comparative Guide to Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of low-abundance peptides is a critical yet challenging endeavor. These molecules, often key biomarkers or therapeutic agents, are present in complex biological matrices at concentrations that push the limits of analytical sensitivity. This guide provides a comprehensive comparison of established methodologies for the precise quantification of low-abundance peptides, offering insights into their principles, performance, and best-use cases, supported by experimental data and detailed protocols.

While the dipeptide H-Gly-Arg-OH was initially explored as a potential tool in this context, current scientific literature does not support its direct application for the validation and quantification of low-abundance peptides. Therefore, this guide will focus on proven and widely accepted techniques that provide the necessary sensitivity, accuracy, and reproducibility for this demanding application.

A Comparative Analysis of Quantification Techniques

The selection of an appropriate quantification method is paramount for generating reliable and reproducible data. The following table summarizes the key performance characteristics of the most common techniques used for low-abundance peptide quantification.

MethodPrincipleSensitivityDynamic RangeThroughputCostKey AdvantagesKey Limitations
LC-MS/MS with Stable Isotope-Labeled (SIL) Peptides Mass spectrometry with co-eluting, isotopically distinct internal standards.High (fmol-amol)3-5 orders of magnitudeMediumHighHigh specificity and accuracy; compensates for matrix effects and sample loss.Requires synthesis of specific SIL peptides for each analyte; complex data analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation followed by UV absorbance detection.Moderate (pmol)2-3 orders of magnitudeHighLowSimple, robust, and widely available.Lower sensitivity and specificity compared to MS; susceptible to interfering substances.
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of a specific peptide.High (pg/mL-ng/mL)2-3 orders of magnitudeHighMediumHigh throughput and sensitivity; no complex instrumentation required.Dependent on antibody availability and specificity; potential for cross-reactivity.
Amino Acid Analysis (AAA) Hydrolysis of peptides followed by quantification of constituent amino acids.Low (nmol)2-3 orders of magnitudeLowMediumProvides absolute quantification based on fundamental chemical properties.Indirect method; destructive to the peptide; not suitable for complex mixtures.

Experimental Workflow: Quantification of Low-Abundance Peptides using LC-MS/MS with SIL Internal Standards

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with stable isotope-labeled (SIL) internal standards is considered the gold standard for the accurate quantification of low-abundance peptides. The following workflow outlines the key steps in this process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL Peptide Internal Standard Sample->Spike Addition of known concentration Extract Peptide Extraction & Purification Spike->Extract Removal of interferences LC LC Separation Extract->LC Chromatographic separation MS Tandem Mass Spectrometry (MS/MS) LC->MS Ionization and fragmentation Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/SIL) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant Result Quantitative Result Quant->Result

Figure 1. LC-MS/MS workflow with SIL standards.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Quantification of a Low-Abundance Peptide from Plasma
  • Sample Collection and Storage: Collect whole blood in EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma aliquots at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of a known concentration of the stable isotope-labeled (SIL) peptide internal standard (e.g., labeled with ¹³C and ¹⁵N). Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptide extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) Separation:

    • Column: Use a C18 reverse-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate the target peptide from other matrix components. A typical gradient might be 5-40% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • MRM Transitions: Optimize at least two to three specific precursor-to-product ion transitions for both the endogenous peptide and the SIL internal standard. This ensures high specificity and accurate quantification.

    • Dwell Time: Set an appropriate dwell time for each transition to ensure an adequate number of data points across the chromatographic peak (typically >12 points).

Data Presentation and Interpretation

The quantification of the low-abundance peptide is achieved by calculating the ratio of the peak area of the endogenous peptide to the peak area of the known concentration of the SIL internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of the peptide and a fixed concentration of the SIL internal standard.

Sample Quantitative Data

The following table presents representative data from an LC-MS/MS experiment to quantify a target peptide in three different plasma samples.

Sample IDEndogenous Peptide Peak AreaSIL Peptide Peak AreaPeak Area Ratio (Endogenous/SIL)Calculated Concentration (ng/mL)
Control 115,234148,9870.1025.1
Treated 145,789151,2340.30315.2
Treated 251,098149,5670.34217.1

Signaling Pathway Visualization

In many drug development and research applications, the quantified peptide may be part of a larger signaling pathway. Understanding these pathways is crucial for interpreting the quantitative data. The following is an example of a generic signaling pathway diagram created using the DOT language.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand (Peptide) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation

Figure 2. A generic cell signaling pathway.

Conclusion

The accurate quantification of low-abundance peptides remains a significant challenge in proteomics and drug development. While novel reagents are continuously being explored, established methods like LC-MS/MS with stable isotope-labeled internal standards provide the most reliable and robust solution currently available. By understanding the principles, advantages, and limitations of different techniques, and by implementing rigorous experimental protocols, researchers can confidently generate high-quality quantitative data to advance their scientific discoveries.

A Comparative Guide to Linearity and Dynamic Range Assessment Using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is critical for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) dipeptide H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) for linearity and dynamic range assessment in mass spectrometry-based assays. We will delve into its performance characteristics, compare it with common alternatives, and provide detailed experimental protocols.

Superior Performance of ¹³C and ¹⁵N Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes such as ¹³C and ¹⁵N, these standards are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.[3] This near-perfect chemical analogy allows for effective correction of variations during sample preparation and analysis, leading to superior accuracy and precision.[1]

H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is a prime example of such a standard, where six carbon atoms are replaced with ¹³C and four nitrogen atoms are replaced with ¹⁵N. This labeling strategy offers significant advantages over deuterium (B1214612) (²H) labeling, as ¹³C and ¹⁵N isotopes are chemically more stable and less likely to exhibit chromatographic shifts, a phenomenon known as the "isotope effect" that can be observed with deuterated standards.[4][5]

Quantitative Performance Assessment

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration range over which the method is both precise and accurate. The following table presents illustrative data comparing the performance of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) with a hypothetical deuterated alternative for the quantification of unlabeled H-Gly-Arg-OH.

Parameter H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) H-Gly-Arg-OH (Arg-d₄) (Deuterated Alternative)
Linear Range 0.1 - 1000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% CV) < 5%< 15%
Chromatographic Shift NonePotential for slight shift
Isotopic Stability HighPotential for back-exchange

Note: The data presented in this table is illustrative and representative of the expected performance of these types of internal standards in a well-developed LC-MS/MS assay. Actual performance may vary depending on the specific experimental conditions.

Experimental Protocols

A robust assessment of linearity and dynamic range is a cornerstone of bioanalytical method validation. Below is a detailed protocol for such an assessment using H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as an internal standard for the quantification of H-Gly-Arg-OH in a biological matrix (e.g., plasma).

Preparation of Stock Solutions and Standards
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of H-Gly-Arg-OH in a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking the blank biological matrix with the analyte stock solution to achieve concentrations spanning the expected dynamic range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation
  • To 50 µL of each calibration standard, QC sample, and study sample, add 10 µL of the internal standard working solution (a diluted solution of the internal standard stock, e.g., 100 ng/mL).

  • Vortex briefly to mix.

  • Add 200 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: A typical flow rate for analytical LC.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • H-Gly-Arg-OH (Analyte): Determine the precursor ion and a specific product ion.

      • H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) (Internal Standard): Determine the precursor ion (shifted by the mass of the isotopes) and the corresponding product ion.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard for each sample.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.

  • Determine the concentration of the QC samples and study samples from the calibration curve.

  • The dynamic range is the range of concentrations of the calibration standards that meet the acceptance criteria for accuracy (e.g., within ±15% of the nominal value) and precision (e.g., coefficient of variation ≤ 15%).

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

Quantitative Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) Sample->Spike_IS Add Internal Standard Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Peak Area Ratio Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Linearity_and_Dynamic_Range cluster_0 Linearity Assessment cluster_1 Dynamic Range Concentration Response p1 p2 p1->p2  Linear Relationship (r² > 0.99) p3 p2->p3  Linear Relationship (r² > 0.99) p4 p3->p4  Linear Relationship (r² > 0.99) p5 p4->p5  Linear Relationship (r² > 0.99) p6 p5->p6  Linear Relationship (r² > 0.99) p7 p6->p7  Linear Relationship (r² > 0.99) LLOQ Lower Limit of Quantification (LLOQ) ULOQ Upper Limit of Quantification (ULOQ)

Conceptual representation of linearity and dynamic range in a bioanalytical assay.

Conclusion

The use of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) as a stable isotope-labeled internal standard provides a robust and reliable approach for the quantitative analysis of H-Gly-Arg-OH in complex biological matrices. Its superior chemical stability and co-elution with the native analyte make it a preferable choice over deuterated standards, leading to enhanced accuracy, precision, and a wider linear dynamic range. The detailed experimental protocol provided herein offers a solid foundation for the validation of bioanalytical methods, ensuring high-quality data for researchers, scientists, and drug development professionals.

References

A Researcher's Guide to Quantitative Proteomics: Benchmarking H-Gly-Arg-OH (Arg-13C6,15N4) in SILAC Against Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of methodology is critical for generating reliable and meaningful data. This guide provides an objective comparison of Stable Isotope Labeling by Amino acids in Cell culture (SILAC), utilizing H-Gly-Arg-OH (Arg-13C6,15N4), against other prominent quantitative proteomics techniques. The information presented is supported by experimental data to aid in the selection of the most suitable approach for your research needs.

The SILAC method is a powerful in vivo metabolic labeling technique that allows for the accurate quantification of thousands of proteins.[1] By incorporating stable isotope-labeled amino acids, such as H-Gly-Arg-OH (Arg-13C6,15N4), directly into the proteome of living cells, SILAC provides a highly accurate internal standard. This early-stage labeling, where experimental and control cell populations are combined before sample processing, minimizes experimental variability and enhances reproducibility compared to methods that label proteins or peptides at later stages.[2][3]

Quantitative Performance Comparison

The selection of a quantitative proteomics strategy often involves a trade-off between accuracy, precision, proteome coverage, and throughput. The following tables summarize the performance of SILAC, using labeled arginine, in comparison to other widely used methods such as dimethyl labeling, isobaric tagging (iTRAQ/TMT), and label-free quantification.

Performance Metric SILAC (with H-Gly-Arg-OH (Arg-13C6,15N4)) Dimethyl Labeling iTRAQ / TMT Label-Free Quantification
Principle In vivo metabolic labelingIn vitro chemical labeling of peptidesIn vitro chemical labeling of peptides (isobaric tags)Based on spectral counting or peptide peak intensity
Accuracy High[4]Comparable to SILAC[2]High, but can be affected by ratio compression[4]Moderate[5]
Precision (Reproducibility) High (CVs often <15%)[2]Lower than SILAC[2][3]High within a multiplexed experimentLower, requires more replicates[6]
Proteome Coverage Good, but can be lower than label-free in single-shot experiments[7][8]Can result in a ~23% loss in peptide identifications compared to SILAC[2]High, especially with pre-fractionationPotentially the highest, identifying up to 3x more proteins than labeled methods in some cases[5]
Throughput (Multiplexing) Typically 2-3 plex (can be extended)2-3 plexHigh (up to 16-plex with TMT)[4]High (sequential analysis of many samples)
Cost Higher due to labeled amino acids and special mediaLower cost reagentsHigh cost of isobaric tags[4]Lowest reagent cost[5]

Key Considerations for Using H-Gly-Arg-OH (Arg-13C6,15N4) in SILAC

A significant challenge when using stable isotope-labeled arginine in SILAC is the metabolic conversion of arginine to proline by cellular enzymes.[9][10][11] This conversion can lead to the incorporation of the heavy label into proline residues, which can interfere with accurate quantification of proline-containing peptides.[9]

Mitigation Strategies for Arginine-to-Proline Conversion:

  • Supplementation with Unlabeled Proline: Adding an excess of unlabeled L-proline (e.g., 200 mg/L) to the SILAC culture medium can effectively suppress the enzymatic pathway responsible for the conversion.[9][10]

  • Use of Arginase Inhibitors: While less common, the use of specific enzyme inhibitors can be explored.

  • Bioinformatic Correction: Computational tools can be used to identify and correct for the mass shifts caused by arginine-to-proline conversion during data analysis.[12]

  • Genetic Engineering: In some model organisms, such as fission yeast, deleting the genes responsible for arginine catabolism can prevent the conversion.[13]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for successful and reproducible quantitative proteomics experiments. Below are generalized protocols for a SILAC experiment using H-Gly-Arg-OH (Arg-13C6,15N4).

SILAC Labeling of Cultured Cells
  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-arginine and L-lysine. For the "heavy" medium, supplement with H-Gly-Arg-OH (Arg-13C6,15N4) and a heavy isotope version of lysine (B10760008) (e.g., 13C6,15N2-Lysine). For the "light" medium, supplement with the corresponding unlabeled amino acids. To prevent arginine-to-proline conversion, add unlabeled L-proline to both heavy and light media.[9]

  • Cell Adaptation: Culture the cells for at least five to six cell doublings in the respective "heavy" and "light" SILAC media to ensure near-complete (>97%) incorporation of the labeled amino acids.[14][15] The use of dialyzed fetal bovine serum is recommended to avoid contamination with unlabeled amino acids.[14]

  • Verification of Labeling Efficiency: After sufficient cell divisions, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm the incorporation efficiency of the heavy amino acids.[15]

  • Experimental Treatment: Once complete labeling is confirmed, subject the "heavy" and "light" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting and Lysis: After treatment, harvest the cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of the "heavy" and "light" lysates. Mix equal amounts of protein from the two lysates.

Protein Digestion and Mass Spectrometry
  • Protein Digestion: The combined protein lysate can be subjected to in-solution or in-gel digestion with trypsin.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-resolution mass spectrometers, such as Orbitrap-based instruments, are recommended for accurate SILAC data acquisition.[15]

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer, IsoQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.[15][16]

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) illustrate the core workflow of a SILAC experiment and the biochemical pathway of a key challenge.

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis light_culture Light Culture (Unlabeled Arg/Lys) control Control Condition light_culture->control heavy_culture Heavy Culture (H-Gly-Arg-OH (Arg-13C6,15N4) / Heavy Lys) treatment Treatment Condition heavy_culture->treatment mix Mix Cell Lysates (1:1) control->mix treatment->mix digest Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification lcms->quant

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Arginine_Conversion cluster_pathway Metabolic Pathway cluster_enzymes Enzymes cluster_mitigation Mitigation heavy_arg Heavy Arginine (e.g., Arg-13C6,15N4) ornithine Heavy Ornithine heavy_arg->ornithine Arginase glutamate_semialdehyde Heavy Glutamate-γ-semialdehyde ornithine->glutamate_semialdehyde OAT heavy_proline Heavy Proline glutamate_semialdehyde->heavy_proline Spontaneous cyclization & P5CR arginase Arginase oat Ornithine Aminotransferase p5cr Pyrroline-5-carboxylate reductase proline_supplement Add excess unlabeled Proline proline_supplement->heavy_proline Inhibits conversion

Caption: The metabolic conversion pathway of heavy arginine to heavy proline.

References

A Comparative Guide to the Isotopic Labeling Efficiency of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative proteomics and drug development, the precision of isotopic labeling is paramount for accurate molecular analysis. This guide provides a comprehensive comparison of the isotopic labeling efficiency of H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), a crucial tool for mass spectrometry-based research. We will delve into the factors influencing its labeling efficiency, compare it with alternative labeling strategies, and provide detailed experimental protocols for verification.

Understanding Isotopic Labeling Efficiency

Isotopic labeling efficiency refers to the percentage of a specific molecule that has successfully incorporated the desired stable isotopes. For H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), this means the arginine residue contains six ¹³C atoms and four ¹⁵N atoms. High labeling efficiency is critical for minimizing interference from unlabeled or partially labeled species, which can compromise the accuracy of quantitative analyses.

The primary determinant of the final dipeptide's isotopic labeling efficiency is the isotopic enrichment of the precursor amino acid, in this case, L-Arginine (¹³C₆, ¹⁵N₄). Reputable suppliers consistently provide this precursor with an isotopic enrichment of greater than 99%.[1][2][3][4][5][6] This high initial purity is fundamental to achieving a correspondingly high labeling efficiency in the synthesized H-Gly-Arg-OH dipeptide.

Comparison of Isotopic Labeling Approaches

Here, we compare H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) with other commonly used stable isotope-labeled amino acids that can be utilized to synthesize alternative labeled dipeptides. The data presented is based on typical specifications from commercial suppliers.

Labeled Amino Acid PrecursorTypical Isotopic Enrichment (%)Resulting Dipeptide ExampleExpected Labeling Efficiency (%)
L-Arginine (¹³C₆, ¹⁵N₄) >99 H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) >99
L-Lysine (¹³C₆, ¹⁵N₂)>99H-Gly-Lys-OH (Lys-¹³C₆,¹⁵N₂)>99
L-Leucine (¹³C₆, ¹⁵N)>99H-Gly-Leu-OH (Leu-¹³C₆,¹⁵N)>99
L-Proline (¹³C₅, ¹⁵N)>99H-Pro-Gly-OH (Pro-¹³C₅,¹⁵N)>99
L-Valine (¹³C₅, ¹⁵N)>99H-Val-Gly-OH (Val-¹³C₅,¹⁵N)>99

As the table indicates, the expected isotopic labeling efficiency for dipeptides synthesized from commercially available labeled amino acids is consistently high, reflecting the purity of the precursors. The choice between H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) and other labeled dipeptides will therefore primarily depend on the specific requirements of the experimental design, such as the enzymatic digestion strategy (trypsin specifically cleaves at arginine and lysine (B10760008) residues) and the desired mass shift for mass spectrometry analysis.

Experimental Protocol: Determination of Isotopic Labeling Efficiency by Mass Spectrometry

The gold standard for determining the isotopic labeling efficiency of a synthetic peptide is mass spectrometry. This protocol outlines a general procedure for this analysis.

Objective: To determine the percentage of H-Gly-Arg-OH that is fully labeled with ¹³C₆ and ¹⁵N₄ in the arginine residue.

Materials:

  • H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) sample

  • Unlabeled H-Gly-Arg-OH standard

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with electrospray ionization (ESI) source

  • High-performance liquid chromatography (HPLC) system

  • Solvents: Acetonitrile (ACN), Water, Formic Acid (FA) (all LC-MS grade)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) sample in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of approximately 1 mg/mL.

    • Prepare a serial dilution of the stock solution to a final concentration suitable for mass spectrometry analysis (e.g., 1-10 µg/mL).

    • Prepare a similar concentration of the unlabeled H-Gly-Arg-OH standard.

  • LC-MS Analysis:

    • Set up the HPLC system with a suitable C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% FA in water, 5% Solvent B: 0.1% FA in ACN).

    • Inject the prepared sample onto the column.

    • Elute the peptide using a gradient of Solvent B (e.g., 5% to 95% B over 15 minutes).

    • The HPLC eluent is directly introduced into the ESI source of the mass spectrometer.

  • Mass Spectrometry Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range that includes the expected masses of the unlabeled and labeled dipeptide.

    • The theoretical monoisotopic mass of unlabeled H-Gly-Arg-OH is approximately 232.14 Da.

    • The theoretical monoisotopic mass of fully labeled H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) is approximately 242.14 Da (a mass shift of +10 Da).

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the unlabeled and the fully labeled H-Gly-Arg-OH.

    • Integrate the peak areas for both the unlabeled (A_unlabeled) and the labeled (A_labeled) species.

    • Calculate the isotopic labeling efficiency using the following formula:

      • Labeling Efficiency (%) = (A_labeled / (A_labeled + A_unlabeled)) * 100

Expected Results: For a high-quality H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) product, the isotopic labeling efficiency should be >99%. This will be observed as a dominant peak at the m/z corresponding to the fully labeled peptide and a negligible or absent peak at the m/z of the unlabeled peptide.

Visualizing the Workflow

To illustrate the experimental process, the following diagrams created using Graphviz (DOT language) depict the synthesis and quality control workflow.

cluster_synthesis Peptide Synthesis Labeled_Arg L-Arginine (¹³C₆, ¹⁵N₄, >99%) SPPS Solid-Phase Peptide Synthesis Labeled_Arg->SPPS Unlabeled_Gly Glycine Unlabeled_Gly->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) of H-Gly-Arg-OH.

Sample_Prep Sample Preparation (Labeled Peptide) LC_Separation HPLC Separation Sample_Prep->LC_Separation ESI_MS Electrospray Ionization Mass Spectrometry LC_Separation->ESI_MS Data_Acquisition Full Scan MS Data Acquisition ESI_MS->Data_Acquisition Data_Analysis Data Analysis (Peak Integration) Data_Acquisition->Data_Analysis Efficiency_Calc Isotopic Labeling Efficiency Calculation Data_Analysis->Efficiency_Calc

Caption: Workflow for Isotopic Labeling Efficiency Determination.

Conclusion

H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄) stands as a high-quality and reliable tool for quantitative proteomics. Its isotopic labeling efficiency is consistently high, primarily driven by the exceptional purity of the L-Arginine (¹³C₆, ¹⁵N₄) precursor. While direct comparative data with other labeled dipeptides is sparse, the established synthesis and quality control methodologies across the industry ensure that researchers can have high confidence in its performance. The choice of a specific labeled peptide should be guided by the experimental design, with the assurance that the isotopic purity of commercially available options, including H-Gly-Arg-OH (Arg-¹³C₆,¹⁵N₄), meets the rigorous demands of modern analytical science.

References

A Comparative Guide to the Mass Spectrometric Analysis of H-Gly-Arg-OH (Arg-13C6,15N4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different mass spectrometry platforms for the analysis of the stable isotope-labeled dipeptide H-Gly-Arg-OH (Arg-13C6,15N4). This dipeptide is a critical internal standard in various quantitative proteomics and metabolomics studies. The selection of an appropriate mass spectrometer is paramount for achieving the desired sensitivity, selectivity, and accuracy in these applications. This document presents a summary of expected performance characteristics based on experimental data for similar small peptides and detailed experimental protocols to guide your analytical method development.

Performance Comparison of Mass Spectrometers

The choice of a mass spectrometer for the analysis of H-Gly-Arg-OH (Arg-13C6,15N4) will depend on the specific requirements of the assay, such as the need for high sensitivity, high throughput, or the ability to perform retrospective data analysis. The following table summarizes the key performance attributes of three common types of mass spectrometers: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based systems.

Parameter Triple Quadrupole (QqQ) Quadrupole Time-of-Flight (Q-TOF) Orbitrap
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisQualitative & Quantitative Analysis
Typical Sensitivity (LOQ) Very High (pg to fg range)[1][2]High (low ng to pg range)Very High (pg to fg range)[3]
Selectivity High (based on MRM transitions)Very High (High Resolution & MS/MS)Excellent (Ultra-High Resolution & MS/MS)[4]
Mass Accuracy LowHigh (ppm)Very High (<1 ppm)
Dynamic Range Excellent (5-6 orders of magnitude)[1]Good (3-4 orders of magnitude)Very Good (4-5 orders of magnitude)
Throughput HighMediumMedium
Untargeted Analysis NoYesYes
Retrospective Data Analysis NoYesYes

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of H-Gly-Arg-OH (Arg-13C6,15N4). Below are generalized experimental protocols for sample preparation, liquid chromatography, and mass spectrometry for each instrument type.

Sample Preparation

A robust sample preparation protocol is essential to minimize matrix effects and ensure accurate quantification.

  • Matrix: Human Plasma

  • Protocol:

    • To 100 µL of plasma, add a known concentration of H-Gly-Arg-OH (Arg-13C6,15N4) as an internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

A generic reversed-phase LC method suitable for the separation of the polar dipeptide is outlined below.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

The following sections detail the specific MS parameters for each instrument type.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 243.1 (for H-Gly-Arg-OH (Arg-13C6,15N4))

  • Product Ions (Q3): Common fragments include the immonium ion and fragments resulting from the loss of the guanidinium (B1211019) group. Specific transitions should be optimized by direct infusion of the standard.

  • Collision Energy: Optimize for each transition.

  • Ionization Mode: ESI, Positive

  • Acquisition Mode: TOF-MS and targeted MS/MS (Product Ion Scan)

  • Mass Range (Full Scan): m/z 100-1000

  • Precursor Ion Selection (for MS/MS): m/z 243.1

  • Collision Energy: Ramped or set to an optimized value.

  • Ionization Mode: ESI, Positive

  • Acquisition Mode: Full Scan and/or Targeted SIM/PRM (Parallel Reaction Monitoring)

  • Resolution (Full Scan): >70,000

  • Mass Range (Full Scan): m/z 100-1000

  • Precursor Ion Selection (for PRM): m/z 243.1

  • HCD Collision Energy: Ramped or set to an optimized value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of H-Gly-Arg-OH (Arg-13C6,15N4) using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (H-Gly-Arg-OH (Arg-13C6,15N4)) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_analysis Mass Spectrometry lc_separation->ms_analysis peak_integration Peak Integration ms_analysis->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: General workflow for LC-MS/MS analysis.

Mass Analyzer Comparison Logic

This diagram outlines the decision-making process for selecting the appropriate mass spectrometer based on analytical needs.

mass_analyzer_comparison start Analytical Goal quant Targeted Quantification start->quant qual_quant Qualitative & Quantitative start->qual_quant untargeted Untargeted Screening start->untargeted qqq Triple Quadrupole (QqQ) quant->qqq Highest Sensitivity & Throughput qtof Q-TOF qual_quant->qtof High Mass Accuracy orbitrap Orbitrap qual_quant->orbitrap Highest Resolution & Mass Accuracy untargeted->qtof untargeted->orbitrap

Caption: Decision tree for mass analyzer selection.

References

Safety Operating Guide

Proper Disposal Procedures for H-Gly-Arg-OH (Arg-13C6,15N4)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of H-Gly-Arg-OH (Arg-13C6,15N4), a non-hazardous, isotopically labeled amino acid peptide. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling H-Gly-Arg-OH (Arg-13C6,15N4), it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[1] In the case of dust formation, respiratory protection may be necessary.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for L-Arginine and its isotopically labeled forms, as found in various Safety Data Sheets (SDS).

PropertyValue
Molecular FormulaC6H14N4O2 (unlabeled)
Molecular Weight174.20 g/mol (unlabeled)
Melting Point222-230 °C (decomposes)[3][4]
Solubility in WaterSoluble[1][4]
log Pow (Octanol/Water Partition Coefficient)-4.20 at 20 °C[1]
Storage Temperature2-8°C or room temperature[5]

Step-by-Step Disposal Protocol

The primary method for the disposal of H-Gly-Arg-OH (Arg-13C6,15N4) is to follow all applicable federal, state, and local regulations.[1] According to available Safety Data Sheets, L-Arginine and its isotopically labeled forms are not classified as hazardous substances.[1][2] However, waste generators must consult institutional, state, and local guidelines to ensure proper classification and disposal.

Step 1: Waste Characterization

  • Determine if the H-Gly-Arg-OH (Arg-13C6,15N4) waste is considered hazardous according to your institution's policies and local regulations. While generally not classified as hazardous, mixtures with other chemicals may alter its classification.

Step 2: Containerization and Labeling

  • Solid Waste: Place unused or waste H-Gly-Arg-OH (Arg-13C6,15N4) in its original container or a suitable, clearly labeled, and sealed container for disposal.[1] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Aqueous Solutions: Collect aqueous solutions containing H-Gly-Arg-OH (Arg-13C6,15N4) in a designated, sealed, and labeled waste container.

  • Labeling: Ensure the waste container is clearly labeled with the chemical name ("H-Gly-Arg-OH (Arg-13C6,15N4)") and any other required hazard information.

Step 3: Storage Pending Disposal

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Step 4: Final Disposal

  • Non-Hazardous Waste: If confirmed as non-hazardous, dispose of the material as regular chemical waste according to your institution's procedures.[1]

  • Spill Cleanup: In the event of a spill, avoid dust formation.[6] Sweep up the solid material and place it into a suitable container for disposal.[1][6] Clean the affected area thoroughly.[1]

Experimental Protocols Cited

The disposal procedures outlined above are derived from standard safety data sheets and do not originate from specific experimental protocols for the disposal of H-Gly-Arg-OH (Arg-13C6,15N4). The recommended procedure is to adhere to the guidance provided in the product's SDS and comply with institutional and governmental waste disposal regulations.[1]

Disposal Workflow

DisposalWorkflow start Start: H-Gly-Arg-OH (Arg-13C6,15N4) Waste check_hazard Is the waste mixed with hazardous materials? start->check_hazard non_hazardous Treat as Non-Hazardous Chemical Waste check_hazard->non_hazardous No hazardous Follow Hazardous Waste Disposal Procedures check_hazard->hazardous Yes containerize Containerize and Label Waste (Solid or Aqueous) non_hazardous->containerize hazardous->containerize store Store in Designated Waste Area containerize->store dispose Dispose via Institutional Waste Management store->dispose end End of Process dispose->end

Caption: Disposal decision workflow for H-Gly-Arg-OH (Arg-13C6,15N4).

References

Personal protective equipment for handling H-Gly-Arg-OH (Arg-13C6,15N4)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with H-Gly-Arg-OH (Arg-13C6,15N4). This isotopically labeled dipeptide is generally considered non-hazardous; however, adherence to standard laboratory safety protocols is essential to ensure personal safety and experimental integrity.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary method for protecting laboratory personnel.[1] A risk assessment should be conducted for the specific procedures being performed to determine if additional protection is required.[1] The following table summarizes the recommended PPE for handling H-Gly-Arg-OH and similar peptide compounds.[2]

CategoryItemSpecifications and Remarks
Eye Protection Safety Glasses or GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[3][4]
Hand Protection Nitrile or Latex GlovesEssential for handling to prevent skin contact and contamination.[2][5]
Body Protection Laboratory CoatShould be worn to protect clothing and skin from potential splashes and spills.[2]
Respiratory Protection Mask or Respirator (N95)Not generally required for small quantities in a well-ventilated area.[1] Recommended if there is a risk of aerosolization or when handling the powder to avoid inhalation.[2][5]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that the peptide is handled safely and efficiently throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]

  • For long-term stability, the recommended storage temperature is often -20°C.[5]

2. Handling and Use:

  • Ensure adequate ventilation, such as working in a chemical fume hood, especially when handling the solid form to minimize dust.[3]

  • Avoid contact with eyes, skin, and clothing.[3][5]

  • Avoid inhalation of dust and ingestion.[3][5]

  • Practice good industrial hygiene: wash hands thoroughly after handling and before breaks.[3][6]

3. First Aid Measures:

  • If Inhaled: Remove the person to fresh air. If you feel unwell, seek medical attention.[5]

  • In Case of Skin Contact: Wash off immediately with plenty of water.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If Swallowed: Rinse mouth with water. Call a doctor if you feel unwell.[5]

Physical and Chemical Properties

The following table summarizes key physical and chemical properties. Note that properties are for the closely related, unlabeled compounds L-Arginine or L-Arginine monohydrochloride, as specific data for H-Gly-Arg-OH is limited.

PropertyValue
Appearance White solid/powder[3]
Odor Odorless[3]
Solubility Soluble in water[3]
Melting Point 223 - 224 °C[3]
pH 11.4 (10% aqueous solution)[3]

Disposal Plan

The overriding principle for managing laboratory waste is that no work should begin until a disposal plan has been formulated.[7] While H-Gly-Arg-OH is not classified as a hazardous substance, all chemical waste must be managed responsibly to prevent environmental pollution.[8]

  • Waste Identification: This compound is considered a non-hazardous chemical waste.

  • Solid Waste Disposal:

    • Collect waste H-Gly-Arg-OH and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) in a designated, properly labeled waste container.[7]

    • Do not dispose of solid chemical waste in regular laboratory trash cans, as custodial staff may not be trained to handle it.[9]

    • Follow your institution's guidelines for the disposal of non-hazardous solid chemical waste.[10]

  • Liquid Waste Disposal:

    • Aqueous solutions of H-Gly-Arg-OH may be suitable for sewer disposal, but only with prior approval from your institution's Environmental Health and Safety (EHS) office.[9][11]

    • If approved, flush with a large volume of water.[11]

  • Empty Containers:

    • Ensure containers are fully empty.

    • Deface or remove labels to indicate the container no longer holds hazardous materials before disposing of them in the regular trash.[9]

  • Consult EHS: When in doubt about any disposal procedure, always contact your institution's EHS department for guidance.[8][11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely managing H-Gly-Arg-OH (Arg-13C6,15N4) from initial receipt to final disposal.

G cluster_prep Preparation & Handling cluster_disposal Waste Management & Disposal A 1. Receive & Inspect Compound B 2. Store Appropriately (Cool, Dry, Tightly Sealed) A->B C 3. Don Appropriate PPE (Gloves, Lab Coat, Goggles) B->C D 4. Handle in Ventilated Area (Avoid Dust/Aerosol) C->D E 5. Perform Experiment D->E F 6. Segregate Waste (Solid & Liquid) E->F Post-Experiment G 7a. Solid Waste (Contaminated materials) F->G H 7b. Liquid Waste (Aqueous solutions) F->H I 8a. Collect in Labeled Non-Hazardous Waste Container G->I J 8b. Consult EHS for Sewer Disposal Approval H->J K 9. Dispose via Institutional Chemical Waste Program I->K J->K If not approved

Caption: Workflow for handling and disposing of H-Gly-Arg-OH.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。